pyridine-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H5NO2 |
|---|---|
Molecular Weight |
124.10 g/mol |
IUPAC Name |
pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i6+1 |
InChI Key |
PVNIIMVLHYAWGP-PTQBSOBMSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)[13C](=O)O |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Pyridine-3-Carboxylic Acid (Nicotinic Acid)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties, biochemical significance, synthesis, and safety considerations of pyridine-3-carboxylic acid, also widely known as nicotinic acid or niacin.
Core Properties and Identifiers
This compound is an organic compound featuring a pyridine (B92270) ring substituted with a carboxyl group at the 3-position. It is one of three isomers of pyridinecarboxylic acid.[1]
Table 1: Nomenclature and Chemical Identifiers
| Identifier | Value |
| Preferred IUPAC Name | This compound |
| Common Names | Nicotinic acid, Niacin, Vitamin B3 |
| CAS Number | 59-67-6[1][2] |
| Molecular Formula | C₆H₅NO₂[1][2] |
| Molecular Weight | 123.11 g/mol [1][2] |
| InChIKey | PVNIIMVLHYAWGP-UHFFFAOYSA-N[2] |
| SMILES | OC(=O)c1cccnc1[2] |
Physicochemical and Spectral Data
Nicotinic acid is a white crystalline solid at room temperature. Its physical and chemical characteristics are crucial for its application in various scientific and industrial fields.
Table 2: Key Physicochemical Properties
| Property | Value | Reference |
| Appearance | White crystalline powder | |
| Melting Point | 235 °C | [2] |
| Boiling Point | Sublimes | [3] |
| Density | 1.470 g/mL | [2] |
| pKa₁ (COOH) | ~2.0 (zwitterionic form) | |
| pKa₂ (Pyridine N) | 4.85 | |
| logP (Octanol/Water) | 0.36 | [2] |
Solubility
The presence of both the polar carboxylic acid group and the pyridine ring gives nicotinic acid moderate solubility in water and various organic solvents.
Table 3: Solubility Profile
| Solvent | Qualitative Solubility | Notes |
| Water | Soluble, increases with temperature | Forms hydrogen bonds with water.[4] |
| Ethanol | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Acetone | Soluble | [4] |
| Diethyl Ether | Slightly Soluble | |
| Acetonitrile | Slightly Soluble |
Spectral Properties
Spectral data are essential for the identification and structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum shows characteristic signals for the protons on the pyridine ring. Due to the electron-withdrawing nature of both the nitrogen atom and the carboxylic acid group, the aromatic protons are shifted downfield compared to benzene.[5]
-
¹³C NMR: The carbon NMR spectrum displays distinct peaks for the six carbon atoms. The carbon of the carboxylic acid group appears significantly downfield, while the pyridine ring carbons show shifts influenced by the nitrogen atom's position.[5][6][7][8]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically around 2500-3300 cm⁻¹. A strong C=O stretching vibration is observed around 1700 cm⁻¹. Additional characteristic peaks for C-O stretching and O-H in-plane deformation appear between 1260-1340 cm⁻¹.[9][10][11][12]
-
UV-Vis Spectroscopy: In its ultraviolet absorption spectrum, nicotinic acid exhibits absorption maxima that are sensitive to the solvent.[13][14] The position of the carboxylic acid group at the 3-position allows for better resonance stabilization compared to the 2-position isomer, resulting in a higher λmax.[15]
Chemical Reactivity and Properties
The reactivity of this compound is dictated by its two primary functional groups: the pyridine ring and the carboxylic acid.
-
Pyridine Ring Reactivity:
-
Basicity: The nitrogen atom has a lone pair of electrons that is not part of the aromatic π-system, making it basic and available for protonation (pKa of the conjugate acid is ~5.25).[5]
-
Electrophilic Aromatic Substitution: The pyridine ring is electron-deficient, making it less reactive towards electrophilic substitution than benzene. Reactions like nitration and sulfonation are sluggish and require harsh conditions.[5]
-
Nucleophilic Aromatic Substitution: It is more susceptible to nucleophilic attack than benzene, particularly at the 2 and 4 positions.
-
-
Carboxylic Acid Reactivity:
-
Acidity: The carboxylic acid group is acidic and readily deprotonates to form the carboxylate anion.
-
Esterification: It undergoes esterification with alcohols in the presence of an acid catalyst to form the corresponding esters.
-
Reduction: The carboxylic acid can be reduced to the corresponding alcohol (3-pyridinemethanol) using strong reducing agents.
-
Decarboxylation: Removal of the carboxyl group can be achieved under specific, often harsh, conditions.
-
Biochemical Significance and Signaling Pathways
This compound is a vital biomolecule, functioning as Vitamin B3. It is a precursor for the synthesis of the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺), which are essential for hundreds of redox reactions in cellular metabolism.[16][17]
De Novo Biosynthesis Pathway
In many organisms, including humans, nicotinic acid can be synthesized from the essential amino acid tryptophan via the kynurenine (B1673888) pathway. This multi-step process is crucial when dietary intake of niacin is insufficient.
Caption: De Novo biosynthesis of NAMN from Tryptophan.
The Preiss-Handler Pathway
Dietary nicotinic acid is converted into NAD⁺ through a salvage pathway known as the Preiss-Handler pathway. This is the primary route for utilizing niacin obtained from food.
Caption: The Preiss-Handler pathway for NAD⁺ synthesis.
Synthesis and Experimental Protocols
Industrially, this compound is most commonly produced by the oxidation of 3-picoline (3-methylpyridine). Various methods exist, including gas-phase ammoxidation followed by hydrolysis or direct liquid-phase oxidation.[16][18]
Experimental Protocol: Oxidation of 3-Picoline with Nitric Acid
This protocol describes a general laboratory-scale synthesis via direct liquid-phase oxidation. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it involves corrosive acids and generates toxic nitrogen oxides.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a sodium hydroxide (B78521) solution), add 3-picoline.
-
Acid Addition: Slowly add concentrated nitric acid (e.g., 65-70%) to the stirred 3-picoline. The reaction is exothermic and the temperature should be controlled.[18][19]
-
Heating: After the initial addition, heat the reaction mixture to a temperature between 165-195°C. The optimal temperature will depend on the concentration of nitric acid and desired reaction time.[18]
-
Reaction Monitoring: Maintain the temperature and stirring for several hours. The reaction can be monitored by techniques such as TLC or HPLC to track the consumption of 3-picoline.
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by adding a base (e.g., concentrated NaOH solution) until the pH is approximately 3.1-3.5. This compound is least soluble at its isoelectric point.[19]
-
The crude product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
-
Purification: The crude product can be further purified by recrystallization from hot water or an appropriate solvent system to yield pure this compound.
Caption: General workflow for the synthesis of Nicotinic Acid.
Safety and Handling
This compound is considered hazardous and requires careful handling.
-
Hazards:
-
Handling and Storage:
-
Handle in a well-ventilated area or a chemical fume hood.[20]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20][21]
-
Avoid generating dust.[20]
-
Store in a cool, dry place in a tightly sealed container, away from incompatible materials like strong oxidizing agents.[20][23]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[20]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[20]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[20]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[20]
-
References
- 1. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. This compound [stenutz.eu]
- 3. download.basf.com [download.basf.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. hmdb.ca [hmdb.ca]
- 8. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]
- 9. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Out of pyridine 2 carboxylic acid and pyridine 3 carboxylic acid which ab.. [askfilo.com]
- 16. Methods to Produce Nicotinic Acid with Potential Industrial Applications [mdpi.com]
- 17. chemimpex.com [chemimpex.com]
- 18. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | CoLab [colab.ws]
- 19. CN1141288A - Process for preparing nicotinic acid - Google Patents [patents.google.com]
- 20. 3-Pyridinecarboxylic acid(59-67-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 21. jubilantingrevia.com [jubilantingrevia.com]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 23. tcichemicals.com [tcichemicals.com]
Synthesis of Pyridine-3-Carboxylic Acid from 3-Picoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic routes for producing pyridine-3-carboxylic acid, also known as nicotinic acid or niacin, from 3-picoline (3-methylpyridine). Nicotinic acid is a vital nutrient (Vitamin B3) and a crucial building block in the pharmaceutical and chemical industries. This document details various synthetic methodologies, presents quantitative data for comparative analysis, and provides experimental protocols for key reactions.
Introduction
The transformation of 3-picoline to this compound is a cornerstone of industrial heterocyclic chemistry. The core of this synthesis is the selective oxidation of the methyl group at the 3-position of the pyridine (B92270) ring to a carboxylic acid function. Over the years, numerous methods have been developed, ranging from classical stoichiometric oxidations to modern catalytic processes that offer improved efficiency, selectivity, and environmental compatibility. This guide focuses on the most prominent and industrially relevant methods, including gas-phase ammoxidation followed by hydrolysis, and various liquid-phase and gas-phase oxidation techniques.
Synthetic Methodologies and Data
The synthesis of this compound from 3-picoline can be broadly categorized into two main industrial pathways: a two-step process involving ammoxidation and subsequent hydrolysis, and direct oxidation methods in either the liquid or gas phase.
Gas-Phase Ammoxidation followed by Hydrolysis
This is a major industrial route valued for its high efficiency.[1] The process involves the vapor-phase reaction of 3-picoline with ammonia (B1221849) and air over a heterogeneous catalyst to form 3-cyanopyridine (B1664610). This intermediate is then hydrolyzed to yield this compound.[1][2]
Table 1: Gas-Phase Ammoxidation of 3-Picoline to 3-Cyanopyridine
| Catalyst | Promoters | Temperature (°C) | Pressure (MPa) | 3-Picoline Conversion (%) | 3-Cyanopyridine Yield (%) | Reference |
| V₂O₅ | - | 280-500 | up to 0.5 | 89.3 | 83.5 | [1] |
| V₂O₅ | MoO₃ | 280-500 | up to 0.5 | 96.4 | 83 | [1] |
| Vanadium-Titanium-Antimony | - | 280-500 | up to 0.5 | 97 | 68 | [1] |
The subsequent hydrolysis of 3-cyanopyridine can be carried out under acidic or basic conditions.[1][3]
Direct Oxidation Methods
Direct oxidation of 3-picoline offers a more direct route to the final product, avoiding the intermediate nitrile step. These methods can be performed in either the liquid or gas phase using various oxidants and catalytic systems.
Table 2: Liquid-Phase Oxidation of 3-Picoline to this compound
| Oxidant | Catalyst System | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | 3-Picoline Conversion (%) | Product Yield (%) | Reference |
| Oxygen | Co(OAc)₂/Mn(OAc)₂/NHPI | Acetic Acid | 150 | 2 | - | 97 | 95 | [1] |
| Oxygen | Co(OAc)₂/NaBr | Acetic Acid | - | - | - | 33 | 2.8 (calculated from 8.6% selectivity) | [1] |
| Oxygen | Co(OAc)₂/NHPI/NaBr | Acetic Acid | - | - | - | 82 | 50.3 (calculated from 61.4% selectivity) | [1] |
| Oxygen | Pt nanoparticles (Pt-BNP) | Water | 80 | - | 48 | - | 58 | [4] |
| H₂O₂ | - | Acetonitrile | 70 | Atmospheric | 15 | ~55 | ~53.4 (calculated from 97% selectivity) | [4] |
| Nitric Acid | - | - | 165-195 | - | - | 36-90 | 31-62 | [5] |
| Nitric Acid | Sulfuric Acid, Selenium Dioxide | Sulfuric Acid | 315-330 | - | 0.75 | - | - | [6] |
Table 3: Gas-Phase Oxidation of 3-Picoline to this compound
| Oxidant | Catalyst System | Temperature (°C) | Molar Feed Ratio (O₂:H₂O:3-picoline) | 3-Picoline Conversion (%) | Product Selectivity (%) | Reference |
| Air | V₂O₅/Sb₂O₃-TiO₂ | 260-280 | 20:40:1 | 94.6 | 90.8 | [7] |
Experimental Protocols
Protocol 1: Liquid-Phase Oxidation using Co/Mn/NHPI Catalyst System
This protocol is based on the highly efficient method reported for the selective oxidation of 3-picoline using a cobalt, manganese, and N-hydroxyphthalimide (NHPI) catalytic system in acetic acid.[1]
Materials:
-
3-Picoline
-
Cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O)
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
N-hydroxyphthalimide (NHPI)
-
Glacial Acetic Acid
-
Pressurized reaction vessel (autoclave) equipped with a stirrer, gas inlet, and temperature control.
Procedure:
-
Charge the pressure reactor with the desired amounts of 3-picoline, Co(OAc)₂·4H₂O, Mn(OAc)₂·4H₂O, NHPI, and glacial acetic acid.
-
Seal the reactor and purge it with nitrogen gas to remove air.
-
Pressurize the reactor with oxygen to the desired pressure (e.g., 2 MPa).[1]
-
Heat the reaction mixture to the target temperature (e.g., 150 °C) with constant stirring.[1]
-
Maintain the reaction at the set temperature and pressure for the specified duration. Monitor the reaction progress by analyzing aliquots if possible.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
The product, this compound, may precipitate upon cooling. Isolate the solid product by filtration.
-
Wash the isolated product with a suitable solvent (e.g., cold acetic acid or water) to remove residual catalysts and unreacted starting material.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization.
Protocol 2: Gas-Phase Ammoxidation of 3-Picoline
This protocol outlines the general procedure for the industrial synthesis of 3-cyanopyridine, the precursor to this compound.[1][2][8]
Materials:
-
3-Picoline
-
Anhydrous Ammonia
-
Air
-
Heterogeneous catalyst (e.g., V₂O₅ on a support)
-
Fixed-bed or fluidized-bed reactor
Procedure:
-
Pack the reactor with the V₂O₅-based catalyst.
-
Heat the reactor to the operating temperature (e.g., 280–500 °C).[2]
-
Introduce a gaseous feed stream containing 3-picoline, ammonia, and air into the reactor. The molar ratios of the reactants are critical for optimal yield and selectivity.
-
Maintain the reaction under a specified pressure (e.g., up to 0.5 MPa).[2]
-
The product stream exiting the reactor contains 3-cyanopyridine, unreacted starting materials, water, and other byproducts.
-
Cool the product stream to condense the 3-cyanopyridine.
-
Separate the 3-cyanopyridine from the other components. Purification can be achieved by distillation or crystallization.
-
The resulting 3-cyanopyridine is then subjected to hydrolysis (e.g., by heating with an aqueous acid or base) to yield this compound.[1]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102249994B - Preparation method of nicotinic acid - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | CoLab [colab.ws]
- 6. US2513251A - Preparation of pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. Nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 8. chimia.ch [chimia.ch]
The Evolving Landscape of Pyridine-3-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery and Development
Introduction
Pyridine-3-carboxylic acid, commonly known as nicotinic acid or niacin, is a vital B-complex vitamin with a well-established role in cellular metabolism.[1][2] Beyond its nutritional significance, the this compound scaffold has emerged as a privileged structure in medicinal chemistry, forming the foundation for a diverse array of therapeutic agents.[3][4] Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including potent anti-inflammatory, antimicrobial, analgesic, and lipid-lowering properties.[5][6][7][8] This technical guide provides an in-depth exploration of this compound derivatives, focusing on their synthesis, multifaceted applications, structure-activity relationships, and the experimental methodologies underpinning their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the therapeutic potential of this versatile chemical class.
Core Structure and Physicochemical Properties
This compound is an aromatic heterocyclic compound with the chemical formula C₆H₅NO₂.[9] The presence of the nitrogen atom in the pyridine (B92270) ring and the carboxylic acid group at the 3-position imparts unique electronic and chemical properties that are crucial for its biological activity and its utility as a synthetic building block.[1][10]
| Property | Value | Reference |
| Molecular Formula | C₆H₅NO₂ | [9] |
| Molecular Weight | 123.11 g/mol | [9] |
| CAS Number | 59-67-6 | [9] |
Synthesis of this compound Derivatives
The versatile scaffold of this compound allows for a multitude of chemical modifications, leading to a wide range of derivatives. Common synthetic strategies involve reactions at the carboxylic acid group, such as esterification and amidation, as well as modifications to the pyridine ring itself.
General Synthetic Workflow
A prevalent synthetic route to generate diverse derivatives involves the initial conversion of nicotinic acid to a more reactive intermediate, such as nicotinoyl chloride, followed by reaction with various nucleophiles.
Key Applications and Pharmacological Activities
Derivatives of this compound have demonstrated a remarkable range of biological activities, making them valuable candidates for drug development across various therapeutic areas.
Anti-inflammatory and Analgesic Activity
Several novel nicotinic acid derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties.[5] Certain compounds, particularly those with a 2-bromophenyl substituent, have shown significant activity, comparable to the reference drug mefenamic acid.[5]
| Compound | Analgesic Activity (% reduction in writhing) | Anti-inflammatory Activity (% edema inhibition) | Reference |
| 4a | 61.7 ± 4.8 | 55.2 ± 3.1 | [5] |
| 4c | 73.7 ± 6.2 | 68.4 ± 4.5 | [5] |
| 4d | 68.9 ± 5.3 | 61.8 ± 3.9 | [5] |
| Mefenamic Acid | 72.4 ± 4.6 | 65.7 ± 4.1 | [5] |
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been extensively explored, with many compounds exhibiting significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6][11] For instance, certain acylhydrazone derivatives of nicotinic acid have demonstrated promising activity against Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA).[11]
| Compound | Organism | MIC (µg/mL) | Reference |
| Acylhydrazone 12 | Staphylococcus epidermidis ATCC 12228 | 1.95 | [11] |
| Acylhydrazone 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [11] |
Lipid-Lowering Effects
Nicotinic acid itself is a well-known therapeutic agent for treating dyslipidemia.[8][12] It favorably modulates the lipid profile by reducing total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol.[2][8][12] The mechanism of action is believed to involve the activation of G-protein-coupled receptors GPR109A and GPR109B.[13]
Other Applications
The applications of this compound derivatives extend to various other fields:
-
Anticancer Agents: Some derivatives have been investigated as potential anticancer agents, with studies showing antiproliferative activity against various cancer cell lines.[3][14]
-
Enzyme Inhibitors: The pyridine carboxylic acid scaffold is being explored for the development of potent enzyme inhibitors.[3][15]
-
Agrochemicals: this compound 1-oxide serves as a precursor for the synthesis of herbicides and fungicides.[16]
-
Analytical Chemistry: Certain derivatives are employed as reagents in analytical methods.[16]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the advancement of research in this field. Below are representative methodologies for the synthesis and biological evaluation of this compound derivatives.
Synthesis of Nicotinic Acid Hydrazide Derivatives
Synthesis of Nicotinoyl Chloride (1): A mixture of nicotinic acid (0.03 mol) and phosphorous pentachloride (0.05 mol) in anhydrous carbon tetrachloride (20 ml) is refluxed for 2 hours at 100°C. The solvent is then distilled off to yield the solid acid chloride, which can be used in the subsequent step without further purification.[17]
Synthesis of Nicotinic Acid Hydrazide (2): To the nicotinoyl chloride (0.03 mol) obtained in the previous step, hydrazine hydrate (0.1 mol) is added dropwise at 0°C. The resulting mixture is stirred for 5 hours at room temperature.[17]
Synthesis of Schiff Bases (3): Nicotinic acid hydrazide (0.01 mol) is dissolved in ethanol (B145695) (50 ml), and the appropriate aromatic aldehyde (0.01 mol) is added, along with a few drops of acetic acid. The mixture is gently heated at 60°C for 1 hour. The reaction mixture is then poured into ice-cold water, and the resulting precipitate is filtered and purified.[17]
Synthesis of Thiazolidinone Derivatives (4): The Schiff bases (3) are reacted with thioglycolic acid in the presence of zinc chloride in ethanol to yield the corresponding thiazolidinone derivatives.[6][17]
In Vitro Antimicrobial Activity Assay
The antimicrobial activity of the synthesized compounds can be evaluated using the paper disc diffusion method.[6][17] The Minimum Inhibitory Concentration (MIC) can be determined by the agar (B569324) streak dilution method.[6]
Protocol Outline:
-
Prepare sterile nutrient agar plates.
-
Inoculate the agar surface with a standardized suspension of the test microorganism.
-
Impregnate sterile paper discs with known concentrations of the test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Place the discs on the inoculated agar surface.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition around each disc.
-
For MIC determination, prepare a series of agar plates containing twofold dilutions of the test compounds.
-
Spot a standardized inoculum of the microorganism onto the surface of each plate.
-
Incubate the plates and determine the lowest concentration of the compound that completely inhibits visible growth.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective derivatives. For this compound derivatives, SAR studies have revealed several key insights:
-
Substitution on the Pyridine Ring: Modifications on the pyridine ring can significantly influence biological activity.[10]
-
Modification of the Carboxyl Group: The carboxylic acid group is often essential for activity, and its conversion to esters, amides, or other bioisosteres can modulate potency, selectivity, and pharmacokinetic properties.[10][18]
-
Nature of Substituents: The type and position of substituents on attached phenyl rings or other moieties play a critical role in determining the pharmacological profile. For example, in a series of analgesic and anti-inflammatory agents, the presence of a 2-bromo substituent on a phenyl ring was found to be crucial for high activity.[5]
Conclusion and Future Directions
This compound and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their broad range of biological activities, coupled with their synthetic tractability, makes them attractive scaffolds for the development of new therapeutic agents. Future research in this area will likely focus on the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The application of computational methods, such as molecular docking and virtual screening, will undoubtedly accelerate the discovery of new lead compounds. Furthermore, a deeper understanding of the molecular mechanisms underlying the diverse pharmacological effects of these derivatives will be essential for their successful translation into clinical practice. The continued exploration of this chemical space holds immense promise for addressing unmet medical needs across a spectrum of diseases.
References
- 1. jetir.org [jetir.org]
- 2. Niacin - Health Professional Fact Sheet [ods.od.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 10. jinjingchemical.com [jinjingchemical.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 14. mdpi.com [mdpi.com]
- 15. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemimpex.com [chemimpex.com]
- 17. ejournal.um.edu.my [ejournal.um.edu.my]
- 18. 4-Pyridone-3-carboxylic acid as a benzoic acid bioisostere: Design, synthesis, and evaluation of EP300/CBP histone acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Pyridine-3-Carboxylic Acid in Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine-3-carboxylic acid, commonly known as niacin or vitamin B3, is a water-soluble vitamin essential for a myriad of metabolic processes.[1] Its biological significance stems from its role as the precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). These molecules are central to cellular respiration, energy production, and anabolic processes.[2] Furthermore, niacin functions as a signaling molecule, modulating lipid metabolism and inflammatory responses. This technical guide provides an in-depth exploration of the multifaceted role of this compound in metabolic pathways, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Core Metabolic Functions: The Central Role of NAD+ and NADP+
The primary function of this compound is its conversion into the biologically active coenzymes NAD+ and NADP+.[2] This conversion occurs through several biosynthetic routes, including the Preiss-Handler pathway from nicotinic acid and salvage pathways from other precursors like nicotinamide and tryptophan.[3][4]
1.1. Redox Reactions in Catabolic and Anabolic Pathways
NAD+ and NADP+ are critical oxidizing and reducing agents in a vast number of metabolic reactions.[5][6]
-
NAD+/NADH: The NAD+/NADH redox couple is predominantly involved in catabolic reactions that generate energy, such as glycolysis and the citric acid (Krebs) cycle.[5][7] NAD+ acts as an electron acceptor, being reduced to NADH. NADH then donates these electrons to the mitochondrial electron transport chain, a process that drives the synthesis of ATP, the cell's primary energy currency.[2] The cell maintains a high NAD+/NADH ratio to ensure a ready supply of NAD+ for these oxidative reactions.[8]
-
NADP+/NADPH: In contrast, the NADP+/NADPH couple is primarily utilized in anabolic (biosynthetic) pathways, such as fatty acid and cholesterol synthesis.[2][7] NADPH serves as a key electron donor. The pentose (B10789219) phosphate pathway is a major source of NADPH, which is crucial for reductive biosynthesis and for protecting the cell against oxidative stress by regenerating reduced glutathione.[5][9] Cells maintain a very low NADP+/NADPH ratio, ensuring a high availability of NADPH for these reductive processes.[8]
1.2. Non-Redox Roles of NAD+
Beyond its function in redox reactions, NAD+ serves as a substrate for several families of enzymes:
-
Sirtuins (SIRT): These NAD+-dependent deacetylases play crucial roles in regulating gene expression, DNA repair, and cellular stress responses by removing acetyl groups from proteins.[2][3]
-
Poly(ADP-ribose) Polymerases (PARPs): Involved in DNA repair and the maintenance of genomic stability, PARPs utilize NAD+ to synthesize poly(ADP-ribose) chains on target proteins.[2][10]
-
cADP-ribose Synthases (CD38/CD157): These enzymes hydrolyze NAD+ to generate cyclic ADP-ribose (cADPR) and other signaling molecules that are involved in intracellular calcium signaling.[4]
Biosynthesis of NAD+ from this compound
The conversion of dietary this compound and other precursors into NAD+ is a fundamental process for cellular function.
References
- 1. Vitamin B3 (niacin) | OpeN-Global | King’s College London [kcl.ac.uk]
- 2. What is the mechanism of Niacin? [synapse.patsnap.com]
- 3. aboutnad.com [aboutnad.com]
- 4. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. Niacin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 9. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Pivotal Role of Pyridine-3-Carboxylic Acid in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pyridine-3-carboxylic acid, commonly known as nicotinic acid or niacin, is a vital precursor in the synthesis of a diverse array of pharmaceutical agents. Its stable aromatic core and reactive carboxylic acid group provide a versatile scaffold for the development of drugs targeting a wide range of therapeutic areas. This technical guide offers an in-depth exploration of the synthesis, mechanisms of action, and experimental protocols for key pharmaceuticals derived from this essential building block.
Nicorandil (B1678753): A Dual-Action Antianginal Agent
Nicorandil is a unique antianginal medication that exhibits a dual mechanism of action, functioning as both a potassium channel opener and a nitric oxide donor. This multifaceted activity leads to arterial and venous vasodilation, reducing both preload and afterload on the heart, thereby alleviating the symptoms of angina pectoris.
Synthesis of Nicorandil
The synthesis of Nicorandil from nicotinic acid derivatives can be achieved through multiple routes. A common pathway involves the initial conversion of a nicotinic acid ester to an amide, followed by nitration.
Synthetic Pathway of Nicorandil
Caption: Synthetic route to Nicorandil from ethyl nicotinate.
| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 1. Amide Formation | Ethyl nicotinate, Ethanolamine | Heat, Reflux | N-(2-hydroxyethyl)nicotinamide | >95 | 83-86 | - |
| 2. Nitration | N-(2-hydroxyethyl)nicotinamide | Nitric acid, Sulfuric acid, 0-10°C | Nicorandil | ~85-94 | 92-94 | IR (KBr, cm⁻¹): 3366 (N-H), 1653 (C=O), 1275 (NO₂)[1][2] |
Protocol 1: Synthesis of N-(2-hydroxyethyl)nicotinamide from Ethyl Nicotinate [3]
-
In a round-bottom flask, combine ethyl nicotinate and a 50% excess of monoethanolamine in ethanol (B145695).
-
Heat the mixture to reflux and maintain for 3.5 hours.
-
After the reaction is complete, remove the ethanol and excess monoethanolamine by fractional distillation.
-
The resulting N-(2-hydroxyethyl)nicotinamide is obtained in nearly quantitative yield as a molten residue which crystallizes upon cooling.
Protocol 2: Synthesis of Nicorandil by Nitration of N-(2-hydroxyethyl)nicotinamide [4]
-
In a three-necked flask equipped with a stirrer and thermometer, add concentrated sulfuric acid and cool to 0°C.
-
Slowly add 68% nitric acid while maintaining the temperature below 10°C.
-
Add N-(2-hydroxyethyl)nicotinamide in portions, keeping the temperature at 10°C.
-
Stir the mixture for 30 minutes at 10°C.
-
Pour the reaction mixture into a basic aqueous solution (e.g., 24% ammonia) to precipitate the product.
-
Filter the crude Nicorandil, recrystallize from water, and dry under vacuum.
Signaling Pathway of Nicorandil
Nicorandil's dual mechanism of action provides comprehensive cardioprotection.[5][6][7]
Mechanism of Action of Nicorandil
Caption: Dual signaling pathways of Nicorandil.
Etoricoxib (B1671761): A Selective COX-2 Inhibitor
Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade. This selectivity provides potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3] A derivative of nicotinic acid, 6-methylnicotinic acid, serves as a key building block in its synthesis.
Synthesis of Etoricoxib
The synthesis of Etoricoxib is a multi-step process that often starts with a derivative of 6-methylnicotinic acid. A key intermediate, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, is formed and subsequently cyclized.[8][9]
Synthetic Workflow for Etoricoxib
Caption: A representative synthetic workflow for Etoricoxib.
| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Purity (%) |
| 1. Intermediate Formation | 6-Methylnicotinic acid methyl ester, 4-(Methylthio)benzyl cyanide | Toluene, Sodium methoxide, Reflux | 2-cyano-1-(6-methylpyridin-3-yl)-3-(4-(methylthio)phenyl)prop-2-en-1-one | ~95 | >95 |
| 2. Hydrolysis and Decarboxylation | Intermediate from Step 1 | Sulfuric acid, Water, Heat | 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone | - | - |
| 3. Oxidation | 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone | Acetic acid, Hydrogen peroxide | 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | ~88-91 | >94 |
| 4. Cyclization | 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (B91526) | Potassium tert-butoxide, THF; then Acetic acid, Trifluoroacetic acid; then Ammonia | Etoricoxib | ~76 | >96 |
Protocol 3: Synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone [10][11]
-
In a flask under an inert atmosphere, dissolve 1-(6-methylpyridin-3-yl)ethanone and 4-bromophenyl-methyl sulfone in N,N-dimethylformamide.
-
Add potassium phosphate, Pd(acac)₂, and Xantphos.
-
Heat the reaction mixture to 85°C and stir until the reaction is complete (monitored by HPLC).
-
Cool the mixture, dilute with water, and extract the product with an organic solvent.
-
The crude product is purified by crystallization to yield the ketosulfone intermediate as a white solid.
Protocol 4: Synthesis of Etoricoxib from the Ketosulfone Intermediate [12]
-
To a solution of the ketosulfone intermediate in THF, add potassium tert-butoxide.
-
Add a solution of 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate in THF.
-
After stirring, quench the reaction with a mixture of trifluoroacetic acid and acetic acid.
-
Heat the mixture, then add aqueous ammonia and ammonium (B1175870) acetate, and continue heating.
-
Cool the reaction, extract with ethyl acetate, wash, and concentrate to obtain crude Etoricoxib, which is then purified.
Signaling Pathway of Etoricoxib
Etoricoxib's therapeutic effect stems from its selective inhibition of COX-2, which is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[3][5][13][14]
COX-2 Inhibition by Etoricoxib
Caption: Selective inhibition of COX-2 by Etoricoxib in the arachidonic acid pathway.
Isoniazid: A Frontline Antitubercular Drug
Isoniazid, or isonicotinic acid hydrazide, is a primary drug for the treatment of tuberculosis. It is a prodrug that is activated by a mycobacterial enzyme to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[8][15] While derived from pyridine-4-carboxylic acid (isonicotinic acid), an isomer of nicotinic acid, its importance warrants its inclusion in this guide.
Synthesis of Isoniazid
Isoniazid is synthesized from isonicotinic acid, typically via an ester intermediate which then reacts with hydrazine (B178648).
Synthesis of Isoniazid
Caption: Synthesis of Isoniazid from isonicotinic acid.
| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 1. Esterification | Isonicotinic acid, Ethanol | Sulfuric acid, Reflux | Ethyl isonicotinate | ~83-97 | - | - |
| 2. Hydrazinolysis | Ethyl isonicotinate, Hydrazine hydrate | Ethanol, Reflux | Isoniazid | ~73-87 | 171-173 | ¹H NMR (DMSO-d6, ppm): 8.70 (d, 2H), 7.75 (d, 2H), 9.95 (s, 1H), 4.55 (s, 2H).[16] IR (KBr, cm⁻¹): 3300 (N-H), 1660 (C=O), 1550 (C=N).[17][18] |
Protocol 5: Synthesis of Ethyl Isonicotinate [19][20][21]
-
To a suspension of isonicotinic acid in toluene, add thionyl chloride and a catalytic amount of dimethylformamide.
-
Heat the mixture to 100°C for 90 minutes.
-
Cool the mixture and carefully add absolute ethanol dropwise.
-
Heat again to 100°C for 90 minutes, then cool to precipitate ethyl isonicotinate hydrochloride.
-
Dissolve the hydrochloride salt in water, neutralize with sodium bicarbonate, and extract the ethyl isonicotinate with ether.
-
Dry the ether layer and evaporate the solvent to obtain the product.
Protocol 6: Synthesis of Isoniazid [9]
-
Dissolve ethyl isonicotinate in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for 4-5 hours.
-
Cool the reaction mixture to allow Isoniazid to precipitate.
-
Filter the solid, wash with cold ethanol, and recrystallize from ethanol to obtain pure Isoniazid.
Signaling Pathway of Isoniazid
Isoniazid acts by disrupting the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall, leading to bacterial cell death.[22][23][24][25][26]
Inhibition of Mycolic Acid Synthesis by Isoniazid
Caption: Mechanism of action of Isoniazid via inhibition of mycolic acid synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. RU2341517C2 - Method of obtaining n-(2-nitroxyethyl)nicotinamide from ethylnicotinate - Google Patents [patents.google.com]
- 4. EP2658839A1 - Process for the manufacture of nicorandil - Google Patents [patents.google.com]
- 5. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of ATP-sensitive potassium channels by nicorandil is preserved in aged vascular smooth muscle cells in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 11. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 12. EP2658839B1 - Process for the manufacture of nicorandil - Google Patents [patents.google.com]
- 13. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 15. CN101812016A - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof - Google Patents [patents.google.com]
- 16. Isoniazid | C6H7N3O | CID 3767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Isoniazid(54-85-3) IR Spectrum [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. prepchem.com [prepchem.com]
- 20. Page loading... [wap.guidechem.com]
- 21. nbinno.com [nbinno.com]
- 22. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Overview of the Mycobacterial Mycolic Acid Biosynthesis Pathway [pl.csl.sri.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
The Discovery and History of Nicotinic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and history of nicotinic acid, also known as niacin or vitamin B3. From its initial synthesis in the 19th century to its crucial role in combating the devastating disease of pellagra and its later application in cardiovascular medicine, this document details the key scientific milestones. It includes summaries of pivotal experiments, quantitative data on the molecule's properties, and visualizations of its biochemical pathways.
Early Synthesis and Initial Observations
Nicotinic acid was first synthesized in 1867 by the Austrian chemist Hugo Weidel through the oxidation of nicotine, a potent alkaloid found in the tobacco plant.[1][2] This process, utilizing potassium chromate (B82759) and sulfuric acid, gave the new compound its name, derived from "nicotine" and "acid".[1] For many years, nicotinic acid remained a laboratory curiosity, primarily used in photography, with no known biological significance.[2]
In 1912, the Polish-American biochemist Casimir Funk, while investigating the cause of beriberi, isolated a substance from rice polishings that he believed could cure the disease.[2][3] Although this substance was later identified as thiamine (B1217682) (vitamin B1), Funk also isolated nicotinic acid from yeast and rice polishings during his research, suggesting it might have nutritional value.[2]
The Pellagra Epidemic and the Search for a Cure
Pellagra, a debilitating disease characterized by the "three Ds"—dermatitis, diarrhea, and dementia—was rampant in the early 20th century, particularly in the southern United States where corn was a dietary staple.[2][4][5][6][7] The prevailing theory at the time was that pellagra was an infectious disease.[2][7]
The Pioneering Work of Dr. Joseph Goldberger
Dr. Joseph Goldberger, an epidemiologist with the U.S. Public Health Service, was tasked with investigating the cause of pellagra in 1914.[7] He observed that the disease disproportionately affected poor, rural populations with monotonous, corn-based diets and that hospital staff and orphanage workers, who consumed a more varied diet, did not contract the illness.[5] This led him to hypothesize that pellagra was a nutritional deficiency disease.
To test his hypothesis, Goldberger conducted a series of groundbreaking, albeit ethically controversial, human experiments.
-
Orphanage and Asylum Studies (1914): Goldberger provided two orphanages and a mental asylum, all with high rates of pellagra, with a diet rich in fresh meat, milk, and eggs.[5][8] Within months, the incidence of pellagra plummeted, and most of those afflicted recovered.[5][8]
-
Mississippi State Penitentiary "Pellagra Squad" (1915): To definitively prove that diet alone could cause pellagra, Goldberger recruited 11 healthy male prisoners who volunteered in exchange for pardons.[5][9][10] They were fed a restrictive, corn-based diet typical of poor Southern communities. After six months, five of the eleven men developed pellagra.[5]
-
"Filth Parties" (1916): To disprove the infectious disease theory, Goldberger and 15 volunteers, including his wife, injected themselves with the blood of pellagra patients and ingested their scabs, urine, and feces.[5][9] None of the volunteers contracted pellagra.
The workflow of Goldberger's pivotal prison experiment is illustrated below.
The Isolation and Identification of Nicotinic Acid as the "Pellagra-Preventing Factor"
Despite Goldberger's compelling evidence, the specific nutrient deficiency responsible for pellagra remained unknown. In 1937, the American biochemist Conrad Elvehjem at the University of Wisconsin made the crucial breakthrough.[1][11]
Elvehjem was investigating "black tongue," a disease in dogs with symptoms analogous to human pellagra. He induced the disease in dogs by feeding them a modified Goldberger diet. He then systematically tested various liver extracts for their ability to cure the condition.
-
Induction of Black Tongue in Dogs: Dogs were fed a pellagra-inducing diet, leading to the development of black tongue symptoms.
-
Fractionation of Liver Extract: Active liver extracts, known to be curative, were subjected to various chemical separation techniques to isolate the active component.
-
Bioassay-Guided Isolation: At each step of the fractionation, the different chemical fractions were fed to the dogs with black tongue to determine which fraction retained the curative properties.
-
Identification of Nicotinic Acid: Through this process, Elvehjem and his colleagues isolated nicotinic acid and demonstrated that it could cure black tongue in dogs.
Following Elvehjem's discovery, Dr. Tom Spies and his colleagues confirmed that nicotinic acid was also effective in curing pellagra in humans.[1][11] This discovery led to the widespread fortification of flour and other grain products with niacin, virtually eradicating pellagra in developed countries.[1]
Quantitative Data on Nicotinic Acid
The physical and chemical properties of nicotinic acid are well-characterized.
| Property | Value | Reference |
| Molecular Formula | C₆H₅NO₂ | [12] |
| Molar Mass | 123.11 g/mol | [12] |
| Melting Point | 236.6 °C | [12] |
| Boiling Point | Decomposes | [12] |
| pKa (acidic) | 4.85 | [13] |
| Solubility in Water | 1 g in 60 mL | [13][14] |
| Solubility in Ethanol | Slightly soluble | [13] |
| Solubility in Diethyl Ether | Slightly soluble | [13] |
| Solubility in Acetone | Soluble | [15] |
| Solubility in DMSO | Highly soluble | [15] |
Biochemical Pathways and Mechanisms of Action
Nicotinic acid is a precursor to the essential coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are vital for numerous metabolic reactions.[12][16]
The Preiss-Handler Pathway: Conversion of Nicotinic Acid to NAD
The conversion of nicotinic acid to NAD occurs via the Preiss-Handler pathway.
Mechanism of Lipid-Lowering Action
In the mid-20th century, it was discovered that pharmacological doses of nicotinic acid could lower cholesterol levels.[17] The primary mechanism involves the inhibition of lipolysis in adipose tissue.
This inhibition reduces the flux of free fatty acids to the liver, thereby decreasing the synthesis of triglycerides and the secretion of very-low-density lipoprotein (VLDL), a precursor to low-density lipoprotein (LDL) or "bad" cholesterol.[1][4]
Conclusion
The history of nicotinic acid is a compelling narrative of chemical synthesis, epidemiological investigation, and biochemical discovery. From a simple organic compound to an essential vitamin and a therapeutic agent, its journey highlights the profound impact of nutritional science on public health. The pioneering work of scientists like Goldberger and Elvehjem not only unraveled the mystery of pellagra but also laid the groundwork for our modern understanding of vitamins and their role in human health. The continued exploration of nicotinic acid's diverse biological activities ensures its relevance in research and clinical practice.
References
- 1. droracle.ai [droracle.ai]
- 2. refp.cohlife.org [refp.cohlife.org]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic Acid: Pharmacological Effects and Mechanisms of Action | Annual Reviews [annualreviews.org]
- 5. Joseph Goldberger - Wikipedia [en.wikipedia.org]
- 6. Joseph Goldberger's research on the prevention of pellagra - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. The unwavering doctor who unraveled a medical mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Filth Parties | Bedside Rounds [bedside-rounds.org]
- 11. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. researchgate.net [researchgate.net]
- 16. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
The Pivotal Role of Pyridine-3-Carboxylic Acid in Agrochemical Synthesis: A Technical Guide
Introduction
Pyridine-3-carboxylic acid, commonly known as nicotinic acid or niacin, is a vital precursor in the synthesis of a diverse range of agrochemicals. Its pyridine (B92270) ring system offers a versatile scaffold for the development of potent and selective herbicides, insecticides, and fungicides. This technical guide provides an in-depth overview of the synthesis of key agrochemicals derived from this compound and its analogues, detailing experimental protocols, quantitative data, and the underlying biochemical pathways of their modes of action. This document is intended for researchers, scientists, and professionals involved in the discovery and development of novel crop protection agents.
Core Applications in Agrochemical Synthesis
The structural motif of this compound is integral to several classes of commercially significant agrochemicals. Strategic modifications of this core structure have led to the development of compounds with distinct biological activities, targeting various pests and weeds.
Herbicides: this compound derivatives are prominent in the development of herbicides. Notably, they serve as foundational building blocks for sulfonylureas, such as nicosulfuron, and for herbicides that mimic the action of the plant hormone auxin, like diflufenican (B1670562).
Insecticides: The pyridine core is central to the neonicotinoid class of insecticides, including the widely used imidacloprid (B1192907). These compounds are highly effective against a broad spectrum of sucking insects.
Fungicides: More recent research has focused on pyridine carboxamides as potent fungicides. These compounds often act by inhibiting crucial cellular processes in pathogenic fungi, such as mitochondrial respiration.
Synthesis of Key Agrochemicals
The following sections provide detailed synthetic routes and experimental protocols for representative agrochemicals derived from this compound and its derivatives.
Herbicides
Nicosulfuron is a sulfonylurea herbicide used for the control of a wide range of weeds in maize crops. A common synthetic route involves the condensation of a pyridinesulfonyl chloride derivative with a pyrimidine (B1678525) urea (B33335).
Quantitative Data for Nicosulfuron Synthesis
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1. Pyrimidine Urea Formation | 2-amino-4,6-dimethoxypyrimidine, Urea | Sulfuric acid | Acetonitrile (B52724) | Reflux | 10 | 81.2 | - | [1] |
| 2. Condensation | Pyrimidine Urea, Pyridinesulfonyl chloride | Triethylamine (B128534) | Dichloromethane | 5-10 | 1 | 93.1 | 96.3 | [1] |
| Alternative Step 2 | Pyrimidine Urea, Pyridinesulfonyl chloride | Potassium carbonate | Acetonitrile | 5-10 | 1 | 95.3 | 95.4 | [1] |
Experimental Protocol: Synthesis of Nicosulfuron
Step 1: Synthesis of Pyrimidine Urea [1]
-
To a reaction vessel, add 1.0 mol of 2-amino-4,6-dimethoxypyrimidine, 1.5 mol of urea, and 500 mL of acetonitrile.
-
Add 0.5 mol of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux and maintain for 10 hours.
-
After cooling, filter the resulting solution to obtain the pyrimidine urea in acetonitrile, which is used directly in the next step. The reported yield for this step is 81.2%.
Step 2: Synthesis of Nicosulfuron [1]
-
Dissolve the pyrimidine urea from the previous step in 500 mL of dichloromethane.
-
Cool the solution to 5-10 °C.
-
Over a period of 4 hours, add a solution of 0.8 mol of pyridinesulfonyl chloride and 1.2 mol of triethylamine in dichloromethane.
-
Stir the reaction mixture at 5-10 °C for an additional hour.
-
Filter the reaction mixture, wash the solid with water, and air dry to obtain nicosulfuron.
-
The reported yield is 93.1% with a purity of 96.3%.
Experimental Workflow: Nicosulfuron Synthesis
Caption: Workflow for the two-step synthesis of Nicosulfuron.
Diflufenican is a selective contact and residual herbicide. Its synthesis typically starts from a halogenated nicotinic acid derivative.
Quantitative Data for Diflufenican Synthesis
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1. Esterification | 2-chloronicotinic acid, 3-trifluoromethylphenol | Solid superacid | - | - | - | - | - | [2] |
| 2. Amination | 3-(trifluoromethyl)phenyl 2-chloronicotinate, 2,4-difluoroaniline (B146603) | Cuprous chloride | - | 130 | 15 | 50 (two steps) | 98.2 | [2] |
| Alternative Synthesis | 2-(3-trifluoromethyl)phenoxynicotinic acid, 2,4-difluoroaniline | EDCI·HCl, DMAP | Dichloromethane | Room Temp. | - | 88 | - | [3] |
Experimental Protocol: Synthesis of Diflufenican [2]
Step 1: Synthesis of 3-(trifluoromethyl)phenyl 2-chloronicotinate
-
React 2-chloronicotinic acid with 3-trifluoromethylphenol in the presence of a solid superacid catalyst.
-
After the reaction, the solid superacid is removed by filtration. The resulting ester is used in the next step without further purification.
Step 2: Synthesis of Diflufenican
-
To the reaction mixture from the previous step, add 0.5 mol of 2,4-difluoroaniline and 0.01g of cuprous chloride.
-
Heat the mixture to 130 °C and maintain for 15 hours.
-
After the reaction, filter the hot solution to remove the catalyst.
-
Cool the filtrate with slow stirring to induce crystallization.
-
Filter the solid product, wash with water, and dry to obtain diflufenican.
-
The overall yield for the two steps is reported as 50% with a purity of 98.2%.
Experimental Workflow: Diflufenican Synthesis
Caption: Workflow for the two-step synthesis of Diflufenican.
Insecticides
Imidacloprid is a systemic neonicotinoid insecticide. A common laboratory-scale synthesis involves the condensation of 2-chloro-5-(chloromethyl)pyridine (B46043) (CCMP) with N-nitro-imidazolidin-2-imine (NII).
Quantitative Data for Imidacloprid Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Crude Yield (%) | Final Purity (%) | Reference |
| 2-chloro-5-(chloromethyl)pyridine | N-nitro-imidazolidin-2-imine | K₂CO₃ | Acetonitrile | 80 | 8 | ~85 | >98 | [1] |
| N-(2-chloro-5-pyridylmethyl)ethylenediamine | dimethyl N-nitroimidodithiocarbonate | - | Dichloromethane | 25-32 | 3 | 80 | - | [4] |
Experimental Protocol: Synthesis of Imidacloprid [1]
-
In a 100 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, combine 1.30 g (10 mmol) of N-nitro-imidazolidin-2-imine, 2.76 g (20 mmol) of potassium carbonate, and 50 mL of acetonitrile.
-
Heat the mixture to 80 °C with stirring.
-
Slowly add a solution of 1.62 g (10 mmol) of 2-chloro-5-(chloromethyl)pyridine in acetonitrile to the reaction mixture.
-
Maintain the reaction at 80 °C for 8 hours.
-
After cooling, filter the inorganic salts using a Buchner funnel and wash the residue with a small amount of acetonitrile.
-
Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from an isopropanol/water mixture to yield imidacloprid with a purity of >98%.
Experimental Workflow: Imidacloprid Synthesis
Caption: Workflow for the synthesis and purification of Imidacloprid.
Fungicides
Pyridine carboxamides are a class of fungicides that act by inhibiting succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.
Experimental Protocol: General Synthesis of Pyridine Carboxamides [5]
-
To a solution of a substituted nicotinic acid (1.0 eq) in an appropriate solvent, add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired pyridine carboxamide.
Modes of Action and Signaling Pathways
Understanding the molecular targets and signaling pathways of these agrochemicals is crucial for their effective use and for the development of new compounds with improved properties.
Neonicotinoid Insecticides: Targeting the Nicotinic Acetylcholine (B1216132) Receptor
Neonicotinoids act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. They bind to these receptors, causing continuous stimulation of the nerve cells, which leads to paralysis and death of the insect.
Signaling Pathway: Neonicotinoid Action
Caption: Simplified signaling pathway of neonicotinoid insecticides.
Pyridine Carboxamide Fungicides: Inhibition of Succinate Dehydrogenase
Pyridine carboxamide fungicides target the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi. By inhibiting this enzyme, they disrupt cellular respiration and energy production, leading to fungal cell death.[5]
Signaling Pathway: SDHI Fungicide Action
Caption: Mechanism of action of SDHI fungicides.
Pyridine-based Herbicides: Auxin Mimicry
Certain pyridine-based herbicides, such as those derived from picolinic acid (a constitutional isomer of nicotinic acid), function by mimicking the natural plant hormone auxin. They bind to auxin receptors, leading to an overload of auxin signaling, which causes uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible plants.
Signaling Pathway: Auxin Mimic Herbicide Action
Caption: Signaling pathway of auxin-mimicking herbicides.
Conclusion
This compound and its derivatives are undeniably cornerstone molecules in the field of agrochemical synthesis. The versatility of the pyridine scaffold allows for the generation of a wide array of herbicides, insecticides, and fungicides with diverse modes of action. The synthetic pathways and detailed protocols provided in this guide offer a valuable resource for researchers aiming to develop next-generation crop protection solutions. A thorough understanding of the underlying biochemical targets and signaling pathways is paramount for the rational design of more effective, selective, and environmentally benign agrochemicals. Future research will likely continue to leverage the unique chemical properties of the pyridine ring to address the ongoing challenges in global food production and pest management.
References
- 1. benchchem.com [benchchem.com]
- 2. CN114685365B - Synthesis method of diflufenican - Google Patents [patents.google.com]
- 3. Diflufenican synthesis - chemicalbook [chemicalbook.com]
- 4. Imidacloprid synthesis - chemicalbook [chemicalbook.com]
- 5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers of Pyridinecarboxylic Acid for Researchers and Drug Development Professionals
Introduction: Pyridinecarboxylic acids, as monocarboxylic acid derivatives of pyridine (B92270), represent a class of heterocyclic compounds with significant importance in pharmaceutical and chemical research. The positional isomerism of the carboxylic acid group on the pyridine ring gives rise to three distinct molecules: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). While sharing the same molecular formula (C₆H₅NO₂) and molecular weight (123.11 g/mol ), their structural differences impart unique physicochemical properties and diverse biological activities, making them crucial scaffolds in drug discovery and development.[1] This technical guide provides a comprehensive overview of these isomers, detailing their properties, synthesis, analytical characterization, and biological significance.
Physicochemical Properties
The arrangement of the carboxyl group in relation to the nitrogen atom in the pyridine ring significantly influences the physical and chemical characteristics of each isomer. These differences are critical for their behavior in biological systems and for their manipulation in synthetic chemistry.
General Properties
A summary of the fundamental properties of the three pyridinecarboxylic acid isomers is presented in Table 1.
| Property | Picolinic Acid | Nicotinic Acid | Isonicotinic Acid |
| Systematic Name | Pyridine-2-carboxylic acid | This compound | Pyridine-4-carboxylic acid |
| CAS Number | 98-98-6 | 59-67-6 | 55-22-1 |
| Molecular Formula | C₆H₅NO₂ | C₆H₅NO₂ | C₆H₅NO₂ |
| Molecular Weight | 123.11 g/mol | 123.11 g/mol | 123.11 g/mol |
| Appearance | White to off-white crystalline solid | White crystalline powder | White to light yellow crystalline powder |
| Melting Point (°C) | 136-138 | 236-239 | 314-319 (sublimes) |
Solubility
The solubility of pyridinecarboxylic acid isomers varies considerably depending on the solvent and temperature. Picolinic acid generally exhibits the highest solubility in polar solvents, a characteristic that can be attributed to intramolecular hydrogen bonding. A comparative overview of their solubility is provided in Table 2.
| Solvent | Picolinic Acid | Nicotinic Acid | Isonicotinic Acid |
| Water | Highly soluble (~862.5 g/kg at 20°C)[2] | Slightly soluble (1.6 g/100 mL at room temp)[3] | Sparingly soluble (0.52 g/100 mL at 20°C)[4] |
| Ethanol | Soluble (~57.1 g/kg at 20°C)[2] | Slightly soluble | Practically insoluble in boiling alcohol[4] |
| Acetonitrile | Slightly soluble (~17.0 g/kg at 20°C)[2] | Soluble | Not specified |
| Benzene | Not specified | Not specified | Practically insoluble[4] |
| Ether | Not specified | Insoluble[3] | Practically insoluble[4] |
Acidity (pKa)
The position of the carboxyl group also influences the acidity of these isomers. The pKa values are crucial for understanding their ionization state at physiological pH, which in turn affects their biological activity and pharmacokinetic properties.
| Isomer | pKa1 (COOH) | pKa2 (Pyridine N-H⁺) |
| Picolinic Acid | 1.0 | 5.2 |
| Nicotinic Acid | 2.0 | 4.8 |
| Isonicotinic Acid | 1.77[5] | 4.96[4] |
Synthesis of Pyridinecarboxylic Acid Isomers
The primary industrial synthesis of pyridinecarboxylic acid isomers involves the oxidation of the corresponding methylpyridines (picolines). However, other methods, such as hydrolysis of cyanopyridines, are also employed, particularly in laboratory settings.
General Experimental Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis of pyridinecarboxylic acid isomers.
References
Methodological & Application
Application Notes and Protocols for the HPLC Analysis of Pyridine-3-Carboxylic Acid and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-3-carboxylic acid, commonly known as nicotinic acid or niacin, and its isomers, picolinic acid (pyridine-2-carboxylic acid) and isonicotinic acid (pyridine-4-carboxylic acid), are compounds of significant interest in the pharmaceutical and biomedical fields. Nicotinic acid is a well-known lipid-lowering agent, while its isomers are key building blocks in the synthesis of various pharmaceutical compounds and are studied for their own biological activities. Accurate and robust analytical methods for the separation and quantification of these isomers are crucial for quality control, pharmacokinetic studies, and metabolic research.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of these polar, ionizable compounds. Due to their similar structures and physicochemical properties, the chromatographic separation of these isomers can be challenging. This document provides detailed application notes and protocols for the successful HPLC analysis of this compound and its isomers, covering various chromatographic modes and sample preparation techniques.
Chromatographic Separation Strategies
The separation of pyridine (B92270) carboxylic acid isomers is achievable through several HPLC modes, primarily mixed-mode, reversed-phase, and hydrophilic interaction liquid chromatography (HILIC). The choice of method depends on the sample matrix, desired resolution, and available instrumentation. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, often provides the most effective separation by exploiting the subtle differences in the hydrophobic and ionic properties of the isomers.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from a mixed-mode HPLC method for the separation of the three pyridine carboxylic acid isomers.
Table 1: Chromatographic Conditions for Mixed-Mode Separation
| Parameter | Value |
| Column | Coresep 100 mixed-mode cation-exchange |
| Dimensions | 4.6 x 150 mm |
| Mobile Phase | 5% Acetonitrile (B52724) with 0.15% H3PO4 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 1 µL |
| Sample Concentration | 0.3 mg/mL |
Table 2: Retention Times and Resolution
| Analyte | Retention Time (min) | Resolution (Rs) |
| Picolinic Acid (2-Pyridinecarboxylic acid) | ~2.5 | - |
| Isonicotinic Acid (4-Pyridinecarboxylic acid) | ~3.8 | > 2.0 (from Picolinic Acid) |
| Nicotinic Acid (3-Pyridinecarboxylic acid) | ~4.5 | > 1.5 (from Isonicotinic Acid) |
Note: Actual retention times and resolution may vary slightly depending on the specific instrument, column batch, and laboratory conditions.
Experimental Protocols
Protocol 1: Mixed-Mode HPLC for the Separation of Pyridine Carboxylic Acid Isomers
This protocol details the mixed-mode HPLC method for the baseline separation of picolinic acid, nicotinic acid, and isonicotinic acid.
1. Objective: To achieve a rapid and robust separation of the three pyridine carboxylic acid isomers with high resolution.
2. Materials:
-
HPLC system with UV detector
-
Coresep 100 mixed-mode cation-exchange column (4.6 x 150 mm)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (H3PO4, analytical grade)
-
Ultrapure water
-
Reference standards of picolinic acid, nicotinic acid, and isonicotinic acid
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing 50 mL of acetonitrile with 950 mL of ultrapure water.
-
Add 1.5 mL of phosphoric acid to the mixture.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of picolinic acid, nicotinic acid, and isonicotinic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and acetonitrile).
-
Prepare a mixed standard solution containing all three isomers at a final concentration of 0.3 mg/mL each by diluting the stock solutions with the mobile phase.
-
Filter the final mixed standard solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the Coresep 100 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 275 nm.
-
Inject 1 µL of the filtered mixed standard solution.
-
Record the chromatogram for a sufficient time to allow all peaks to elute.
-
-
Data Analysis:
-
Identify the peaks corresponding to each isomer based on their retention times (refer to Table 2).
-
Calculate the resolution between adjacent peaks to ensure adequate separation.
-
Protocol 2: Sample Preparation from Biological Matrices (Plasma) for LC-MS/MS Analysis
This protocol describes a protein precipitation method for the extraction of nicotinic acid and its isomers from plasma samples prior to LC-MS/MS analysis.
1. Objective: To efficiently remove proteins from plasma samples to prevent column contamination and ion suppression during LC-MS/MS analysis.
2. Materials:
-
LC-MS/MS system
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Acetonitrile (containing an internal standard, if available)
-
Plasma samples
3. Procedure:
-
Sample Thawing:
-
Thaw the frozen plasma samples at room temperature.
-
-
Protein Precipitation:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 400 µL of cold acetonitrile (containing the internal standard) to the plasma sample. The 4:1 ratio of acetonitrile to plasma is crucial for efficient protein precipitation.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
-
Centrifugation:
-
Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the analytes of interest, without disturbing the protein pellet.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase of the LC-MS/MS method. This step helps to concentrate the sample and ensure compatibility with the chromatographic system.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system for analysis.
-
Protocol 3: Sample Preparation from Pharmaceutical Formulations (Tablets)
This protocol outlines the procedure for extracting nicotinic acid and its isomers from a solid dosage form.
1. Objective: To quantitatively extract the active pharmaceutical ingredients (APIs) from a tablet formulation for HPLC analysis.
2. Materials:
-
Mortar and pestle or a tablet grinder
-
Volumetric flasks
-
Sonicator
-
Centrifuge (optional)
-
Syringe filters (0.45 µm)
-
A suitable solvent (e.g., water, methanol, or a mixture, depending on the formulation)
3. Procedure:
-
Sample Comminution:
-
Accurately weigh and finely powder a representative number of tablets (e.g., 10-20) to ensure homogeneity.
-
-
Extraction:
-
Accurately weigh a portion of the powdered tablets equivalent to a known amount of the API.
-
Transfer the weighed powder to a volumetric flask of appropriate size.
-
Add a portion of the extraction solvent to the flask.
-
Sonicate the mixture for 15-30 minutes to facilitate the dissolution of the APIs.
-
Allow the flask to return to room temperature and then dilute to the mark with the extraction solvent.
-
-
Clarification:
-
If the solution contains insoluble excipients, centrifuge a portion of the extract to pellet the solids.
-
Filter the supernatant or the entire solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Dilution and Analysis:
-
If necessary, further dilute the filtered solution with the mobile phase to a concentration within the calibration range of the HPLC method.
-
Inject the final solution into the HPLC system for analysis.
-
Visualization of Workflows
HPLC Analysis Workflow
Caption: General workflow for the HPLC analysis of pyridine carboxylic acid isomers.
Sample Preparation Workflow for Biological Fluids
Caption: A typical sample preparation workflow for the analysis of pyridine carboxylic acids in biological fluids.
Application Note: 1H and 13C NMR Characterization of Nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the characterization of nicotinic acid (Vitamin B3) using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes a summary of expected chemical shifts, coupling constants, and signal multiplicities. A comprehensive experimental protocol for sample preparation and data acquisition is outlined. This guide is intended to assist researchers in confirming the identity and purity of nicotinic acid, a crucial compound in pharmaceutical and biological research.
Introduction
Nicotinic acid, a pyridine-3-carboxylic acid, is a vital organic compound and a form of vitamin B3. It plays a critical role in various metabolic processes. In drug development, it is utilized for its lipid-lowering properties. Accurate structural elucidation and purity assessment are paramount, and NMR spectroscopy is a powerful analytical tool for this purpose. This application note details the use of 1H and 13C NMR for the unambiguous identification and characterization of nicotinic acid.
1H and 13C NMR Spectral Data of Nicotinic Acid
The chemical structure of nicotinic acid gives rise to a distinct set of signals in both 1H and 13C NMR spectra. The data presented here is compiled from various sources and represents typical values obtained in common deuterated solvents such as DMSO-d6.
Table 1: 1H NMR (400 MHz, DMSO-d6) Data for Nicotinic Acid
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | 9.15 | d | 1.5 |
| H-6 | 8.83 | dd | 5.0, 1.5 |
| H-4 | 8.30 | dt | 8.0, 2.0 |
| H-5 | 7.60 | ddd | 8.0, 5.0, <1.0 |
| COOH | ~13.5 | br s | - |
d: doublet, dd: doublet of doublets, dt: doublet of triplets, ddd: doublet of doublet of doublets, br s: broad singlet
Table 2: 13C NMR (DMSO-d6) Data for Nicotinic Acid [1][2]
| Position | Chemical Shift (δ) ppm |
| C=O | 166.23 |
| C-2 | 153.18 |
| C-6 | 150.21 |
| C-4 | 136.90 |
| C-3 | 126.66 |
| C-5 | 123.71 |
Experimental Protocol
This section provides a detailed methodology for acquiring high-quality 1H and 13C NMR spectra of nicotinic acid.
Materials and Equipment:
-
Nicotinic acid sample
-
Deuterated solvent (e.g., DMSO-d6)
-
NMR tubes (5 mm)
-
Volumetric flask and pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of nicotinic acid.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition:
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Tune and match the probe for both 1H and 13C frequencies.
-
-
1H NMR Spectrum:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
Temperature: 298 K (25 °C).[3]
-
-
13C NMR Spectrum:
-
Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of 13C.
-
Temperature: 298 K (25 °C).
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale. For DMSO-d6, the residual solvent peak at ~2.50 ppm for 1H and ~39.52 ppm for 13C can be used as a reference.
-
Integrate the peaks in the 1H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of nicotinic acid.
Visualization of Nicotinic Acid Structure and NMR Assignments
The following diagrams illustrate the chemical structure of nicotinic acid with atom numbering and a conceptual workflow for its NMR analysis.
Caption: Chemical structure of nicotinic acid with IUPAC numbering.
Caption: General workflow for NMR analysis of nicotinic acid.
Conclusion
This application note provides a comprehensive guide for the 1H and 13C NMR characterization of nicotinic acid. The provided spectral data and detailed experimental protocol will enable researchers, scientists, and drug development professionals to confidently identify and assess the purity of this important compound. The clear presentation of data and methodologies aims to streamline the analytical process in a research and development setting.
References
Application Note: Single-Crystal X-ray Diffraction Analysis of Pyridine-3-Carboxylic Acid Adducts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridine-3-carboxylic acid, commonly known as nicotinic acid or vitamin B3, is a vital human nutrient and a versatile building block in pharmaceutical and materials science.[1][2] Its molecular structure contains both a carboxylic acid group and a pyridine (B92270) ring, making it an excellent candidate for forming multi-component crystalline adducts, such as co-crystals and molecular salts.[3] The formation of these adducts through crystal engineering can significantly modify the physicochemical properties of active pharmaceutical ingredients (APIs), including solubility, stability, and bioavailability.
Single-crystal X-ray diffraction (SCXRD) is the definitive analytical technique for elucidating the precise three-dimensional atomic arrangement within a crystal. For this compound adducts, SCXRD provides unambiguous confirmation of adduct formation, reveals the nature of intermolecular interactions (e.g., hydrogen bonding), and determines whether a proton has been transferred from the carboxylic acid to the pyridine nitrogen, resulting in a salt, or if a neutral co-crystal has formed.[3][4] This information is critical for understanding structure-property relationships and for the rational design of new solid forms of pharmaceutical compounds.
This application note provides detailed protocols for the synthesis, crystallization, and SCXRD analysis of this compound adducts, along with a summary of representative crystallographic data.
Experimental Protocols
Protocol 1: Synthesis and Crystallization of Adducts by Slow Evaporation
This protocol describes a general method for preparing single crystals of this compound adducts suitable for SCXRD analysis. The slow solvent evaporation technique is widely applicable for a range of co-formers.[5][6]
Materials:
-
This compound (Nicotinic Acid)
-
Co-former of choice (e.g., other carboxylic acids, amides, phenols)
-
High-purity solvent (e.g., methanol, ethanol, ethyl acetate)[6]
-
Glass vials (10-20 mL)
-
Hot plate with stirring capability (optional)
-
Microbalance
Procedure:
-
Stoichiometric Preparation: Weigh equimolar amounts (or other desired stoichiometric ratios) of this compound and the selected co-former. For a typical crystallization, this may involve amounts in the range of 0.1-0.5 mmol.[5]
-
Dissolution: Transfer the weighed solids to a clean glass vial. Add a suitable solvent in small portions until all solids are completely dissolved. Gentle warming or stirring may be applied to facilitate dissolution, but the solution should not be boiled.[5]
-
Slow Evaporation: Cover the vial with a cap, or Parafilm, and pierce a few small holes to allow for slow evaporation of the solvent. Place the vial in a location free from vibrations and significant temperature fluctuations.
-
Crystal Growth: Allow the solution to stand undisturbed at ambient conditions. Crystal formation can take several days to weeks, depending on the solvent, co-formers, and ambient conditions.[6]
-
Harvesting: Once well-formed, single crystals of suitable size are observed, carefully remove them from the mother liquor using a spatula or pipette. Wash the crystals gently with a small amount of the crystallization solvent and allow them to air dry.
Protocol 2: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
This protocol outlines the standard workflow for analyzing the harvested crystals to determine their molecular and crystal structure.
Equipment:
-
Single-crystal X-ray diffractometer (e.g., equipped with Mo Kα or Cu Kα radiation)
-
Low-temperature device (e.g., nitrogen or helium cryostream)
-
Stereomicroscope
-
Crystal mounting tools (e.g., MiTeGen loops, cryo-vials)
-
Structure solution and refinement software (e.g., SHELX suite, Olex2)[6]
Procedure:
-
Crystal Selection and Mounting: Under a stereomicroscope, select a high-quality single crystal (typically 0.1-0.3 mm in size) that is free of cracks and defects. Mount the selected crystal onto a cryo-loop.
-
Data Collection: Mount the loop onto the goniometer head of the diffractometer. Cool the crystal to a low temperature (commonly 100 K) to minimize thermal motion and radiation damage. Perform an initial unit cell determination and then proceed with a full data collection strategy, acquiring a complete set of diffraction intensities.
-
Data Processing: Process the raw diffraction data using appropriate software.[6] This involves integrating the reflection intensities, applying corrections for Lorentz and polarization effects, and performing an absorption correction.
-
Structure Solution: Solve the crystal structure using direct methods or dual-space algorithms. This will yield an initial model of the atomic positions.
-
Structure Refinement: Refine the structural model against the experimental data using full-matrix least-squares methods.[6] Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms, particularly those involved in hydrogen bonding, should be located from the difference Fourier map and refined isotropically.[6]
-
Data Validation and Reporting: After refinement converges, validate the final structure. The output is typically a Crystallographic Information File (CIF), which contains all details of the crystal structure and the diffraction experiment.
Data Presentation: Crystallographic Data of Representative Adducts
The following tables summarize crystallographic data for this compound (nicotinic acid) and some of its reported adducts, illustrating the structural diversity achievable.
Table 1: Crystallographic Data for Nicotinic Acid
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Nicotinic Acid | C₆H₅NO₂ | Monoclinic | P2₁/c | 7.303 | 11.693 | 7.330 | 113.68 | [1] |
Table 2: Crystallographic Data for Selected this compound Adducts
| Co-former | Adduct Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| Hexamolybdochromate | (C₆H₅NO₂)₂[H₃O]₄[CrMo₆O₁₈(OH)₆]·4H₂O | Triclinic | P-1 | 9.1640 | 10.6441 | 10.8241 | 95.968 | 109.864 | 105.059 | [7] |
| Squaric Acid | (C₆H₆NO₂)⁺·(C₄HO₄)⁻·0.5H₂O | Monoclinic | C2/c | 26.155 | 6.883 | 12.015 | 90 | 103.88 | 90 | [4][8] |
| 2,4-Pyridinedicarboxylic Acid | C₁₃H₉N₂O₆ | Monoclinic | P2₁/c | 7.971 | 10.457 | 15.195 | 90 | 96.54 | 90 | [9] |
Table 3: Key Hydrogen Bond Interactions in this compound Adducts
| Adduct System | Synthon Type | Donor-H···Acceptor | D···A Distance (Å) | Description | Ref. |
| Acid-Pyridine Co-crystal | Heterosynthon | O-H···N | ~2.6-2.8 | Neutral hydrogen bond between the carboxylic acid and the pyridine nitrogen.[3] | [3] |
| Acid-Pyridine Salt | Heterosynthon | N⁺-H···O⁻ | ~2.6-2.8 | Ionic hydrogen bond after proton transfer from the acid to the pyridine nitrogen.[3] | [3] |
| Squaric Acid Adduct | Ionic Pair | O-H···O | 2.498 | Strong hydrogen bond between hydrogen squarate anions.[8] | [8] |
Visualizations
Experimental Workflow
The following diagram illustrates the comprehensive workflow from the synthesis of this compound adducts to their final structural characterization.
Caption: Workflow for SCXRD analysis of this compound adducts.
Supramolecular Synthon Formation
This diagram illustrates the primary hydrogen-bonding motifs (supramolecular synthons) that drive the formation of either a co-crystal or a molecular salt between a carboxylic acid and a pyridine derivative. The outcome is often predictable by the difference in pKa values (ΔpKa) between the components.[3]
Caption: Acid-pyridine supramolecular synthon formation pathways.
References
- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nanomegas.com [nanomegas.com]
- 3. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]
- 4. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Pyridine-3-Carboxylic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-3-carboxylic acid, also known as nicotinic acid or niacin, is a versatile organic ligand extensively utilized in coordination chemistry. Its coordination versatility, stemming from the presence of both a pyridine (B92270) nitrogen and a carboxylic acid group, allows it to form a wide array of coordination complexes, polymers, and metal-organic frameworks (MOFs) with diverse structures and functionalities.[1][2] The resulting metal complexes exhibit a range of interesting properties, making them valuable in fields such as catalysis, materials science, and medicine.[3]
These application notes provide an overview of the use of this compound as a ligand, with a focus on the synthesis, characterization, and application of its coordination complexes. Detailed protocols for the synthesis of selected complexes and methods for evaluating their properties are also presented.
Synthesis of Coordination Complexes
The synthesis of coordination complexes with this compound can be achieved through various methods, with hydrothermal and solvothermal techniques being particularly common for the preparation of crystalline coordination polymers and MOFs.[4][5] Room temperature solution-based methods are also widely employed for the synthesis of discrete molecular complexes.
General Experimental Workflow for Synthesis
The following diagram outlines a typical workflow for the synthesis and characterization of a metal-nicotinate coordination complex.
Caption: General workflow for the synthesis and characterization of metal-nicotinate complexes.
Protocol 1: Hydrothermal Synthesis of a Manganese(II)-Nicotinate Coordination Polymer
This protocol is adapted from methodologies described for the synthesis of Mn(II) coordination polymers.[4][6]
Materials:
-
Manganese(II) sulfate (B86663) (MnSO₄·H₂O)
-
This compound (Nicotinic acid, HNA)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
In a 20 mL glass vial, dissolve 0.5 mmol of MnSO₄·H₂O and 1.0 mmol of nicotinic acid in a solvent mixture of 10 mL of DMF and 5 mL of deionized water.
-
Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
Transfer the resulting solution into a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 160 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.
-
Collect the resulting crystals by filtration.
-
Wash the collected crystals with DMF (2 x 5 mL) and then with deionized water (2 x 5 mL).
-
Dry the crystals in air at room temperature.
Protocol 2: Solution Synthesis of a Copper(II)-Nicotinate Complex
This protocol is based on the synthesis of copper(II) nicotinate (B505614) complexes at room temperature.[1][7]
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
This compound (Nicotinic acid, HNA)
-
Triethylamine (B128534) (optional, as a base)
Procedure:
-
Dissolve 1.0 mmol of nicotinic acid in 20 mL of methanol in a 50 mL round-bottom flask. If the acid does not fully dissolve, a few drops of triethylamine can be added to deprotonate the carboxylic acid and increase its solubility.
-
In a separate beaker, dissolve 0.5 mmol of CuCl₂·2H₂O in 10 mL of methanol.
-
Slowly add the copper(II) chloride solution to the nicotinic acid solution with constant stirring.
-
A precipitate should form upon mixing. Continue stirring the reaction mixture at room temperature for 4 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the product with methanol (3 x 5 mL) to remove any unreacted starting materials.
-
Dry the product in a desiccator over silica (B1680970) gel.
Characterization of the Complexes
A variety of analytical techniques are employed to determine the structure, composition, and purity of the synthesized complexes.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the coordination of the nicotinic acid ligand to the metal center by observing shifts in the vibrational frequencies of the carboxylate and pyridine groups.[8][9][10]
-
UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex, which can help to infer the coordination geometry of the metal ion.[2][9]
-
Single-Crystal X-ray Diffraction (SC-XRD): The definitive method for determining the precise three-dimensional structure of crystalline complexes, providing data on bond lengths, bond angles, and crystal packing.[1][11]
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material and to compare it with the structure determined by SC-XRD.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the complex and can indicate the presence of coordinated or solvated water molecules.[12]
Applications of this compound Coordination Complexes
Catalysis
Metal complexes of this compound and its derivatives have shown promise as catalysts in various organic transformations. For instance, palladium(II) complexes have been utilized as efficient precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions.[13] The catalytic activity can be tuned by modifying the substituents on the pyridine ring.
| Catalyst Precursor | Reaction | Yield (%) | Reference |
| [Pd(4-aminopyridine)₂Cl₂] | Suzuki-Miyaura | >90 | [13] |
| [Pd(4-cyanopyridine)₂Cl₂] | Suzuki-Miyaura | >90 | [13] |
| Iron-based Coordination Polymer | Propane Oxidation | 23 | [14] |
Magnetic Properties
The arrangement of metal centers and bridging ligands in coordination polymers of nicotinic acid can lead to interesting magnetic properties, such as antiferromagnetic or ferromagnetic coupling between adjacent metal ions.[15] The magnetic behavior is highly dependent on the specific metal ion and the coordination geometry.
| Complex | Magnetic Behavior | J (cm⁻¹) | Reference |
| [Cu₂(nic)₄(H₂O)]n | Antiferromagnetic | - | [16] |
| [NaCo(HCOO)₃(H₂O)]n | Antiferromagnetic | - | [15] |
| [KMn(HCOO)₃]n | Antiferromagnetic | - | [15] |
Biological and Medicinal Applications
Coordination complexes of nicotinic acid have been investigated for their potential biological activities, including antimicrobial and anticancer properties.[12][17][18] The complexation of metal ions with nicotinic acid can enhance the therapeutic potential of both the metal and the ligand. For example, certain ruthenium(II) complexes bearing isonicotinic acid-based ligands have shown moderate to high cytotoxic activity against various human cancer cell lines.[19]
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| Ruthenium(II)-nicotinic acid derivative (1) | A431 (epidermoid carcinoma) | Moderate | [19] |
| Ruthenium(II)-nicotinic acid derivative (1) | MDA-MB 231 (breast cancer) | Moderate | [19] |
| Copper-nicotinic-phthalic acid complex | SOD mimic activity | 34.42 | [20] |
Gas Storage and Separation
Metal-organic frameworks (MOFs) constructed from pyridine-dicarboxylate linkers, derivatives of nicotinic acid, exhibit porous structures that are suitable for gas storage and separation applications.[21][22][23] The pore size and functionality of these MOFs can be tailored by selecting appropriate metal ions and modifying the organic linker, allowing for selective adsorption of gases like hydrogen, carbon dioxide, and methane.[24][25]
Drug Delivery
The high surface area and tunable pore sizes of MOFs derived from this compound and its analogues make them promising candidates for drug delivery systems.[26][27] The pores of the MOF can be loaded with therapeutic agents, which are then released in a controlled manner under specific physiological conditions.
Logical Relationship in MOF-based Drug Delivery
Caption: Logical flow from MOF design to its application in drug delivery.
Conclusion
This compound is a valuable and versatile ligand in coordination chemistry, enabling the synthesis of a wide range of metal complexes with diverse structures and functionalities. The application of these complexes in catalysis, materials science, and medicine continues to be an active area of research. The protocols and data presented in these notes are intended to serve as a guide for researchers interested in exploring the rich coordination chemistry of this important ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel Metals and Metal Complexes as Platforms for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arxiv.org [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and crystal structure of a 6-chloronicotinate salt of a one-dimensional cationic nickel(II) coordination polymer with 4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, spectral studies and biological evaluation of 2-aminonicotinic acid metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Magneto-Structural Correlations in Coordination Polymers Based on Formate Ligand and Transition Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
- 19. mdpi.com [mdpi.com]
- 20. Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nbinno.com [nbinno.com]
- 22. Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07104A [pubs.rsc.org]
- 23. Recent advances in metal–organic frameworks for gas adsorption/separation - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 24. Quantum chemical insight on gas adsorption in metal-organic frameworks - American Chemical Society [acs.digitellinc.com]
- 25. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 26. drpress.org [drpress.org]
- 27. mdpi.com [mdpi.com]
Synthesis of Metal-Organic Frameworks with Nicotinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of metal-organic frameworks (MOFs) utilizing nicotinic acid (also known as vitamin B3 or niacin) as an organic linker. The following sections present a generalized solvothermal synthesis method, a summary of relevant quantitative data from literature, and visual diagrams to illustrate the experimental workflow and component relationships. This protocol is intended to serve as a foundational method that can be adapted and optimized for specific metal ions and desired MOF properties.
Quantitative Data Summary
The synthesis of MOFs with nicotinic acid and its isomers can yield materials with varying properties depending on the chosen metal center and synthesis conditions. The following table summarizes key quantitative data for a representative nickel-based MOF synthesized with nicotinic acid and a related zinc-based MOF for comparative purposes.
| Property | Ni-Nicotinate MOF | Zn-based MOF (for comparison) | Reference |
| Metal Precursor | Nickel(II) nitrate (B79036) hexahydrate | Zinc nitrate tetrahydrate | [1][2] |
| Organic Linker | Nicotinic Acid | Acetic Acid (as a modulator) | [1][2] |
| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) | [1][2] |
| Synthesis Temperature | Not specified in abstract | 150°C - 650°C (for pyrolysis study) | [1][2] |
| Reaction Time | Less time consuming than other methods | 4 hours | [1][2] |
| BET Surface Area | Tunable pore size distribution mentioned | Not specified | [1] |
| Crystallinity | Crystalline solid confirmed by XRD | Crystalline structure confirmed by XRD | [1][3] |
Note: Detailed quantitative data such as specific surface area and pore volume for a simple nicotinic acid MOF is not extensively reported in the provided search results. The data for the Zn-based MOF is from a study focused on pyrolysis for anode materials.[2] Researchers should perform characterization techniques like gas adsorption analysis to determine these properties for their synthesized materials.
Experimental Protocols
This section details a generalized solvothermal method for the synthesis of a nickel-based MOF using nicotinic acid. This method is adapted from procedures described for similar MOF syntheses.[1][3]
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Nicotinic acid (C₆H₅NO₂)
-
N,N-Dimethylformamide (DMF)
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Glass vials
-
Magnetic stirrer
Procedure:
-
Precursor Solution Preparation: In a typical synthesis, dissolve Nickel(II) nitrate hexahydrate and nicotinic acid in N,N-Dimethylformamide (DMF) in a glass vial. The molar ratio of metal salt to ligand can be varied to optimize the synthesis. A common starting point is a 1:1 or 1:2 molar ratio.
-
Solubilization: Stir the mixture at room temperature until all solids are completely dissolved.
-
Solvothermal Reaction: Transfer the resulting solution into a Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a preheated oven.
-
Heating: Heat the autoclave at a specific temperature (e.g., 120-160°C) for a designated period (e.g., 24-72 hours).[4] The optimal temperature and time will depend on the desired crystal size and phase.
-
Cooling: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Product Collection: Collect the precipitated product by centrifugation.
-
Washing: Wash the collected solid several times with fresh DMF to remove any unreacted starting materials. Subsequently, wash with a more volatile solvent like ethanol to facilitate the removal of DMF from the pores.
-
Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80°C) to obtain the activated MOF.
Visualizations
The following diagrams illustrate the experimental workflow and the conceptual relationship of the components involved in the synthesis of nicotinic acid-based MOFs.
Caption: Experimental workflow for the solvothermal synthesis of a nicotinic acid-based MOF.
Caption: Conceptual relationship of components in the synthesis of nicotinic acid-based MOFs.
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Solvothermal synthesis of nickel-based metal-organic framework (Ni-MOF) and its derivative for advanced symmetric supercapacitor applications - Nottingham ePrints [eprints.nottingham.ac.uk]
Application Notes and Protocols for the Derivatization of Pyridine-3-Carboxylic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-3-carboxylic acid, also known as nicotinic acid or niacin, is a water-soluble vitamin essential for many metabolic processes. Accurate and sensitive quantification of this compound in various matrices is crucial in pharmaceutical research, food science, and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, the direct analysis of polar and non-volatile compounds like this compound by GC-MS can be challenging. Derivatization is a chemical modification process that converts analytes into more volatile and thermally stable derivatives, thereby improving their chromatographic behavior and detection sensitivity.
This document provides detailed application notes and protocols for two common derivatization methods for this compound for GC-MS analysis: silylation and esterification. Additionally, it briefly discusses the direct analysis approach for comparison.
Principle of Derivatization for GC-MS
The primary goal of derivatization is to replace active hydrogens in polar functional groups (such as -COOH and -OH) with less polar, more volatile groups. This reduces intermolecular hydrogen bonding, lowering the boiling point of the analyte and making it suitable for GC analysis.
-
Silylation: This is a common and effective derivatization technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) are frequently used. The resulting TMS esters are more volatile and thermally stable.[1][2]
-
Esterification: This method converts carboxylic acids into their corresponding esters (e.g., methyl esters). Reagents such as boron trifluoride in methanol (B129727) (BF3-methanol) are commonly employed for this purpose. The resulting esters are significantly more volatile than the parent carboxylic acid.[3]
Quantitative Data Summary
The following table summarizes quantitative data from a validated silylation method for the analysis of nicotinic acid and a direct analysis method. This allows for a comparison of the analytical performance.
| Parameter | Silylation Method (HMDS/TMCS) | Direct Analysis Method |
| Limit of Detection (LOD) | 4.54 mg·L⁻¹[1] | Not explicitly stated, but method is sensitive for impurity testing[4] |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated, but method is sensitive for impurity testing[4] |
| Linear Range | up to 1.000 g·L⁻¹[1] | 0.5–20 μg mL⁻¹[4] |
| Relative Standard Deviation (RSD) | 1.65% - 2.89% (n=6)[1] | Not explicitly stated |
| Recovery | 90.1% - 93.2%[1] | Not explicitly stated |
Experimental Protocols
Protocol 1: Silylation using Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMCS)[1]
This protocol is based on a validated method for the determination of nicotinic acid in tablet form.
Reagents and Materials:
-
This compound standard
-
Pyridine (B92270) (solvent)
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMCS)
-
n-Heptane
-
Ethyl benzoate (B1203000) (Internal Standard)
-
GC-MS system with an HP-5MS capillary column or equivalent
-
Ultrasonic bath
-
Centrifuge
-
GC vials
Procedure:
-
Sample Preparation:
-
Accurately weigh a portion of the sample containing this compound.
-
Dissolve the sample in pyridine. For solid samples like tablets, ultrasonic extraction with pyridine is recommended.[1]
-
Filter the sample solution to remove any particulate matter.
-
-
Derivatization:
-
Take a known volume of the filtered supernatant.
-
Add hexamethyldisilazane and trimethylchlorosilane as the derivatizing agents.[1]
-
The reaction proceeds to form the trimethylsilyl ester of this compound.
-
-
Extraction:
-
Extract the derivatized product with n-heptane.[1]
-
Separate the n-heptane layer containing the derivatized analyte.
-
-
Internal Standard Addition and GC-MS Analysis:
-
Add a known concentration of ethyl benzoate as an internal standard to the n-heptane extract.[1]
-
Inject an aliquot of the final solution into the GC-MS system.
-
GC-MS Conditions:
-
Column: HP-5MS capillary column[1]
-
Carrier Gas: Helium
-
MS Mode: Full-scan mode[1]
-
Note: Specific temperature programs for the injector, oven, and detector should be optimized for the specific instrument and column used.
Protocol 2: General Silylation using BSTFA[2]
This is a general protocol for the silylation of carboxylic acids and can be adapted for this compound.
Reagents and Materials:
-
This compound sample (dried)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Pyridine (anhydrous, as catalyst)
-
Aprotic solvent (e.g., Dichloromethane, ether, hexane)
-
Heating block or oven
-
GC vials
Procedure:
-
Sample Preparation:
-
Derivatization:
-
Add BSTFA and anhydrous pyridine to the sample vial. A common ratio is 25 µL of BSTFA and 25 µL of pyridine for a sample containing <100 µg of material in ~100 µL of solvent.[2] Pyridine acts as a catalyst, especially for sterically hindered groups.[2]
-
Tightly cap the vial.
-
Heat the mixture at 65°C for approximately 20 minutes to ensure the reaction goes to completion.[2]
-
-
GC-MS Analysis:
-
Allow the vial to cool to room temperature.
-
The sample can be directly injected into the GC-MS system.
-
Protocol 3: General Esterification using BF3-Methanol[3]
This is a general protocol for the esterification of carboxylic acids to form methyl esters.
Reagents and Materials:
-
This compound sample (dried)
-
Boron trifluoride-methanol solution (BF3-methanol, typically 14%)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Heating block or water bath
-
GC vials
Procedure:
-
Sample Preparation:
-
Place the dried this compound sample in a reaction vial.
-
-
Derivatization:
-
Add the BF3-methanol solution to the vial.
-
Tightly cap the vial and heat at 60°C for 30 minutes.[5]
-
-
Extraction:
-
After cooling to room temperature, add saturated sodium chloride solution and hexane to the vial.
-
Vortex vigorously to extract the methyl ester into the hexane layer.[5]
-
Allow the layers to separate.
-
-
Drying and Analysis:
-
Carefully transfer the upper hexane layer to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.[5]
-
The sample is now ready for injection into the GC-MS system.
-
Direct GC-MS Analysis
Some studies have explored the direct analysis of niacin by GC-MS without derivatization.[4][6] This approach simplifies sample preparation but may require careful optimization of GC parameters, particularly the injector temperature, to avoid thermal degradation of the analyte.[7] One study successfully analyzed niacin and its impurities directly using a split-less injection mode and an HP-5ms column.[4]
Visualizations
Caption: General workflow for the derivatization of this compound for GC-MS analysis.
Caption: Comparison of Silylation and Esterification derivatization pathways for this compound.
References
- 1. GC-MS Determination of Nicotinic Acid with Derivatization by Silanization [mat-test.com]
- 2. web.gps.caltech.edu [web.gps.caltech.edu]
- 3. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. myfoodresearch.com [myfoodresearch.com]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationships (SAR) of various nicotinic acid derivatives, detailing their therapeutic potential as antimicrobial, anti-inflammatory, and anticancer agents. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided to facilitate further research and development.
I. Antimicrobial Nicotinic Acid Derivatives: Acylhydrazones and 1,3,4-Oxadiazolines
Nicotinic acid derivatives, particularly acylhydrazones and their cyclized 1,3,4-oxadiazoline analogs, have demonstrated significant potential as antimicrobial agents. The SAR studies reveal that the nature and substitution pattern on the aromatic aldehyde moiety, as well as the core heterocyclic scaffold, play a crucial role in determining the antimicrobial potency and spectrum.
Structure-Activity Relationship Summary
Analysis of a series of nicotinic acid acylhydrazones and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines has elucidated key structural features for antimicrobial activity. Generally, the acylhydrazone scaffold appears to be more potent against Gram-positive bacteria compared to the corresponding 1,3,4-oxadiazoline derivatives.[1] Conversely, the 1,3,4-oxadiazoline scaffold can confer enhanced antifungal activity.[1]
A critical determinant of activity is the substituent on the aromatic ring introduced via the aldehyde. The presence of a 5-nitrofuran substituent consistently leads to high activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1]
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentrations (MICs) for a selection of nicotinic acid acylhydrazones and 1,3,4-oxadiazoline derivatives are summarized below.
| Compound ID | Scaffold | Substituent | Target Organism | MIC (µg/mL) |
| 13 | Acylhydrazone | 5-nitrofuran | Staphylococcus epidermidis ATCC 12228 | 1.95[1] |
| Staphylococcus aureus ATCC 6538 | 3.91[1] | |||
| Staphylococcus aureus (MRSA) ATCC 43300 | 7.81[1] | |||
| 5 | Acylhydrazone | 2-hydroxy-3,5-diiodophenyl | Gram-positive bacteria | 7.81 - 15.62[1] |
| 25 | 1,3,4-Oxadiazoline | 5-nitrofuran | Bacillus subtilis ATCC 6633 | 7.81[1] |
| Staphylococcus aureus ATCC 6538 | 7.81[1] | |||
| Staphylococcus aureus (MRSA) ATCC 43300 | 15.62[1] | |||
| Candida albicans ATCC 10231 | 15.62[1] |
Experimental Protocols
A general procedure for the synthesis of nicotinic acid acylhydrazones involves the condensation of nicotinic acid hydrazide with a substituted aldehyde.
-
Dissolution: Dissolve nicotinic acid hydrazide (1 equivalent) in ethanol (B145695).
-
Addition: Add the desired substituted aldehyde (1.1 equivalents) to the solution.
-
Reaction: Reflux the mixture for 3-5 hours.
-
Isolation: Cool the reaction mixture and collect the precipitated product by filtration.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure acylhydrazone.
The corresponding 1,3,4-oxadiazoline derivatives can be synthesized from the acylhydrazones through a cyclization reaction.
-
Reaction Setup: Suspend the nicotinic acid acylhydrazone (1 equivalent) in acetic anhydride.
-
Reaction: Reflux the mixture for 6-8 hours.
-
Work-up: Pour the cooled reaction mixture into ice-water.
-
Isolation: Collect the precipitated solid by filtration.
-
Purification: Recrystallize the product from an appropriate solvent to yield the pure 1,3,4-oxadiazoline.
The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method according to the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[2][3]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow: Antimicrobial Drug Discovery
References
Application of Pyridine-3-Carboxylic Acid in Enzyme Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-3-carboxylic acid, commonly known as nicotinic acid or niacin, is a vital biomolecule and a precursor for the synthesis of the coenzymes NAD⁺ and NADP⁺. Beyond its physiological roles, nicotinic acid and its derivatives have garnered significant interest in pharmacological research due to their interactions with various enzymes. This document provides detailed application notes and experimental protocols for studying the inhibitory effects of this compound and its analogs on several key enzyme targets. The methodologies outlined herein are crucial for researchers in drug discovery and development, offering standardized procedures for screening and characterizing potential enzyme inhibitors.
Data Presentation: Quantitative Inhibition Data
The inhibitory potential of this compound and its derivatives against various enzymes is summarized in the table below. This data, presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, allows for a comparative assessment of their potency.
| Enzyme Target | Inhibitor | Inhibition Value (Ki/IC50) | Comments |
| Cytochrome P450 2D6 (CYP2D6) | This compound | Ki = 3.8 ± 0.3 mM | Inhibition occurs via coordination of the pyridine (B92270) nitrogen to the heme iron.[1][2] |
| Cytochrome P450 3A4 (CYP3A4) | Nicotinamide (B372718) | Ki = 13 ± 3 mM | Nicotinic acid did not show significant inhibition.[1][2] |
| Cytochrome P450 2E1 (CYP2E1) | Nicotinamide | Ki = 13 ± 8 mM | Nicotinic acid did not show significant inhibition.[1][2] |
| Nicotinamidase | This compound | Ki = 120 ± 19 µM | Competitive inhibition.[3] |
| α-Amylase | Phenyl nicotinate (B505614) derivatives | IC50 = 1.324 ± 0.17 to 1.516 ± 0.14 µg/mL | A series of synthesized derivatives showed potent inhibition.[4] |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental procedures are provided below to facilitate a deeper understanding of the experimental designs.
References
Application Notes and Protocols for Determining the Purity of Pyridine-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the determination of the purity of pyridine-3-carboxylic acid, also known as nicotinic acid or niacin. The described methods are essential for quality control in research, development, and manufacturing of pharmaceuticals and other products containing this compound.
Introduction
This compound is a vital organic compound, a form of vitamin B3, and a precursor to the coenzymes NAD and NADP. Its purity is critical for its efficacy and safety in pharmaceutical applications. This document outlines the most common and reliable analytical methods for assessing its purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry. Each method's principles, protocols, and data interpretation are detailed to guide researchers in selecting the most appropriate technique for their needs.
Common impurities that can be found in commercial this compound include isonicotinic acid (pyridine-4-carboxylic acid), pyridine-2,5-dicarboxylic acid, 5-ethyl-2-methylpyridine, and residual pyridine.[1][2] Pharmaceutical-grade nicotinic acid is typically expected to have a purity of over 99%.[3]
Comparison of Analytical Methods
The following table summarizes the key quantitative parameters for the described analytical methods, allowing for easy comparison.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-MS) | Titrimetry |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass spectrometric detection. | Neutralization reaction between the acidic carboxylic group and a standardized basic solution. |
| Typical Purity Range | > 99% | > 99% | 99.0% - 101.0% (as per pharmacopeial standards) |
| Limit of Detection (LOD) | 100 ng/mL[4] | 0.25 ng/mL (for related compounds)[5] | Higher, not suitable for trace impurity detection. |
| Limit of Quantification (LOQ) | 1 µg/mL[4] | 20 ng/mL (for related compounds)[5] | Not applicable for impurity quantification. |
| Key Advantages | High specificity, accuracy, and ability to separate a wide range of impurities. | High sensitivity and selectivity, excellent for identifying and quantifying volatile impurities. | Simple, cost-effective, and provides a direct measure of the total acidic content. |
| Key Limitations | Requires more expensive equipment and solvents. | Not suitable for non-volatile impurities; may require derivatization for some compounds. | Non-specific; titrates all acidic components, including acidic impurities. |
High-Performance Liquid Chromatography (HPLC)
Principle
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is commonly employed. The sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column. Compounds with higher polarity will elute faster, while less polar compounds will be retained longer. The separated components are detected by a UV detector, and the area of the peak corresponding to this compound is used to determine its purity.
Experimental Workflow
Caption: Workflow for HPLC purity determination.
Detailed Protocol
3.3.1. Reagents and Equipment
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Syringe filters (0.45 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
3.3.2. Preparation of Mobile Phase
Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 85:15 v/v).[6] Adjust the pH to 4.5 with phosphoric acid.[6] Degas the mobile phase before use.
3.3.3. Preparation of Standard Solution
Accurately weigh about 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.
3.3.4. Preparation of Sample Solution
Accurately weigh about 25 mg of the this compound sample and prepare a 1 mg/mL solution in the mobile phase, following the same procedure as for the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.
3.3.5. Chromatographic Conditions
-
Column: C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : Water (85:15, pH 4.5 with phosphoric acid)[6]
-
Flow Rate: 1.0 mL/min[6]
-
Detection Wavelength: 261 nm[6]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
3.3.6. Data Analysis
Inject the standard and sample solutions into the HPLC system. Identify the peak for this compound based on its retention time. Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the standard, or by the area normalization method if all impurities are resolved.
Gas Chromatography (GC)
Principle
Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. In the context of this compound purity, GC coupled with a mass spectrometer (GC-MS) is particularly effective for identifying and quantifying volatile impurities. The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The mass spectrometer then detects and helps identify the eluted compounds.
Experimental Workflow
Caption: Workflow for GC-MS purity determination.
Detailed Protocol
4.3.1. Reagents and Equipment
-
This compound sample
-
Ethanol (B145695) (GC grade)
-
Helium (carrier gas)
-
GC-MS system with a suitable capillary column (e.g., HP-5ms)
-
Autosampler vials
-
Analytical balance
4.3.2. Preparation of Sample Solution
Accurately weigh a suitable amount of the this compound sample and dissolve it in ethanol to achieve a final concentration of approximately 1000 µg/mL.[7]
4.3.3. GC-MS Conditions
-
Column: HP-5ms (5%-phenyl)-methylpolysiloxane (30 m x 250 µm I.D. x 0.25 µm film thickness)[1]
-
Carrier Gas: Helium
-
Injection Volume: 1 µL[8]
-
Inlet Temperature: 240°C[8]
-
Oven Temperature Program: Initial temperature of 90°C, then ramped to a final temperature as needed to elute all components.[1] A typical program might be: hold at 40°C for 4 minutes, then increase to 280°C at a rate of 20°C/min, and hold for 13 minutes.[8]
-
MS Detector: Operated in selected ion monitoring (SIM) mode or full scan mode.[1] The mass range for a full scan is typically 50-600 m/z.[8]
4.3.4. Data Analysis
Analyze the resulting chromatogram to identify and quantify any impurities. The mass spectrometer provides mass spectra for each peak, which can be compared to a library (e.g., NIST) to identify the compounds. The purity can be determined by the area percentage of the this compound peak relative to the total area of all peaks.
Titrimetry
Principle
Titrimetry, specifically an acid-base titration, is a classic and straightforward method for determining the overall purity of this compound. The method relies on the neutralization reaction between the carboxylic acid group of the analyte and a strong base of known concentration (the titrant). The endpoint of the titration, which is an approximation of the equivalence point, is typically determined using a colorimetric indicator or a pH meter. This method provides a measure of the total acidic content, which is then used to calculate the purity.
Logical Relationship
Caption: Logical flow of the titrimetric method.
Detailed Protocol
This protocol is based on a typical pharmacopeial assay for nicotinic acid.[9]
5.3.1. Reagents and Equipment
-
This compound sample (previously dried)
-
0.1 M Sodium hydroxide (NaOH) volumetric standard solution
-
Phenolphthalein (B1677637) indicator solution
-
Deionized water
-
Burette (50 mL)
-
Erlenmeyer flask (250 mL)
-
Analytical balance
5.3.2. Procedure
-
Accurately weigh about 0.3 g of the previously dried this compound sample.[9]
-
Transfer the sample to a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 50 mL of deionized water.[9]
-
Add 5 drops of phenolphthalein indicator solution to the flask.[9]
-
Titrate the solution with 0.1 M sodium hydroxide solution until a permanent pink color is observed.[9]
-
Record the volume of NaOH solution used.
5.3.3. Calculation
Calculate the purity of this compound using the following formula:
Purity (%) = (V × M × E) / W × 100
Where:
-
V = Volume of NaOH solution used in liters
-
M = Molarity of the NaOH solution
-
E = Equivalent weight of this compound (123.11 g/mol )
-
W = Weight of the sample in grams
Conclusion
The choice of method for determining the purity of this compound depends on the specific requirements of the analysis. HPLC and GC-MS are powerful chromatographic techniques that provide detailed information about the impurity profile and are suitable for rigorous quality control in pharmaceutical applications. Titrimetry, on the other hand, is a simple and cost-effective method for determining the overall acidic content and is often used for routine assays where a high degree of specificity for individual impurities is not required. For comprehensive purity analysis, a combination of these methods may be employed.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Application Notes and Protocols: Pyridine-3-Carboxylic Acid for Derivatization of Hydroxysteroids in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of hydroxysteroids in biological matrices is a critical aspect of clinical diagnostics, endocrinology research, and pharmaceutical development. However, the inherent low ionization efficiency of many steroid molecules in electrospray ionization mass spectrometry (ESI-MS) presents a significant challenge for achieving the required sensitivity. Chemical derivatization is a powerful strategy to overcome this limitation by introducing a readily ionizable moiety onto the target analyte.[1][2] Pyridine-3-carboxylic acid, also known as nicotinic acid, is a derivatization reagent that can significantly enhance the ESI response of hydroxysteroids, enabling their sensitive and specific quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
This document provides detailed application notes and protocols for the use of this compound as a derivatization reagent for hydroxysteroids.
Principle of Derivatization
Derivatization with this compound involves the esterification of the hydroxyl groups on the steroid molecule. This is typically achieved through the "mixed anhydride" method, which offers high yields.[3] In this method, this compound is reacted with an activating agent, such as 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to form a highly reactive mixed anhydride. This intermediate then readily reacts with the hydroxyl groups of the steroid to form the corresponding nicotinoyl ester derivative. The introduction of the pyridine (B92270) functional group, which has a high proton affinity, leads to a significant enhancement of the signal intensity in positive ion ESI-MS.[1][2]
Featured Application: Enhanced Sensitivity in Hydroxysteroid Profiling
The primary application of this compound derivatization is to enhance the sensitivity of LC-MS/MS methods for the quantification of a panel of hydroxysteroids from a small volume of biological sample, such as serum or plasma.[4] This is particularly valuable for low-abundance steroids or in sample-limited scenarios, such as pediatric or preclinical studies.
Quantitative Data Summary
Derivatization with pyridine-containing reagents, such as isomers of pyridine-carboxylic acid, has been shown to dramatically increase the sensitivity of hydroxysteroid analysis. The following table summarizes the lower limits of quantification (LLOQ) achieved for a panel of steroids after derivatization with isonicotinoyl chloride (an isomer of nicotinic acid), demonstrating the potential for significant sensitivity enhancement. Another study reported a 200- to 1,000-fold increase in assay sensitivity for vitamin D metabolites after derivatization with isonicotinoyl chloride compared to direct detection.[3]
| Steroid Hormone | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Estradiol | 0.005 |
| Estriol | 0.01 |
| Testosterone | 0.02 |
| Dehydroepiandrosterone (DHEA) | 0.05 |
| Androstenedione | 0.05 |
| 17-Hydroxyprogesterone | 0.05 |
| Pregnenolone | 0.1 |
| 17-Hydroxypregnenolone | 0.1 |
| Progesterone | 0.1 |
| 11-Deoxycortisol | 0.2 |
| Corticosterone | 0.5 |
| Cortisol | 1 |
| Data adapted from a method using isonicotinoyl chloride derivatization.[4] |
Experimental Protocols
I. Preparation of Derivatization Reagent Mixture (Mixed Anhydride Method)
This protocol is adapted from methods utilizing pyridine-carboxylic acid isomers for the derivatization of steroids.[5]
Materials:
-
This compound (Nicotinic acid)
-
2-Methyl-6-nitrobenzoic anhydride (MNBA)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (B128534) (TEA)
Procedure:
-
Prepare a stock solution of the derivatization reagent mixture. For example, dissolve 80 mg of this compound, 100 mg of MNBA, and 30 mg of DMAP in 1.5 mL of anhydrous THF.
-
Just before use, add 0.2 mL of triethylamine to the mixture.
-
This reagent mixture should be freshly prepared.
II. Sample Preparation and Derivatization of Hydroxysteroids from Serum/Plasma
This protocol is a general guideline adapted from a validated method for steroid analysis using a pyridine-based derivatization reagent.[4][6]
Materials:
-
Serum or plasma sample
-
Internal standard (IS) working solution (containing appropriate deuterated steroid standards)
-
Acetonitrile (B52724) (ACN)
-
Methyl tert-butyl ether (MTBE)
-
Dichloromethane
-
Derivatization Reagent Mixture (from Protocol I)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting and Internal Standard Spiking: To 100 µL of serum or plasma in a microcentrifuge tube, add the internal standard working solution.
-
Protein Precipitation: Add 200 µL of acetonitrile and vortex for 30 seconds to precipitate proteins.
-
Liquid-Liquid Extraction: Add 1 mL of MTBE and vortex for 5 minutes.
-
Phase Separation: Centrifuge at 12,000 rpm for 5 minutes.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 55°C.
-
Derivatization: a. Redissolve the dried residue in 100 µL of dichloromethane. b. Add 10 µL of the freshly prepared Derivatization Reagent Mixture. c. Incubate the reaction mixture (e.g., at 55°C for a specified time, which may require optimization, a starting point could be 30 minutes).
-
Final Evaporation and Reconstitution: Evaporate the reaction mixture to dryness under nitrogen at 55°C. Reconstitute the residue in 100 µL of 50% methanol (B129727) for LC-MS/MS analysis.
III. LC-MS/MS Analysis of Derivatized Hydroxysteroids
The following are example LC-MS/MS parameters that can be used as a starting point for method development.[4][6]
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase column suitable for steroid analysis, such as a Kinetex™ 2.6 µm PFP 100 Å column (100 × 3 mm).
-
Mobile Phase A: Purified water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 20 µL.
-
Gradient Elution:
-
0–2 min: 60% B
-
2–14 min: Linear gradient from 60% to 100% B
-
14–14.1 min: Return to 60% B
-
14.1–21 min: Hold at 60% B for re-equilibration.
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: These will need to be optimized for the specific instrument used. Typical parameters include:
-
IonSpray Voltage: ~5500 V
-
Temperature: ~500°C
-
Curtain Gas, Nebulizer Gas, and Collision Gas settings should be optimized for maximum signal intensity of the derivatized analytes.
-
-
MRM Transitions: The specific precursor-to-product ion transitions for each nicotinoyl-derivatized hydroxysteroid will need to be determined by infusing individual standards. The precursor ion will be the [M+H]+ of the derivatized steroid.
Visualizations
Caption: Experimental workflow for the derivatization of hydroxysteroids.
Caption: Mixed anhydride derivatization of hydroxysteroids.
References
- 1. Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acylation derivatization based LC-MS analysis of 25-hydroxyvitamin D from finger-prick blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pyridine-3-Carboxylic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of pyridine-3-carboxylic acid (nicotinic acid) and improve yields.
Troubleshooting Guide
Low yields and product impurities are common challenges in the synthesis of this compound. The following table outlines specific issues, their probable causes, and recommended solutions for the most common synthesis routes.
| Issue | Potential Cause(s) | Recommended Solutions & Optimizations |
| Low Yield in 3-Picoline Ammoxidation | Catalyst Deactivation: Thermal sintering, poisoning by impurities (e.g., sulfur compounds), or coking can reduce catalyst activity.[1][2] | - Regenerate Catalyst: If applicable, regenerate the catalyst according to the manufacturer's protocol. For vanadium-based catalysts, this may involve controlled oxidation to burn off carbon deposits. - Ensure Feed Purity: Use high-purity 3-picoline and ammonia (B1221849) to avoid introducing catalyst poisons. - Optimize Temperature: Avoid excessively high temperatures which can lead to catalyst sintering.[1] |
| Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reactant ratios can lower conversion and selectivity. | - Temperature Control: Maintain the reaction temperature within the optimal range for your specific catalyst, typically between 280-500 °C.[3] - Reactant Stoichiometry: Adjust the molar ratio of 3-picoline, ammonia, and air as per established protocols. A common ratio is 1:2-7:10-15 (3-picoline:NH₃:air). | |
| Incomplete Hydrolysis of 3-Cyanopyridine (B1664610) | Insufficient Hydrolysis Time or Temperature: The hydrolysis reaction may not have reached completion. | - Extend Reaction Time: Monitor the reaction using TLC or HPLC and extend the reaction time until the 3-cyanopyridine is consumed. - Increase Temperature: For chemical hydrolysis, ensure the temperature is maintained at the recommended level (e.g., 190 °C for NaOH/KOH catalysis).[4] |
| Low Catalyst Activity (Enzymatic Hydrolysis): The nitrilase enzyme may have low activity or be inhibited. | - Optimize pH and Temperature: Ensure the reaction buffer pH and temperature are optimal for the specific nitrilase used (e.g., pH 7.75 and 44.24 °C for AfnitA nitrilase).[5] - Increase Enzyme Loading: A higher concentration of the enzyme can increase the reaction rate. - Substrate Inhibition: High concentrations of 3-cyanopyridine can inhibit some nitrilases. Consider a fed-batch approach to maintain a low substrate concentration.[6] | |
| Formation of Nicotinamide (B372718) Byproduct | Incomplete Hydrolysis of Intermediate: In the hydrolysis of 3-cyanopyridine, the reaction can sometimes stop at the amide stage. | - Drive the Reaction to Completion: For chemical hydrolysis, increasing the reaction time, temperature, or concentration of the base can promote the second hydrolysis step to the carboxylic acid. - Use a Selective Enzyme: Some nitrilases, like the one from Rhodococcus rhodochrous J1, directly hydrolyze the nitrile to the carboxylic acid without forming the amide intermediate.[7] |
| Low Yield in Direct Oxidation of 3-Picoline | Over-oxidation and Decarboxylation: Harsh oxidizing conditions can lead to the formation of byproducts and decomposition of the desired product. | - Control Oxidant Concentration: Use the appropriate stoichiometry of the oxidizing agent (e.g., nitric acid).[8] - Moderate Reaction Temperature: Avoid excessively high temperatures that can promote decarboxylation of nicotinic acid to pyridine (B92270).[9] |
| Product Purification Challenges | Presence of Colored Impurities: Crude nicotinic acid, especially from nitric acid oxidation, can have a yellow color.[4] | - Recrystallization: Recrystallize the crude product from hot water.[10] For persistent color, treatment with activated carbon can be effective.[4] - Melt Purification: Melting the crude nicotinic acid (at 236-250 °C) can destroy chromophores, followed by a single recrystallization to yield a colorless product.[4] |
| Removal of Unreacted Starting Materials and Byproducts: | - Extraction: For ester derivatives, liquid-liquid extraction with an appropriate solvent system can be used. A base wash can help remove unreacted nicotinic acid. - Chromatography: Column chromatography can be employed for the purification of nicotinic acid derivatives. |
Quantitative Data Summary
The following tables summarize key quantitative data for different synthesis methods to provide a basis for comparison and optimization.
Table 1: Ammoxidation of 3-Picoline to 3-Cyanopyridine
| Catalyst System | Temperature (°C) | Conversion (%) | Yield (%) | Reference |
| Molybdenum on silica (B1680970) gel | 380 | 99 | 95 | [4] |
| V₂O₅ | - | 89.3 | 83.5 | [4] |
| MoO₃-V₂O₅ | - | 96 | 82 | [4] |
| V₂O₅-Sb₂O₅-TiO₂-SiO₂-SiC | - | - | 85 | [4] |
| V₂O₅ 10%, TiO₂ 5%, Mo₂O₃ 1.5% on SiO₂ | 365-370 | >99 | 90.9 | [11] |
Table 2: Hydrolysis of 3-Cyanopyridine to this compound
| Method | Conditions | Conversion (%) | Yield (%) | Reference |
| Alkaline Hydrolysis (10% NaOH or KOH) | 190 °C, 1.5–2 MPa | - | High | [4] |
| Enzymatic (Rhodococcus rhodochrous J1) | Optimized conditions | 100 | 100 | [7] |
| Enzymatic (Recombinant E. coli with afnitA nitrilase) | pH 7.75, 44.24 °C | - | 98.6 | [5] |
Table 3: Direct Oxidation of 3-Picoline to this compound
| Oxidizing Agent/Catalyst | Temperature (°C) | Conversion (%) | Yield (%) | Reference |
| Nitric Acid | 165-195 | 36-90 | 31-62 | [7] |
| O₂ with Co(OAc)₂/NHPI/NaBr | - | 82 | - | [9] |
| O₂ with Co(OAc)₂/NHPI/[bmim][Br] | 110-210 | 63-100 | - | [9] |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing this compound?
A1: The most prevalent industrial route is the gas-phase ammoxidation of 3-picoline to 3-cyanopyridine, followed by hydrolysis.[3][4] This two-step process is highly efficient and has been optimized for large-scale production.[4]
Q2: I am getting a low yield in the direct oxidation of 3-picoline. What are the likely causes?
A2: Low yields in the direct oxidation of 3-picoline are often due to suboptimal reaction conditions. This can include incorrect temperature, leading to side reactions or decomposition, or an improper ratio of oxidizing agent to substrate. Over-oxidation can lead to the formation of pyridine and other degradation products.[9]
Q3: How can I minimize the formation of nicotinamide during the hydrolysis of 3-cyanopyridine?
A3: To favor the formation of nicotinic acid over nicotinamide, you can either drive the chemical hydrolysis to completion by extending the reaction time or increasing the temperature and base concentration, or you can use a biocatalytic approach. Certain nitrilase enzymes, for instance from Rhodococcus rhodochrous J1, are highly selective and convert 3-cyanopyridine directly to nicotinic acid with minimal or no formation of nicotinamide.[7]
Q4: My final product of this compound is colored. How can I purify it?
A4: A common method for purifying crude, colored nicotinic acid is recrystallization from hot water.[10] For stubborn coloration, especially from nitric acid oxidation, treatment with activated carbon during recrystallization is effective.[4] An alternative method involves melting the crude product, which helps to break down the colored impurities, followed by a single recrystallization.[4]
Q5: What are the advantages of using an enzymatic method for the hydrolysis of 3-cyanopyridine?
A5: Enzymatic hydrolysis offers several advantages, including high selectivity, which minimizes byproduct formation, and mild reaction conditions (lower temperature and pressure).[5] This can lead to a purer product and a more environmentally friendly process. Yields from enzymatic methods can be very high, often approaching 100%.[5][7]
Experimental Protocols
Protocol 1: Ammoxidation of 3-Picoline to 3-Cyanopyridine
This protocol is a general representation of an industrial gas-phase ammoxidation process.
-
Catalyst Loading: A fixed-bed reactor is filled with a suitable catalyst, such as a vanadium oxide-based catalyst supported on silica or alumina.
-
Reactant Preparation: 3-picoline and ammonia are vaporized and preheated to approximately 180-330 °C.
-
Mixing: The preheated 3-picoline and ammonia are mixed with air. The molar ratio of 3-picoline:ammonia:air is typically in the range of 1:2-7:10-15.
-
Reaction: The gaseous mixture is passed through the fixed-bed reactor. The reaction temperature is maintained between 280-450 °C, and the pressure at the reactor inlet is controlled at approximately 0.020-0.090 kPa. The reaction temperature is managed using a molten salt bath.
-
Quenching and Absorption: The product gas stream exiting the reactor is cooled and passed through a water absorption tower to capture the 3-cyanopyridine.
-
Extraction and Purification: The aqueous solution of 3-cyanopyridine is then subjected to extraction and distillation to obtain the purified product.
Protocol 2: Enzymatic Hydrolysis of 3-Cyanopyridine to this compound
This protocol is based on the use of a nitrilase enzyme from recombinant E. coli.[5]
-
Biocatalyst Preparation: Prepare a suspension of recombinant E. coli cells carrying the desired nitrilase gene in a suitable buffer (e.g., phosphate-buffered saline, pH 7.75). The cell concentration can be around 195 g/L.
-
Reaction Setup: In a temperature-controlled reactor, add the 3-cyanopyridine substrate.
-
Enzymatic Reaction: Add the cell suspension to the reactor. The reaction is carried out at the optimal temperature for the enzyme, for example, 44.24 °C.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as HPLC to determine the conversion of 3-cyanopyridine and the formation of nicotinic acid.
-
Product Isolation: Once the reaction is complete (which can be as short as 40 minutes), the cells are separated by centrifugation or filtration.
-
Purification: The supernatant containing the nicotinic acid is then purified, typically by adjusting the pH to precipitate the product, followed by filtration and washing.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Key synthetic routes to this compound.
Troubleshooting Logic for Low Yield
Caption: Logical approach to troubleshooting low reaction yields.
Signaling Pathway of Enzymatic Hydrolysis
Caption: Simplified pathway of nitrilase-catalyzed hydrolysis.
References
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. mdpi.com [mdpi.com]
- 3. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of Nicotinic Acid in Organic Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of nicotinic acid in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is nicotinic acid poorly soluble in many organic solvents?
Nicotinic acid, a pyridine (B92270) derivative with a carboxylic acid group, exists as a zwitterion in aqueous solutions near its isoelectric point. However, in organic solvents, it primarily exists in its neutral, non-ionized form.[1] Its polarity, arising from the pyridine ring and the carboxylic acid group, leads to strong intermolecular hydrogen bonding in its crystalline state. Overcoming this crystal lattice energy requires solvents with favorable interaction potentials. Its solubility is generally higher in polar protic solvents compared to non-polar or aprotic solvents.
Q2: What is the general solubility trend of nicotinic acid in common organic solvents?
Based on experimental data, the mole fraction solubility of nicotinic acid at approximately 298 K (25 °C) follows this general trend: Dimethyl Sulfoxide (DMSO) > Ethanol > Water > Acetone > Diethyl Ether > Acetonitrile.[2] This trend is largely influenced by the polarity and polarizability of the solvent.[2]
Q3: How does temperature affect the solubility of nicotinic acid in organic solvents?
Generally, the solubility of nicotinic acid in organic solvents increases with temperature. This is a common characteristic for most solid solutes dissolving in liquid solvents, as the increased thermal energy helps to overcome the crystal lattice energy of the solid.
Q4: Can pH be adjusted to improve the solubility of nicotinic acid in organic solvents?
While pH is a critical factor for the aqueous solubility of nicotinic acid, its direct manipulation is not applicable to most organic solvents. However, the principle of ionization to enhance solubility can be applied through salt formation. By reacting nicotinic acid with a suitable base, a salt can be formed which may exhibit significantly different (and often improved) solubility in organic solvents compared to the free acid.
Q5: Are there alternative strategies to enhance the solubility of nicotinic acid in organic solvents?
Yes, several strategies can be employed:
-
Co-solvency: Using a mixture of a good solvent and a poor solvent can often result in a synergistic effect on solubility.
-
Salt Formation: Converting nicotinic acid to a salt can drastically alter its physicochemical properties, including solubility.
-
Prodrug Synthesis: Modifying the chemical structure of nicotinic acid to create a more soluble prodrug that can be converted back to the active form in vivo.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Nicotinic acid is not dissolving in the chosen organic solvent. | Low intrinsic solubility: The solvent may not have the appropriate polarity or hydrogen bonding capacity to dissolve nicotinic acid effectively. | 1. Consult solubility data: Refer to the quantitative solubility data provided in this guide (Table 1) to select a more suitable solvent. 2. Increase temperature: Gently heat the solution while stirring. Ensure the temperature is well below the boiling point of the solvent and that nicotinic acid is stable at that temperature. 3. Reduce particle size: Grinding the nicotinic acid to a finer powder can increase the surface area and dissolution rate, although it will not affect the equilibrium solubility. |
| Precipitation occurs when adding a second solvent. | Anti-solvent effect: The second solvent may be an anti-solvent for nicotinic acid, causing it to precipitate out of the solution. | 1. Use a co-solvent system: Systematically evaluate the solubility of nicotinic acid in different ratios of the two solvents to identify a co-solvent mixture with optimal solubility. Refer to the experimental protocol for preparing co-solvent systems. 2. Change the order of addition: In some cases, dissolving nicotinic acid in the better solvent first and then slowly adding the second solvent under vigorous stirring can prevent immediate precipitation. |
| The desired concentration cannot be achieved. | Approaching saturation limit: The required concentration may exceed the solubility limit of nicotinic acid in the chosen solvent system. | 1. Employ a solubility enhancement technique: Consider using a co-solvent system, forming a salt of nicotinic acid, or synthesizing a more soluble prodrug. Refer to the relevant sections and protocols in this guide. 2. Create a suspension: If the undissolved solid does not interfere with the intended application, a uniform suspension can be prepared using appropriate suspending agents. |
| Degradation of nicotinic acid is suspected. | Solvent reactivity or instability at elevated temperatures: The chosen solvent may be reacting with nicotinic acid, or the compound may be degrading at the temperatures used for dissolution. | 1. Use an inert solvent: Select a less reactive solvent. 2. Avoid excessive heat: Use the lowest effective temperature for dissolution and minimize the heating time. 3. Analyze for degradation: Use analytical techniques such as HPLC to check for the presence of degradation products. |
Quantitative Solubility Data
Table 1: Molar Solubility of Nicotinic Acid in Various Organic Solvents at ~298 K (25 °C)
| Solvent | Molar Solubility (mol/L) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~1.0 (approx. 123 g/L) | [3][4] |
| Ethanol | 0.147 | [1] |
| Methanol | 0.112 | [1] |
| 1-Butanol | 0.045 | [1] |
| 2-Butanol | 0.054 | [1] |
| 1-Pentanol | 0.033 | [1] |
| 1-Hexanol | 0.024 | [1] |
| Acetone | 0.031 | [1] |
| Acetonitrile | 0.005 | [1] |
| Diethyl Ether | 0.006 | [1] |
Table 2: Solubility of Nicotinamide (B372718) in DMSO-Water Mixtures at 298.15 K (25 °C)
| Mole Fraction of DMSO (xDMSO) | Molar Solubility of Nicotinamide (mol/L) |
| 0.0 | 1.36 |
| 0.1 | 1.83 |
| 0.2 | 2.35 |
| 0.3 | 2.92 |
| 0.4 | 3.51 |
| 0.5 | 4.08 |
| 0.6 | 4.59 |
| 0.7 | 5.01 |
| 0.8 | 5.31 |
| 0.9 | 5.48 |
| 1.0 | 5.54 |
| Note: Data for nicotinamide is presented as an illustration of co-solvency effects. Similar trends may be observed for nicotinic acid, but experimental verification is recommended. |
Experimental Protocols
Protocol 1: Determination of Nicotinic Acid Solubility by the Shake-Flask Method
This protocol outlines a standard method for determining the equilibrium solubility of nicotinic acid in an organic solvent.
Materials:
-
Nicotinic acid (high purity)
-
Organic solvent of interest (analytical grade)
-
Conical flasks or vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of nicotinic acid to a conical flask containing a known volume of the organic solvent.
-
Seal the flask tightly to prevent solvent evaporation.
-
Place the flask in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of nicotinic acid in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
Protocol 2: Preparation of a Co-solvent System
This protocol describes how to prepare a co-solvent system to enhance the solubility of nicotinic acid.
Materials:
-
Nicotinic acid
-
A "good" solvent (in which nicotinic acid has high solubility, e.g., DMSO)
-
A "poor" or "less good" solvent (the desired final solvent system)
-
Volumetric flasks, graduated cylinders, and pipettes
-
Magnetic stirrer
Procedure:
-
Prepare stock solutions of nicotinic acid in the "good" solvent at a known high concentration.
-
In a series of volumetric flasks, prepare different ratios of the "good" and "poor" solvents (e.g., 10:90, 20:80, 30:70, etc.).
-
To each co-solvent mixture, add a small, known volume of the nicotinic acid stock solution and stir.
-
Observe for any precipitation.
-
Continue to add the stock solution incrementally to each co-solvent mixture until precipitation is observed and persists, to determine the saturation solubility in each mixture.
-
Alternatively, use the shake-flask method described in Protocol 1 for each co-solvent mixture.
Protocol 3: Synthesis of Nicotinium Tartrate
This protocol provides a method for the synthesis of a nicotinic acid salt to potentially improve its solubility characteristics.
Materials:
-
Nicotinic acid
-
L-(+)-Tartaric acid
-
Ethanol
-
Deionized water
-
n-Heptane
-
Scintillation vials or beakers
-
Vortex mixer or magnetic stirrer
-
Vacuum filtration apparatus
Procedure:
-
In a scintillation vial, dissolve L-(+)-tartaric acid in a 1:1 mixture of deionized water and ethanol.
-
Add nicotinic acid to the tartaric acid solution (a 1:2 molar ratio of nicotinic acid to tartaric acid is a good starting point).
-
Vortex or stir the solution vigorously until all solids are dissolved.
-
Allow the solvent to evaporate slowly in a dark, undisturbed location.
-
Once crystals have formed and the solvent has mostly evaporated, collect the crystalline product by vacuum filtration.
-
Wash the crystals with n-heptane.
-
Dry the resulting nicotinium tartrate salt under vacuum.
Visualizations
Caption: A decision-making workflow for selecting a suitable solubility enhancement strategy for nicotinic acid.
Caption: Simplified signaling pathway of nicotinic acid via the GPR109A receptor, leading to reduced lipolysis.
References
Technical Support Center: Purification of Commercial Nicotinic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and removing impurities from commercial nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial nicotinic acid?
A1: Commercial nicotinic acid may contain several impurities stemming from its synthesis and manufacturing processes. These can include:
-
Related Pyridine (B92270) Compounds: Isomeric impurities such as isonicotinic acid are common. Other pyridine derivatives like 5-ethyl-2-methylpyridine (B142974) and pyridine-2,5-dicarboxylic acid may also be present.[1]
-
Nicotinamide: A related compound that can be present as an impurity.[2]
-
Unreacted Starting Materials: Depending on the synthetic route, precursors like 3-cyanopyridine (B1664610) may be found in the final product.[1][3][4][5][6]
-
Residual Solvents: Solvents used during production and purification that are not completely removed.[7][8][9]
-
Heavy Metals: Trace amounts of heavy metals can be introduced from raw materials, catalysts, or equipment.[10][11][12]
-
Colored Impurities: Crude nicotinic acid can have a yellow color due to the presence of chromophores.[13]
Q2: What is the most common method for purifying nicotinic acid in a laboratory setting?
A2: The most widely used method for purifying nicotinic acid is recrystallization, typically from hot water.[13] This technique is effective for removing many common impurities. For colored impurities, a pre-treatment step involving melting the crude acid or using activated carbon can be employed.[13][14]
Q3: How can I assess the purity of my nicotinic acid sample?
A3: Several analytical techniques can be used to determine the purity of nicotinic acid:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for quantifying nicotinic acid and identifying related impurities like isonicotinic acid.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying and quantifying volatile impurities and residual solvents.
-
Melting Point Analysis: A sharp melting point close to the literature value (236-238 °C) is a good indicator of high purity.[13]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Yellow or colored crystals after recrystallization. | Presence of colored impurities (chromophores). | Melt Pre-treatment: Before dissolving in water, melt the crude nicotinic acid and hold it in a molten state (235-250 °C) for at least two minutes. This can destroy the yellow chromophore.[13] Activated Carbon Treatment: Add a small amount of activated carbon to the hot nicotinic acid solution before filtration. Be cautious, as excessive use can reduce your yield.[13][14][16] |
| Low yield of purified nicotinic acid. | Using too much solvent for dissolution or washing. Cooling the solution too quickly. | Optimize Solvent Volume: Use the minimum amount of hot water to dissolve the nicotinic acid completely. Controlled Cooling: Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath to maximize crystal formation.[17][18][19] Minimize Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold water. |
| No crystal formation upon cooling. | The solution is not supersaturated. Lack of nucleation sites. | Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Induce Crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of pure nicotinic acid. |
| Oily precipitate instead of crystals. | The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. | Use a Different Solvent: Consider a solvent with a lower boiling point in which nicotinic acid has good solubility at high temperatures and poor solubility at low temperatures. |
Sublimation Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Slow or no sublimation. | Insufficient heating or vacuum. | Increase Temperature: Gradually increase the temperature of the heating mantle or oil bath. Improve Vacuum: Ensure all connections are airtight and the vacuum pump is functioning correctly. |
| Product contamination with impurities. | Impurities have a similar vapor pressure to nicotinic acid. | Fractional Sublimation: If possible, carefully control the temperature to selectively sublime the nicotinic acid, leaving behind less volatile impurities. A second sublimation may be necessary. |
| Low recovery of sublimed product. | Product loss due to high vacuum or rapid heating. | Controlled Heating: Heat the sample slowly and evenly to avoid rapid sublimation that can carry over impurities. Cold Finger Efficiency: Ensure the cold finger is sufficiently cold to effectively condense the nicotinic acid vapor. |
Experimental Protocols
Protocol 1: Purification of Nicotinic Acid by Recrystallization from Water
-
Dissolution: In a fume hood, place the crude nicotinic acid in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue adding small portions of hot deionized water until the nicotinic acid is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, add a small amount (approximately 1-2% by weight of the nicotinic acid) of activated carbon to the hot solution. Boil the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small volume of ice-cold deionized water.
-
Drying: Dry the purified crystals in a desiccator or a drying oven at an appropriate temperature.
Protocol 2: Purification of Nicotinic Acid by Sublimation
-
Apparatus Setup: Place the crude nicotinic acid at the bottom of a sublimation apparatus. Ensure all joints are properly sealed.
-
Vacuum Application: Connect the apparatus to a vacuum pump and evacuate the system.
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath.
-
Condensation: The nicotinic acid will sublime and deposit as pure crystals on the cold finger or the cooler upper parts of the apparatus.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully break the vacuum and collect the purified nicotinic acid crystals.
Quantitative Data
Table 1: Purity Improvement of Nicotinic Acid by Melt-Recrystallization
| Treatment Stage | Observation | Purity/Melting Point |
| Crude Nicotinic Acid | Yellow solid | - |
| After Melting (235-250°C, 2 min) & Recrystallization with Activated Carbon | Slightly yellowish crystals | 237-238 °C[13] |
| After Melting (235-250°C, 3 min) & Recrystallization with Activated Carbon | Colorless nicotinic acid | - |
| After Melting (235-250°C, 5 min) & Recrystallization with Activated Carbon | Colorless nicotinic acid | 235-238 °C[13] |
Table 2: Removal of Nicotinic Acid from Nicotinamide by Recrystallization
| Initial Impurity Level (Nicotinic Acid) | Purification Method | Final Impurity Level (Nicotinic Acid) |
| 0.7% | Recrystallization from 2-methylpropanol-1 with water and pH adjustment to 7.9 | Not detectable[2] |
Table 3: Analysis of Isonicotinic Acid Impurity in Niacin
| Sample | Method | Isonicotinic Acid Content |
| Bulk Niacin | Liquid Chromatography with Diode Array Detection | 0.3%[15] |
Visualizations
References
- 1. CA2511728C - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]
- 2. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 3. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3644380A - Preparation of 3-cyanopyridine - Google Patents [patents.google.com]
- 5. 3-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. CN102249994B - Preparation method of nicotinic acid - Google Patents [patents.google.com]
- 7. uspnf.com [uspnf.com]
- 8. uspnf.com [uspnf.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Removal of Selected Heavy Metals from Pharmaceutical Effluent by Aloe Vera L. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. Niacin. II: Identification of isonicotinic acid in niacin by liquid chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reversible adsorption of nicotinic acid onto charcoal in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model [mdpi.com]
- 19. researchgate.net [researchgate.net]
managing side reactions during the oxidation of 3-picoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the oxidation of 3-picoline to nicotinic acid (niacin, Vitamin B3).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the oxidation of 3-picoline to nicotinic acid?
A1: Common methods include liquid-phase oxidation using nitric acid, catalytic oxidation with oxygen or air in the presence of metal catalysts (such as cobalt, manganese, or vanadium-based systems), and ammoxidation followed by hydrolysis.[1][2][3] The choice of method often depends on factors like desired scale, environmental considerations, and available equipment. While nitric acid is a strong oxidizing agent, it can lead to corrosive conditions and the formation of greenhouse gases.[1][2] Catalytic oxidation with air or oxygen is considered a greener alternative.[1][4]
Q2: What are the primary side reactions to be aware of during the oxidation of 3-picoline?
A2: The main side reactions include the incomplete oxidation to pyridine-3-carbaldehyde and the over-oxidation or decarboxylation of the desired nicotinic acid to form pyridine (B92270) and carbon dioxide.[1] Other byproducts such as acid esters may also be observed through GC/MS analysis.[1] The extent of these side reactions is highly dependent on the reaction conditions and catalyst system employed.[1]
Q3: How can I improve the selectivity towards nicotinic acid and minimize byproduct formation?
A3: Improving selectivity involves careful optimization of reaction parameters. Key strategies include:
-
Catalyst Selection: The choice of catalyst and co-catalyst is crucial. For example, using a Co(OAc)₂/NHPI/NaBr catalytic system has been shown to achieve high selectivity.[1] Vanadium-based catalysts are also effective, particularly in vapor-phase oxidations.[3][5]
-
Temperature Control: Increasing the reaction temperature can enhance the conversion of 3-picoline but may also promote the decarboxylation of nicotinic acid, thus reducing selectivity.[1] Finding the optimal temperature for your specific catalytic system is essential.
-
Reaction Time: Extending the reaction time can increase the overall conversion but may also lead to the degradation of the product if not optimized.[1]
-
Oxidant Concentration: The partial pressure of oxygen (or air) can influence the reaction rate and selectivity.
Q4: Can air be used as an oxidant instead of pure oxygen?
A4: Yes, air can be successfully used as the oxidant in the catalytic oxidation of 3-picoline.[1][2] This is often preferred for economic and safety reasons.[1] While the reaction rate might be slower due to the lower oxygen concentration, high conversions of 3-picoline can still be achieved.[1]
Troubleshooting Guides
Issue 1: Low Conversion of 3-Picoline
| Possible Cause | Troubleshooting Step |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in increments and monitor the conversion. Be mindful that excessive temperatures can lead to side reactions.[1] |
| Inadequate Reaction Time | Extend the reaction duration. Analyze samples at different time points to determine the optimal reaction time for maximum conversion.[1] |
| Catalyst Deactivation or Insufficient Amount | Ensure the correct catalyst loading. If catalyst deactivation is suspected, consider catalyst regeneration or using a fresh batch. |
| Low Oxidant Pressure | Increase the pressure of oxygen or air to enhance the reaction rate.[1] |
Issue 2: Poor Selectivity towards Nicotinic Acid
| Possible Cause | Troubleshooting Step |
| Reaction Temperature is Too High | High temperatures can promote the decarboxylation of nicotinic acid.[1] Try reducing the temperature to see if selectivity improves, even if it slightly lowers the conversion rate. |
| Suboptimal Catalyst System | The composition of the catalytic system significantly impacts selectivity.[1] Experiment with different catalysts, co-catalysts, or promoters. For instance, the addition of N-hydroxyphthalimide (NHPI) and bromide salts to cobalt-based systems has been shown to enhance selectivity.[1] |
| Incorrect Reaction Time | Overly long reaction times can lead to the degradation of the desired product. Analyze the product distribution over time to identify the point of maximum nicotinic acid concentration.[1] |
Issue 3: Formation of Pyridine-3-carbaldehyde
| Possible Cause | Troubleshooting Step |
| Incomplete Oxidation | Pyridine-3-carbaldehyde is an intermediate in the oxidation of 3-picoline to nicotinic acid.[1] Its presence suggests the reaction has not gone to completion. |
| Increase the reaction time or temperature to promote further oxidation to the carboxylic acid.[1] | |
| Ensure an adequate supply of the oxidant. |
Data Presentation
Table 1: Influence of Temperature on 3-Picoline Oxidation
Catalytic System: Co(II)/NHPI/[(C₆H₅)₃P(CH₂C₆H₅)][Br]
| Temperature (°C) | 3-Picoline Conversion (%) | Nicotinic Acid Selectivity (%) |
| 170 | 62 | 57.0 |
| 190 | Not specified | Not specified |
| 210 | 96 | 77.4 |
Table 2: Effect of Reaction Time on 3-Picoline Oxidation
Catalytic System: Co(OAc)₂/NHPI/[bmim][Br], Temperature: 190°C, Pressure: 2.0 MPa
| Reaction Time (h) | 3-Picoline Conversion (%) | Nicotinic Acid Selectivity (%) | Nicotinic Acid Yield (%) |
| 2 | 59 | 60.0 | 35.4 |
| 6 | 100 | 53.3 | 53.3 |
| 8 | 100 | 63.7 | Not specified |
Experimental Protocols
General Protocol for Catalytic Oxidation of 3-Picoline with Air
This protocol is a general guideline based on literature procedures.[1][2] Specific parameters should be optimized for individual experimental setups.
-
Reactor Setup: The reaction is typically carried out in a high-pressure batch reactor made of a corrosion-resistant material like Hastelloy steel.[1] The reactor should be equipped with a magnetic stirrer, a gas inlet, a pressure gauge, a thermocouple, and a sampling port.
-
Charging the Reactor: Charge the reactor with the solvent (e.g., acetic acid), 3-picoline, and the catalytic system (e.g., Co(OAc)₂, NHPI, and a bromide salt).[1][2]
-
Reaction Conditions:
-
Seal the reactor and purge it with nitrogen or another inert gas.
-
Pressurize the reactor with air to the desired pressure (e.g., 2.0 MPa).[1][2]
-
Heat the reactor to the target temperature (e.g., 170-210°C) while stirring.[1]
-
Maintain the desired temperature and pressure for the specified reaction time (e.g., 2-8 hours).[1]
-
-
Reaction Monitoring: If possible, monitor the reaction progress by taking samples periodically and analyzing them by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up and Analysis:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
The reaction mixture can then be analyzed to determine the conversion of 3-picoline and the selectivity towards nicotinic acid and other byproducts.
-
Mandatory Visualizations
Caption: Simplified reaction pathway for the oxidation of 3-picoline to nicotinic acid.
Caption: Troubleshooting logic for managing 3-picoline oxidation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. CN101623648A - Catalyst of picolinic acid synthesized by selectively oxygenizing picoline as well as preparation method and application thereof - Google Patents [patents.google.com]
purification of pyridine-3-carboxylic acid by recrystallization vs. sublimation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of pyridine-3-carboxylic acid (nicotinic acid) by recrystallization and sublimation. This guide includes troubleshooting for common issues, frequently asked questions, detailed experimental protocols, and a comparison of the two methods.
Frequently Asked Questions (FAQs)
Q1: What are the main differences between recrystallization and sublimation for purifying this compound?
A1: Recrystallization involves dissolving the crude solid in a hot solvent and allowing it to cool, forming pure crystals while impurities remain in the solvent.[1] Sublimation, on the other hand, is a process where the solid is heated under reduced pressure, causing it to transition directly into a gas, which then condenses back into a pure solid on a cold surface, leaving non-volatile impurities behind.[1] In the context of green chemistry, sublimation is often preferred as it avoids the use of solvents.[2][3]
Q2: Which purification method is better for this compound?
A2: The choice of method depends on the nature of the impurities and the desired scale of purification. Recrystallization is effective for removing both soluble and insoluble impurities and is generally scalable.[3] Sublimation is particularly useful for removing non-volatile or colored impurities and can yield a very pure product.[4] However, sublimation is typically more suited for smaller quantities and requires the compound to be thermally stable and volatile.[2]
Q3: What are the most common impurities in crude this compound?
A3: Common impurities can include starting materials from synthesis, such as 3-picoline, and by-products from oxidation reactions.[5][6] Inorganic salts and colored compounds may also be present.[4][5]
Q4: What is the expected purity and yield for each method?
A4: Both methods can achieve high purity. Recrystallization can yield purities of 99.86%.[4] Sublimation has been reported to produce a product with 99.7% purity.[4] Yields are variable; recrystallization can have yields around 85-90%, while sublimation yields can be greater than 99% based on the nicotinic acid present in the crude feed.[4]
Q5: Can I use activated charcoal during recrystallization?
A5: Yes, activated charcoal (like Nuchar) can be used during recrystallization to remove colored impurities.[4][5] It is typically added to the hot solution before filtration.[4]
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Solution(s) |
| This compound does not dissolve in the hot solvent. | 1. Insufficient solvent. 2. Inappropriate solvent. 3. Presence of insoluble impurities. | 1. Add more hot solvent in small increments. 2. Ensure you are using a suitable solvent like water or ethanol.[5] 3. If the majority of the solid has dissolved, perform a hot filtration to remove the insoluble material.[7] |
| No crystals form upon cooling. | 1. The solution is too dilute (not supersaturated). 2. Lack of nucleation sites for crystal growth. | 1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again.[8] 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[7] |
| Oiling out (product separates as a liquid instead of crystals). | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly. 3. High concentration of impurities. | 1. Reheat the solution to dissolve the oil and add a small amount of a solvent in which the compound is more soluble. 2. Allow the solution to cool more slowly. 3. Add more solvent to the hot solution and consider a pre-purification step if impurities are significant. |
| Low yield of recovered crystals. | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent at room temperature. | 1. Concentrate the mother liquor and cool to recover more product. 2. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[7] |
Sublimation
| Issue | Possible Cause(s) | Solution(s) |
| No sublimation occurs or is very slow. | 1. Temperature is too low. 2. Pressure is too high (insufficient vacuum). | 1. Gradually increase the temperature of the heating bath. Be aware that the risk of losing product increases as the temperature rises.[5] 2. Check the vacuum system for leaks and ensure the pump is functioning correctly to achieve the necessary low pressure. |
| Product is charring or decomposing. | 1. The temperature is too high. | 1. Reduce the temperature. This compound should sublime without decomposition under the correct conditions. |
| Low recovery of sublimed product. | 1. Sublimate is lost to the vacuum system. 2. Inefficient condensation. | 1. Ensure there is a cold trap in place between the sublimation apparatus and the vacuum pump. 2. Check that the cold finger or condenser is sufficiently cold to ensure efficient condensation of the vapor. |
| Sublimate is not pure. | 1. Volatile impurities are co-subliming with the product. | 1. Consider a preliminary purification step like recrystallization to remove volatile impurities before sublimation. |
Data Presentation
Table 1: Comparison of Recrystallization and Sublimation of this compound
| Parameter | Recrystallization | Sublimation | Reference |
| Purity | 99.86% | 99.7% | [4] |
| Yield | 85-90% | >99% (based on nicotinic acid in crude feed) | [4] |
| Melting Point | 234-235.7 °C | Not specified | [4] |
| Key Advantage | Good for a wide range of impurities, scalable. | Effective for non-volatile impurities, solvent-free. | [2][3] |
| Key Disadvantage | Requires solvent, potential for product loss in mother liquor. | Less effective for volatile impurities, typically for smaller scale. | [2][3] |
Experimental Protocols
Recrystallization of this compound
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., water) and heat the mixture to boiling with stirring until the solid is completely dissolved.[4]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Boil the solution for a few minutes.[4]
-
Hot Filtration: Pre-heat a filtration apparatus (e.g., a Büchner funnel with filter paper). Quickly filter the hot solution to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can then be placed in an ice bath.[4]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, under vacuum at 80 °C.[4]
Sublimation of this compound
-
Apparatus Setup: Assemble a sublimation apparatus, which typically consists of a vessel to hold the crude material, a cold finger or condenser, and a connection to a vacuum source.
-
Loading: Place the crude this compound into the sublimation vessel.
-
Vacuum Application: Evacuate the apparatus to a reduced pressure (e.g., 25 mm of Hg).[4]
-
Heating: Gently heat the sublimation vessel using an oil bath or heating mantle to a temperature sufficient to cause sublimation (e.g., 210 °C).[4]
-
Condensation: The this compound vapor will sublime and then deposit as pure crystals on the cold surface of the condenser.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum. Carefully scrape the purified crystals from the cold finger.
Mandatory Visualizations
References
- 1. scribd.com [scribd.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. US2916494A - Purification of j-pyridine carboxylic acid - Google Patents [patents.google.com]
- 5. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 6. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Pyridine-3-Carboxylic Acid Esterification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of pyridine-3-carboxylic acid (nicotinic acid).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the esterification of this compound?
The most common challenges include low conversion rates, side reactions, and difficulties in purifying the final ester product. Low conversion is often due to the reversible nature of the esterification reaction, where the presence of water, a byproduct, can shift the equilibrium back towards the starting materials.[1][2]
Q2: How can I drive the esterification reaction towards completion and improve the yield?
To improve the yield, it is crucial to remove water from the reaction mixture as it forms.[1][3] This can be achieved by several methods:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene (B28343) that forms an azeotrope with water is a common and effective lab-scale method.[1][4][5]
-
Excess Alcohol: Using a large excess of the alcohol reactant can also shift the equilibrium towards the product side.[2][6]
-
Use of a Solid Acid Catalyst: Solid acid catalysts can be easily recovered and reused, simplifying the workup process.[4]
Q3: What are the recommended catalysts for this reaction?
Strong acid catalysts are typically required. Common choices include:
-
Concentrated Sulfuric Acid (H₂SO₄)[7]
-
Toshydric Acid (TsOH)
-
Solid acid catalysts like HND230[4]
-
Alkane sulfonic acids[5]
The choice of catalyst can influence reaction time and temperature. For instance, the salt produced from a pyridine (B92270) carboxylic acid ester and a strong acid like sulfuric acid can itself act as a catalyst in a cyclic process.[8][9]
Q4: What are potential side reactions, and how can they be minimized?
A potential side reaction, especially at elevated temperatures, is the decarboxylation of nicotinic acid.[6][10] To minimize this, it is important to optimize the reaction temperature and time.
Troubleshooting Guide
This guide addresses specific issues that may arise during the esterification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Ester Yield | Incomplete Reaction: The equilibrium is not sufficiently shifted towards the product. | • Use a Dean-Stark trap to remove water azeotropically.[1][4][5] • Increase the molar excess of the alcohol.[6] • Ensure the catalyst is active and used in an appropriate amount.[6] |
| Hydrolysis of Ester: The ester product is reacting with water and reverting to the carboxylic acid. | • During workup, neutralize the acid catalyst at low temperatures, for example, with an ice-cold saturated sodium bicarbonate solution.[6] | |
| Presence of Unreacted Nicotinic Acid in Product | Insufficient Reaction Time or Temperature: The reaction has not gone to completion. | • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[4] • Gradually increase the reaction temperature, being mindful of potential side reactions. |
| Inefficient Purification: The purification method is not adequately separating the ester from the starting acid. | • Wash the organic extract with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted acid.[1] • Consider column chromatography for purification.[4][7] | |
| Difficulty in Product Isolation/Purification | Product Solubility: The ester may have challenging solubility properties. | • For liquid-liquid extractions, test different organic solvents like dichloromethane (B109758) (DCM), ethyl acetate, or ether.[11] • If the ester is water-soluble, consider salting it out of the aqueous layer or using azeotropic distillation with ethanol (B145695) to remove water.[12] |
| Formation of Colored Impurities | Degradation at High Temperatures: Prolonged heating can lead to the formation of colored byproducts. | • Optimize the reaction time and temperature to the minimum required for complete conversion. |
| Crude Starting Material: Impurities in the initial nicotinic acid can carry through the reaction. | • Purify the starting nicotinic acid by recrystallization if necessary.[6][13][14] |
Experimental Protocols
Fischer Esterification using a Solid Acid Catalyst
This method describes a high-yield synthesis of ethyl nicotinate (B505614).[4]
Materials:
-
This compound
-
Absolute ethanol
-
Toluene
-
Solid acid catalyst (e.g., HND230)[4]
Procedure:
-
In a four-necked flask equipped with a stirrer and a Dean-Stark apparatus, combine toluene, absolute ethanol (2 molar equivalents), the solid acid catalyst, and this compound.[4]
-
Slowly heat the mixture to 55°C and stir for 4 hours.[4]
-
Increase the temperature to reflux and collect the water that forms in the Dean-Stark trap.
-
Once water collection ceases, the reaction is complete. Cool the mixture to room temperature.
-
Recover the catalyst by filtration.
-
Remove toluene from the filtrate by distillation under reduced pressure to obtain the ethyl nicotinate product.[4]
Esterification via Acyl Chloride
This two-step method can be advantageous when direct esterification is challenging.
Step 1: Synthesis of Nicotinoyl Chloride Hydrochloride
-
In a flask equipped with a reflux condenser, carefully add thionyl chloride to this compound with a catalytic amount of DMF.[15]
-
After the initial gas evolution subsides and the acid dissolves, remove the excess thionyl chloride in vacuo.[15]
-
Add diethyl ether to the residue to precipitate the crude nicotinoyl chloride hydrochloride, which is then filtered and dried.[15]
Step 2: Esterification
-
Suspend the nicotinoyl chloride hydrochloride in an anhydrous solvent like dichloromethane (DCM).[4]
-
In a separate flask, dissolve the desired alcohol and a non-nucleophilic base (e.g., triethylamine) in the same solvent.[1]
-
Slowly add the alcohol/base solution to the stirred acyl chloride suspension.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.[1]
-
Upon completion, quench the reaction with water or a saturated ammonium (B1175870) chloride solution.[1]
-
Perform an aqueous workup, dry the organic layer, and purify the crude ester by column chromatography.[4]
Visualizing the Workflow
Caption: General workflow for this compound esterification.
Caption: Troubleshooting logic for low yield in esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US2816112A - Non-catalytic preparation of nicotinic acid esters - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 9. GB844684A - Improvements relating to the esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 10. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 15. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
stability of pyridine-3-carboxylic acid under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance regarding the stability of pyridine-3-carboxylic acid (nicotinic acid) under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical stability of this compound?
A1: this compound, also known as niacin, is a highly stable organic compound.[1] It is stable in its dry, crystalline form and is non-hygroscopic (does not readily absorb moisture from the air).[2] It is also generally stable to heat and light, although it may be light-sensitive under certain conditions.[1] Its robust chemical nature means it does not readily degrade under standard storage or mild experimental conditions.
Q2: How does this compound behave in acidic solutions?
A2: this compound is exceptionally stable in acidic conditions.[1] Standard laboratory procedures involving acidic media are unlikely to cause degradation. Unlike esters or amides, which can hydrolyze in the presence of acid, the carboxylic acid group and the pyridine (B92270) ring are resistant to acid-mediated hydrolysis.[3][4] Studies on related compounds have shown stability even in strong acids like 5 M HCl when heated for extended periods.[5]
Q3: What is the stability of this compound in basic solutions?
A3: Similar to its behavior in acids, this compound is very stable in alkaline solutions.[1] While the amide form, nicotinamide, will hydrolyze to nicotinic acid in strongly basic conditions, nicotinic acid itself does not typically undergo further degradation.[6][7] Experiments on related structures confirm stability even when refluxed in strong bases like 5 M NaOH.[5]
Q4: What are the likely degradation pathways for this compound?
A4: Due to its high intrinsic stability, degradation of this compound typically requires harsh conditions (forced degradation) or biological pathways.
-
Chemical Degradation: Under extreme heat, decarboxylation (loss of the COOH group) is a potential, though difficult, degradation pathway.[8] However, compared to its isomers like picolinic acid, nicotinic acid is significantly more resistant to decarboxylation.[8]
-
Microbial Degradation: In environmental or biological systems, microorganisms can degrade pyridine derivatives.[9] These pathways often involve initial hydroxylation of the pyridine ring followed by enzymatic ring cleavage and are not typically observed in standard chemical experiments.[10][11]
-
Photodegradation: While generally stable, some pyridine derivatives may undergo photolysis (degradation by light), particularly after initial biological modification.[12] Prolonged exposure to high-intensity UV light should be considered in photostability studies.[1]
Q5: My stability study shows no degradation of this compound. Is this expected?
A5: Yes, this is the expected outcome under standard and even accelerated storage conditions. The absence of degradation products confirms the compound's high stability. If your goal is to identify potential degradation products or validate a stability-indicating analytical method, you must employ forced degradation techniques, which use more extreme conditions to intentionally induce degradation.[13][14]
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution |
| No degradation observed in stability-indicating method validation. | The stress conditions are too mild for the highly stable this compound molecule. | Implement a forced degradation protocol. Increase the concentration of acid/base, temperature, or duration of stress. Refer to the General Protocol for Forced Degradation Studies below.[13][15] |
| Inconsistent results between experimental replicates. | Incomplete dissolution of the compound or non-uniform application of stress (e.g., temperature gradients in heating block). | Ensure complete dissolution of this compound in the chosen solvent before aliquoting. Use calibrated equipment and ensure uniform heating and light exposure for all samples. |
| Unexpected peaks appear in the chromatogram of the control sample. | Contamination of the solvent, glassware, or HPLC system. The compound may be reacting with impurities in the solvent. | Use high-purity (e.g., HPLC grade) solvents and meticulously clean all glassware. Run a solvent blank to identify system-related peaks. |
Quantitative Stability Data
This compound is remarkably stable, and as such, quantitative data on its degradation is sparse in the literature. The table below summarizes conditions under which its stability has been confirmed.
| Stress Condition | Test Parameters | Observation | Reference |
| Acid Hydrolysis | 0.5 M, 1 M, & 5 M HCl; Reflux at 80°C for up to 5 hours. | Found to be stable with no significant degradation. | [5] |
| Base Hydrolysis | 0.5 M, 1 M, & 5 M NaOH; Reflux at 80°C for up to 5 hours. | Found to be stable with no significant degradation. | [5] |
| General | Heat, acidity, and alkalinity. | Stated to be stable under these general conditions. | [1] |
Visualized Workflows
Caption: Decision tree for assessing the stability of this compound.
Caption: Standard experimental workflow for forced degradation studies.
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies are essential to develop and validate stability-indicating analytical methods.[13][14] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15] Given the high stability of this compound, relatively harsh conditions may be required.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and methanol (B129727) or acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions (perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep the mixture in a sealed container at 80°C for 5 hours.[5] A control sample should be prepared with water instead of HCl and kept at room temperature.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep the mixture in a sealed container at 80°C for 5 hours.[5] A control sample should be prepared with water instead of NaOH and kept at room temperature.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Store the mixture protected from light at room temperature for 24 hours.
-
Thermal Degradation:
-
Solution: Heat a sealed vial of the stock solution at 80°C for 48 hours.
-
Solid State: Place a known quantity of solid this compound in an oven at 80°C for 48 hours. After the stress period, dissolve the solid in the solvent to the target concentration.
-
-
Photolytic Degradation: Expose the stock solution in a photochemically transparent container (e.g., quartz) to a light source as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Processing:
-
After the specified stress period, allow all samples to cool to room temperature.
-
Carefully neutralize the acid and base-stressed samples with an equivalent amount of base (e.g., 1 M NaOH) or acid (e.g., 1 M HCl), respectively.
-
Dilute all samples (stressed and control) with the mobile phase of the analytical method to a suitable final concentration for analysis.
-
Filter the samples through a 0.45 µm syringe filter if necessary.
4. Analytical Methodology:
-
Analyze the samples using a validated stability-indicating HPLC method, typically with a C18 column and a UV detector.
-
The mobile phase could consist of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.
-
Compare the chromatograms of the stressed samples to the control sample to identify and quantify any degradation products. Peak purity analysis of the main peak should be performed to ensure it is free from co-eluting degradants.
References
- 1. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 4. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 5. ajrconline.org [ajrconline.org]
- 6. researchgate.net [researchgate.net]
- 7. gdch.de [gdch.de]
- 8. organic chemistry - Rate of Decarboxylation of pyridinecarboxylic acids - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
Technical Support Center: Large-Scale Production of Pyridine-3-Carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale production of pyridine-3-carboxylic acid (nicotinic acid).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound at an industrial scale.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete conversion of starting material (e.g., 3-picoline, 5-ethyl-2-methylpyridine).[1][2] | - Optimize reaction temperature and pressure. For liquid-phase oxidation of 3-methylpyridine (B133936) with nitric acid, temperatures of around 260°C and pressures of 5-6 MPa have been used.[2] - Ensure appropriate catalyst concentration and activity. For vapor-phase oxidation, vanadia-based catalysts are common.[1][3] - Verify the quality and purity of raw materials. |
| Formation of side products.[1][3] | - Adjust the oxidant-to-substrate ratio. In vapor-phase oxidation of β-picoline, the mole ratio of oxygen to β-picoline can be optimized.[3] - Modify the catalyst to improve selectivity. For example, using a vanadium oxide catalyst with a titanium oxide support.[3] - 3-Pyridine carboxaldehyde can be a by-product.[1][4] | |
| Product Purity Issues | Presence of unreacted starting materials or intermediates. | - Enhance purification methods. Recrystallization is a common but energy-intensive method.[5] - Employ acid-base extraction to separate the acidic product from non-basic impurities.[6] |
| Contamination with side products or catalyst residues.[7] | - For solid products, crystallization from a suitable solvent system can be highly effective.[6] - In chromatographic purification, tailing on silica (B1680970) gel due to the basic nature of pyridine (B92270) compounds can be mitigated by adding a small amount of a base like triethylamine (B128534) to the eluent.[6] - Sublimation can be used to separate non-volatile impurities.[8] | |
| Reaction Runaway / Poor Temperature Control | Highly exothermic oxidation reaction.[6] | - Ensure efficient cooling of the reactor.[6] - Implement slow, controlled addition of reagents.[6] - Consider using a continuous flow reactor for better temperature management.[6] - Diluting the reaction mixture can help dissipate heat more effectively.[6] |
| Catalyst Deactivation | Poisoning or coking of the catalyst surface. | - Regenerate the catalyst. This may involve treating the deactivated catalyst with an acid to obtain an aqueous solution of the metal salt, which can then be converted back to the active catalyst.[9] - Optimize reaction conditions to minimize deactivation, such as temperature and feed composition. |
| Environmental and Safety Concerns | Generation of hazardous by-products (e.g., nitrous oxide).[2][10] | - Explore greener synthesis routes, such as biocatalytic methods or using air as the oxidant in vapor-phase oxidation.[2][10] - Implement scrubbing systems to capture and treat flue gases.[3] |
| Use of corrosive and hazardous reagents (e.g., nitric acid, sulfuric acid).[1][11][12] | - Ensure all personnel use appropriate personal protective equipment (PPE), including protective clothing, gloves, and eye/face protection.[11][12][13] - Work in a well-ventilated area and avoid inhalation of fumes or dust.[11][12][13] - Have emergency procedures in place for spills and accidental contact.[11][12] | |
| Dust explosion hazard with the final product.[12][14] | - Avoid the enrichment of fine dust.[12][14] - Implement dust control measures and ensure proper grounding of equipment to prevent static discharge.[14] |
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for producing this compound?
A1: The main industrial routes are the oxidation of 3-methylpyridine (β-picoline) or 5-ethyl-2-methylpyridine.[2] These processes can be carried out in either the liquid or vapor phase.[1][3] Vapor-phase oxidation using air as the oxidant is often considered a more environmentally friendly option due to lower waste generation.[2][10]
Q2: What are the major environmental challenges in the large-scale production of nicotinic acid?
A2: The primary environmental concerns include the emission of nitrous oxide (N₂O), a potent greenhouse gas, particularly from processes using nitric acid as the oxidant.[2][10] Additionally, liquid-phase processes can generate significant amounts of wastewater and inorganic salt by-products, which require treatment and disposal.[1][3]
Q3: How can the purity of the final this compound product be improved?
A3: Achieving high purity often requires multiple purification steps. Common methods include:
-
Recrystallization: An effective but energy and labor-intensive process.[5]
-
Acid-Base Extraction: This technique separates the acidic product from non-basic impurities by protonating the pyridine nitrogen with an acid, moving it to the aqueous phase.[6]
-
Distillation: Suitable for volatile pyridine derivatives.[6]
-
Chromatography: Column chromatography can be used, but care must be taken to avoid tailing on silica gel by adding a basic modifier to the eluent.[6]
-
Sublimation: This method is effective for removing non-volatile impurities.[8]
Q4: What are the key safety precautions to consider during production?
A4: Safety is paramount due to the use of hazardous materials and challenging reaction conditions. Key precautions include:
-
Handling Corrosive Acids: Use of appropriate PPE is mandatory when handling strong acids like nitric and sulfuric acid.[11][12]
-
Managing Exothermic Reactions: Implement robust temperature control systems to prevent reaction runaways.[6]
-
Dust Explosion Prevention: The final product can be a combustible dust. Avoid dust accumulation and use equipment designed to prevent ignition sources.[12][14]
-
Ventilation: Ensure adequate ventilation to prevent the buildup of harmful vapors and dust.[11][13]
Q5: Are there more sustainable or "green" methods for producing nicotinic acid?
A5: Yes, research is ongoing to develop more environmentally friendly processes. These include:
-
Vapor-phase oxidation with air: This method avoids the use of harsh chemical oxidants and reduces waste streams.[1]
-
Biocatalytic methods: The use of enzymes or microorganisms to oxidize the starting material can offer high selectivity and operate under milder conditions, though industrial-scale application can be challenging.[1]
-
Electrochemical oxidation: This is another potential route being explored.[1]
Experimental Protocols
Liquid-Phase Oxidation of 3-Methylpyridine with Nitric Acid
This protocol is based on descriptions of industrial processes and should be adapted and optimized for specific laboratory or plant conditions.
Objective: To synthesize this compound via liquid-phase oxidation.
Materials:
-
3-Methylpyridine (β-picoline)
-
Nitric acid (concentrated)
-
High-pressure autoclave reactor
Procedure:
-
Charge the high-pressure autoclave with 3-methylpyridine and nitric acid. The ratio of reactants should be carefully calculated and optimized.
-
Seal the reactor and begin heating to the target temperature, typically in the range of 200-300°C.[1] A specific patented process mentions reacting at 260°C.[2]
-
The reaction is conducted under high pressure, which can range from 20 to 500 atm.[15] A specific example notes pressures of 5-6 MPa.[2]
-
Maintain the reaction at the set temperature and pressure for a sufficient duration to achieve the desired conversion. Reaction times can vary from seconds to minutes.[15]
-
After the reaction is complete, cool the reactor down.
-
Carefully depressurize the reactor.
-
The resulting reaction mixture is then processed to isolate the this compound. This typically involves adjusting the nitric acid concentration to 10-28% and cooling to 0-20°C to crystallize the product as a hydronitrate.[15]
-
The crystalline product is then separated by filtration.
-
Further purification is achieved by dissolving the hydronitrate in water and adjusting the pH to the isoelectric point of nicotinic acid to precipitate the pure product.[15]
Vapor-Phase Catalytic Oxidation of 3-Methylpyridine
Objective: To synthesize this compound using a greener, vapor-phase catalytic approach.
Materials:
-
3-Methylpyridine (β-picoline)
-
Compressed air (as the oxidant)
-
Water (for steam)
-
Vanadium-based catalyst (e.g., V₂O₅/TiO₂)
Procedure:
-
Pack a fixed-bed reactor with the vanadium-based catalyst.
-
Heat the reactor to the operating temperature, typically between 250-350°C.[1][3]
-
Vaporize the 3-methylpyridine and water.
-
Feed the vaporized 3-methylpyridine, air, and steam into the reactor over the catalyst bed. The molar ratios of the reactants (e.g., oxygen:picoline and water:picoline) are critical process parameters to optimize for yield and selectivity.[3]
-
The gaseous product stream exiting the reactor is cooled to condense the this compound.
-
The crude product is collected and can be purified by methods such as recrystallization.
-
Flue gases should be passed through a scrubbing system to remove any unreacted starting material or by-products before being released.[3]
Data Presentation
Table 1: Comparison of Different Synthesis Methods for this compound
| Method | Starting Material | Oxidant | Typical Temperature | Typical Pressure | Reported Yield | Key Challenges |
| Liquid-Phase Oxidation | 3-Methylpyridine or 5-Ethyl-2-methylpyridine | Nitric Acid | 200-300°C[1][15] | 20-500 atm[15] | Up to 91%[2] | High pressure, corrosive, N₂O emissions, wastewater.[2] |
| Vapor-Phase Catalytic Oxidation | 3-Methylpyridine | Air | 250-350°C[3] | Atmospheric | ~66% (specific example)[1] | Catalyst deactivation, temperature control. |
| Liquid-Phase Oxidation with H₂O₂ | 3-Methylpyridine | Hydrogen Peroxide | Supercritical conditions | Supercritical conditions | ~95% selectivity at 30% conversion[4] | High cost of H₂O₂, handling supercritical conditions. |
| Ammoxidation followed by Hydrolysis | 3-Methylpyridine | Air, Ammonia | High Temperature | Atmospheric | High selectivity to 3-cyanopyridine[2] | Multi-step process, hydrolysis step required.[2] |
Visualizations
A flowchart for systematically troubleshooting low yield.
A logical workflow for the purification of the product.
References
- 1. Process For Producing Pyridine Carboxylic Acids [quickcompany.in]
- 2. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. chimia.ch [chimia.ch]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US2916494A - Purification of j-pyridine carboxylic acid - Google Patents [patents.google.com]
- 9. US8952170B2 - Catalytic process for production of pyridine carboxylic acid amides - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. carlroth.com [carlroth.com]
- 14. chemscience.com [chemscience.com]
- 15. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
preventing decarboxylation of pyridine-3-carboxylic acid during reactions.
Welcome to the Technical Support Center for pyridine-3-carboxylic acid (nicotinic acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing decarboxylation during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a concern with this compound?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). While this compound is relatively stable compared to its isomer, picolinic acid (pyridine-2-carboxylic acid), it can undergo decarboxylation under certain conditions, particularly at elevated temperatures, leading to the formation of pyridine (B92270).[1] This side reaction reduces the yield of the desired product and introduces impurities into the reaction mixture.
Q2: Under what conditions does this compound typically decarboxylate?
A2: High temperatures are the primary driver of decarboxylation for this compound. In industrial processes, decarboxylation of intermediates to form nicotinic acid is often carried out at temperatures ranging from 150°C to 250°C.[2][3] The presence of certain catalysts, such as copper chromite, can also promote this reaction. The pH of the reaction medium can also play a role; for some pyridinecarboxylic acids, the rate of decarboxylation is influenced by the protonation state of the molecule.
Q3: How does the position of the carboxylic acid group on the pyridine ring affect its stability to decarboxylation?
A3: The stability of pyridinecarboxylic acids towards thermal decarboxylation is significantly influenced by the position of the carboxyl group. The general order of stability is:
-
This compound (Nicotinic acid): Most stable
-
Pyridine-4-carboxylic acid (Isonicotinic acid): Moderately stable
-
Pyridine-2-carboxylic acid (Picolinic acid): Least stable
Picolinic acid is more prone to decarboxylation due to the proximity of the carboxylic acid to the ring nitrogen, which allows for the formation of a stable zwitterionic intermediate that facilitates the loss of CO₂.[1]
Q4: What are the general strategies to prevent decarboxylation of this compound during a reaction?
A4: The main strategies to prevent decarboxylation include:
-
Temperature Control: Keeping the reaction temperature as low as possible is the most critical factor.
-
Use of Mild Reaction Conditions: Employing mild reagents and catalysts that do not require high temperatures.
-
Protection of the Carboxylic Acid Group: Converting the carboxylic acid to a more stable functional group, such as an ester or an amide, prior to performing other reactions on the pyridine ring. This is a common and effective strategy.[4][5]
-
Use of Activation Agents: For reactions involving the carboxylic acid itself (e.g., amide bond formation), using appropriate coupling agents can facilitate the reaction at lower temperatures.
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and detection of pyridine as a byproduct. | Decarboxylation due to excessive heat. | Monitor and control the reaction temperature carefully. Aim for the lowest effective temperature. Consider using a solvent with a lower boiling point if applicable. |
| Failure to form an ester or amide, with evidence of starting material decomposition. | Reaction conditions are too harsh, leading to decarboxylation instead of the desired transformation. | Utilize milder esterification or amidation methods. For esterification, consider using a catalyst like an alkane sulfonic acid which allows for lower reaction temperatures.[6] For amidation, employ modern peptide coupling reagents (e.g., HATU, HOBt/DIC) that are effective at or below room temperature. |
| Side reactions on the pyridine ring when attempting to modify other parts of the molecule. | The carboxylic acid group may not be stable under the required reaction conditions. | Protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before carrying out further transformations. The ester can be hydrolyzed back to the carboxylic acid in a final step.[4][5] |
| Inconsistent reaction outcomes in cross-coupling reactions. | Direct use of this compound in some cross-coupling reactions can be challenging due to competing decarboxylation. | Consider a decarbonylative cross-coupling approach. For instance, in a Suzuki coupling, specific palladium catalysts can directly couple the pyridine ring with a boronic acid, releasing CO₂ in a controlled manner to form the desired biaryl product.[7] |
Quantitative Data on Reaction Conditions
The following table summarizes key quantitative data related to the decarboxylation of this compound and its derivatives under various conditions.
| Reaction/Process | Substrate | Temperature (°C) | Conditions/Catalyst | Outcome/Yield | Reference |
| Decarboxylation | Pyridinedicarboxylic acid | 150-250 | High-temperature liquid water, no catalyst | High yield of nicotinic acid | [2][3] |
| Decarboxylation | Isocinchomeronic acid | >180 | Concentrated sulfuric acid or cyclohexanone | Substantial decarboxylation to niacin | [8] |
| Decarboxylation | Isocinchomeronic acid | 220 | - | Forms nicotinic acid | [9] |
| Esterification | Nicotinic acid | Reflux | Strong acid salt of a pyridine carboxylic acid ester | High yield of ester, catalyst reusable | [10] |
| Esterification | Nicotinic acid | < 115 | Amyl alcohol, benzene, lower alkyl sulfonic acids | Quantitative yield of amyl ester of nicotinic acid | [6] |
| Decarbonylative Suzuki Coupling | This compound | 160 | Pd(OAc)₂, Piv₂O, specific phosphine (B1218219) ligand | 90% yield of 3-arylpyridine | [7] |
Experimental Protocols
Protocol 1: Esterification of this compound using a Reusable Catalyst to Prevent Decarboxylation
This protocol describes the synthesis of a this compound ester using a method that avoids high temperatures and allows for catalyst recycling.[10]
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Sulfuric acid (for catalyst preparation)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Catalyst Preparation:
-
In a round-bottom flask, dissolve a small amount of this compound in the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for a period sufficient to form the ester salt, which will serve as the catalyst.
-
-
Esterification Reaction:
-
To the prepared catalyst mixture, add the bulk of the this compound and additional alcohol.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool.
-
The excess alcohol is first removed by distillation.
-
The desired ester product is then distilled under reduced pressure directly from the reaction mixture.
-
The residue remaining in the flask contains the catalyst and can be reused for subsequent esterification reactions.
-
Protocol 2: Decarbonylative Suzuki Cross-Coupling of this compound
This protocol outlines a method for the direct synthesis of 3-arylpyridines from this compound, avoiding the need for pre-functionalization to a halide and the associated harsh conditions.[7]
Materials:
-
This compound
-
Arylboronic acid
-
Pivalic anhydride (B1165640) (Piv₂O)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Phosphine ligand (e.g., L6 as specified in the reference)
-
Boric acid (H₃BO₃)
-
Triethylamine (B128534) (Et₃N)
-
Dioxane (anhydrous)
-
Standard Schlenk line or glovebox techniques for handling air-sensitive reagents
Procedure:
-
Reaction Setup:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), the arylboronic acid (2.0 equiv), pivalic anhydride (2.0 equiv), palladium(II) acetate (10 mol%), the phosphine ligand (5 mol%), boric acid (2.0 equiv), and triethylamine (1.75 equiv).
-
Add anhydrous dioxane to achieve the desired concentration (e.g., 0.20 M).
-
-
Reaction Execution:
-
Seal the Schlenk tube and heat the reaction mixture to 160°C in a preheated oil bath.
-
Stir the reaction for the specified time (e.g., 15 hours).
-
-
Work-up and Purification:
-
After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired 3-arylpyridine.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of thermal decarboxylation of pyridine carboxylic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 3. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US2702802A - Process of making isocinchomeronic acid and decarboxylation of same to niacin - Google Patents [patents.google.com]
- 9. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Nicotinic Acid
Welcome to the technical support center for HPLC analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the analysis of nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for nicotinic acid analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that extends from the main peak.[1] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape. Peak tailing is problematic because it can obscure the resolution of closely eluting compounds, leading to inaccurate integration and quantification.[1] For an acidic compound like nicotinic acid, peak tailing is a common issue that can compromise the accuracy and reproducibility of analytical methods.
Q2: What are the primary causes of peak tailing for an acidic analyte like nicotinic acid?
A2: The most common causes of peak tailing for acidic compounds like nicotinic acid are:
-
Secondary Interactions: Unwanted interactions between the negatively charged ionized form of nicotinic acid and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns.[2][3]
-
Mobile Phase pH: If the pH of the mobile phase is close to or above the pKa of nicotinic acid (approximately 4.85), the compound will exist in both ionized and un-ionized forms, leading to mixed retention mechanisms and peak distortion.[1][4]
-
Column Issues: Degradation of the column, contamination, or the use of an inappropriate column chemistry can all contribute to poor peak shape.[5]
-
System and Method Issues: Problems such as extra-column volume, sample overload, or a mismatch between the sample solvent and the mobile phase can also cause peak tailing.[6]
Q3: How does the mobile phase pH affect the peak shape of nicotinic acid?
A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds. Nicotinic acid has a pKa of approximately 4.85. To ensure a sharp, symmetrical peak, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the pKa.[2][7] At a lower pH (e.g., pH 2.5-3.0), nicotinic acid will be in its protonated, un-ionized form. This neutral form has reduced interaction with the polar silanol groups on the stationary phase, leading to a more uniform retention mechanism and improved peak symmetry.[2][3]
Q4: Can the choice of buffer and its concentration impact peak tailing?
A4: Yes, the buffer and its concentration are important. A buffer is used to control and maintain a stable mobile phase pH. For nicotinic acid, using a buffer like phosphate (B84403) or acetate (B1210297) to maintain a low pH is recommended. Increasing the buffer concentration can sometimes improve peak shape by masking the residual silanol groups on the stationary phase, further reducing secondary interactions.[8] However, excessively high buffer concentrations can lead to precipitation and system issues. A concentration of 10-50 mM is generally a good starting point.[5]
Q5: What type of HPLC column is best for analyzing nicotinic acid to avoid peak tailing?
A5: For reversed-phase HPLC of nicotinic acid, a modern, high-purity silica (B1680970) C18 or C8 column with end-capping is recommended. End-capping is a process that deactivates the residual silanol groups on the silica surface, significantly reducing their potential to cause peak tailing with polar analytes.[6] Columns specifically designed for polar analytes or those with alternative stationary phases like polar-embedded or phenyl columns can also provide good peak shapes.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving peak tailing issues in the HPLC analysis of nicotinic acid.
Diagram: Troubleshooting Workflow for Nicotinic Acid Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing in nicotinic acid HPLC analysis.
Diagram: Mechanism of Peak Tailing due to Silanol Interactions
Caption: Interactions of nicotinic acid with the stationary phase at different ionization states.
Data Presentation
The following tables summarize the expected impact of key HPLC parameters on the peak shape of nicotinic acid. While specific quantitative data from a single study is not available, these tables are compiled from established chromatographic principles and data from validation studies of similar compounds.
Table 1: Effect of Mobile Phase pH on Nicotinic Acid (pKa ≈ 4.85) Peak Shape
| Mobile Phase pH | Expected Ionization State of Nicotinic Acid | Expected Interaction with Silanols | Predicted Peak Tailing Factor (Tf) |
| 6.0 | Mostly Ionized (Nicotinate) | High potential for secondary interactions | > 1.5 (Significant Tailing) |
| 4.8 | Mix of Ionized and Un-ionized | Mixed-mode retention, high tailing | > 2.0 (Poor, broad peak) |
| 3.0 | Mostly Un-ionized (Nicotinic Acid) | Minimized secondary interactions | 1.0 - 1.2 (Good Symmetry) |
| 2.5 | Fully Un-ionized (Nicotinic Acid) | Very low secondary interactions | < 1.2 (Excellent Symmetry) |
Table 2: Influence of Method Parameters on Peak Tailing
| Parameter | Condition Leading to Tailing | Recommended Solution | Expected Improvement in Peak Shape |
| Column Chemistry | Non-end-capped, older silica column | Use a high-purity, end-capped C18 or C8 column. | Significant reduction in tailing |
| Buffer Concentration | Low buffer concentration (<10 mM) | Increase buffer concentration to 20-50 mM. | Moderate improvement |
| Sample Concentration | High sample concentration leading to overload | Dilute the sample or reduce the injection volume. | Significant reduction in tailing |
| Sample Solvent | Sample dissolved in a stronger solvent than the mobile phase | Dissolve the sample in the initial mobile phase. | Improved peak shape, may reduce fronting |
| System Dead Volume | Excessive tubing length or wide-bore tubing | Use tubing with a smaller internal diameter (e.g., 0.125 mm) and minimize length. | Moderate improvement |
Experimental Protocols
The following are example HPLC methods that can be used as a starting point for the analysis of nicotinic acid, with a focus on achieving good peak symmetry.
Protocol 1: Isocratic Reversed-Phase HPLC Method
This method is suitable for the routine analysis of nicotinic acid in simple matrices.
-
Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 20 mM potassium phosphate buffer (pH adjusted to 2.8 with phosphoric acid) : Acetonitrile (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 261 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the linear range of the detector. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Gradient Reversed-Phase HPLC Method for Complex Matrices
This gradient method can be used for samples where other components may interfere with the nicotinic acid peak.
-
Column: High-purity, end-capped C18, 100 mm x 2.1 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 40% B
-
8-9 min: 40% to 95% B
-
9-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 35 °C.
-
Detection: UV at 261 nm or Mass Spectrometry (MS).
-
Sample Preparation: Perform a suitable sample clean-up procedure such as solid-phase extraction (SPE) if the matrix is complex. The final sample should be dissolved in Mobile Phase A. Filter through a 0.22 µm syringe filter.
By systematically addressing the potential causes of peak tailing outlined in this guide, you can significantly improve the quality and reliability of your HPLC analysis of nicotinic acid.
References
- 1. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. agilent.com [agilent.com]
- 4. moravek.com [moravek.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Picolinic and Nicotinic Acid
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of picolinic acid and nicotinic acid. This document synthesizes experimental data to delineate their distinct mechanisms of action and physiological effects.
Picolinic acid and nicotinic acid, while both isomers of pyridinecarboxylic acid, exhibit remarkably different biological activities.[1][2][3] Picolinic acid, a metabolite of the essential amino acid tryptophan via the kynurenine (B1673888) pathway, is primarily recognized for its role as a metal chelator and its immunomodulatory and neuroprotective effects.[4][5][6] In contrast, nicotinic acid, also known as niacin or vitamin B3, is a crucial nutrient involved in cellular metabolism and is widely recognized for its potent lipid-lowering properties.[7][8]
Physicochemical and Metabolic Origins
Picolinic acid (pyridine-2-carboxylic acid) and nicotinic acid (pyridine-3-carboxylic acid) share the same molecular formula (C₆H₅NO₂) but differ in the position of the carboxyl group on the pyridine (B92270) ring.[7][9] This structural variance is the foundation of their distinct biological functions. Both compounds are related to tryptophan metabolism. Picolinic acid is a downstream product of the kynurenine pathway.[5][10] Nicotinic acid can also be synthesized from tryptophan, which serves as a precursor for the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD).[8][11]
Comparative Biological Functions and Mechanisms of Action
The primary biological roles of picolinic and nicotinic acid diverge significantly. Picolinic acid's most prominent characteristic is its function as a bidentate chelating agent for divalent and trivalent metal ions such as zinc, iron, and copper.[4][5] This property is believed to underpin many of its biological effects, including its ability to facilitate the absorption of essential minerals.[4] Furthermore, picolinic acid demonstrates significant immunomodulatory activity, acting as a costimulus with interferon-gamma (IFNγ) to induce macrophage effector functions and the production of inflammatory chemokines.[4][12] It has also been shown to suppress the proliferation and metabolic activity of CD4+ T cells by inhibiting c-Myc activation.[13]
Nicotinic acid, on the other hand, exerts its primary effects through the activation of specific G protein-coupled receptors, notably the hydroxycarboxylic acid receptor 2 (HCA₂), also known as GPR109A.[7][14][15][16] This receptor-mediated mechanism is central to its well-documented lipid-modifying effects, which include a reduction in low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, coupled with an increase in high-density lipoprotein (HDL) cholesterol.[7][17][18] The signaling cascade initiated by nicotinic acid binding to HCA₂ involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of the PI3K/Akt pathway.[19][20]
Quantitative Data Summary
| Parameter | Picolinic Acid | Nicotinic Acid | Reference |
| Primary Function | Metal chelation, Immunomodulation | Vitamin (B3), Lipid-lowering agent | [4][7][8] |
| Primary Mechanism | Metal ion binding, Modulation of immune cell function | Activation of HCA₂ (GPR109A) receptor | [4][13][14] |
| Key Signaling Events | Induction of MIP-1α/β, Synergism with IFNγ, Inhibition of c-Myc phosphorylation | Inhibition of adenylyl cyclase, Activation of PI3K/Akt pathway | [4][13][19] |
| Metabolic Precursor | Tryptophan (via kynurenine pathway) | Tryptophan | [5][11] |
| Therapeutic Uses | Investigational (anti-infective, immunomodulator), Component of mineral supplements | Dyslipidemia, Pellagra prevention | [7][8][9] |
Signaling Pathways
The signaling pathways activated by picolinic acid and nicotinic acid are distinct, reflecting their different receptors and downstream effectors.
Caption: Picolinic Acid Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Nicotinic Acid/Niacin (3-pyridinecarboxylic acid) | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Picolinic acid: Properties, Biological Synthesis and Physiological Action_Chemicalbook [chemicalbook.com]
- 5. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 8. Niacin | Benefits, Deficiency, Sources | Britannica [britannica.com]
- 9. grokipedia.com [grokipedia.com]
- 10. researchgate.net [researchgate.net]
- 11. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 12. Human Metabolome Database: Showing metabocard for Picolinic acid (HMDB0002243) [hmdb.ca]
- 13. The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular identification of high and low affinity receptors for nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Niacin Activates the PI3K/Akt Cascade via PKC- and EGFR-Transactivation-Dependent Pathways through Hydroxyl-Carboxylic Acid Receptor 2 | PLOS One [journals.plos.org]
- 20. Niacin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzyme Inhibitory Potential of Pyridinecarboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Pyridinecarboxylic acids, consisting of the isomers picolinic acid, nicotinic acid, and isonicotinic acid, are fundamental scaffolds in medicinal chemistry.[1] Their structural variations lead to diverse biological activities, including a significant potential for enzyme inhibition. This guide provides a comparative overview of their enzyme inhibitory profiles, supported by available experimental data and detailed methodologies.
While direct comparative studies on the enzyme inhibitory potential of the parent pyridinecarboxylic acid isomers are limited, a substantial body of research highlights the potent and varied inhibitory activities of their derivatives. These compounds have been investigated as inhibitors of a wide range of enzymes, playing crucial roles in various disease pathologies.[2]
Quantitative Comparison of Inhibitory Potential
The following table summarizes the enzyme inhibitory data for derivatives of pyridinecarboxylic acid isomers. It is important to note that these values are not directly comparable across different studies due to variations in experimental conditions.
| Isomer Scaffold | Derivative/Compound | Target Enzyme(s) | Inhibition Metric | Value |
| Picolinic Acid | Verubecestat | BACE2 | Kᵢ | 0.38 nM[3] |
| Picolinic Acid | GSK-269984A | PGE2 EP1 | IC₅₀ | 7.9 nM[3] |
| Picolinic Acid | Various Derivatives | ASK1 | IC₅₀ | < 300 nM[3] |
| Picolinic Acid | Various Derivatives | KDM5B | IC₅₀ | < 1.0 µM[3] |
| Nicotinic Acid | Nicotinic Acid | CYP2D6 | Kᵢ | 3.8 +/- 0.3 mM [4] |
| Nicotinic Acid | Nicotinamide (B372718) | CYP2D6 | Kᵢ | 19 +/- 4 mM[4] |
| Nicotinic Acid | Nicotinamide | CYP3A4 | Kᵢ | 13 +/- 3 mM[4] |
| Nicotinic Acid | Nicotinamide | CYP2E1 | Kᵢ | 13 +/- 8 mM[4] |
| Nicotinic Acid | Derivative 23 | Renin | IC₅₀ | 3 x 10⁻⁴ M |
| Nicotinic Acid | Derivative 24 | Renin | IC₅₀ | 7.5 x 10⁻⁴ M |
| Isonicotinic Acid | Various Derivatives | KDM5B | IC₅₀ | 1.4 - 2.0 µM[3] |
| Isonicotinic Acid | Derivative 29 | Renin | IC₅₀ | 4 x 10⁻⁵ M |
| Isonicotinic Acid | Derivative 30 | Renin | IC₅₀ | 4 x 10⁻³ M |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for common enzyme inhibition assays relevant to the study of pyridinecarboxylic acid derivatives.
General Spectrophotometric Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory effect of a compound on enzyme activity using a spectrophotometer.[5]
1. Materials and Reagents:
-
Purified enzyme
-
Enzyme-specific substrate
-
Test compound (e.g., a pyridinecarboxylic acid derivative)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare the enzyme solution at a working concentration in the assay buffer.
-
Prepare the substrate solution in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the enzyme solution to all wells except the blank.
-
Add the test compound dilutions to the test wells.
-
Add assay buffer with the corresponding DMSO concentration to the control wells.
-
Add only assay buffer and DMSO to the blank wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Measurement:
-
Immediately begin measuring the change in absorbance over time at a predetermined wavelength using a microplate reader. The rate of change in absorbance corresponds to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Cytochrome P450 (CYP) Inhibition Assay
This protocol is used to assess the inhibitory potential of compounds on major human drug-metabolizing CYP enzymes.[6][7]
1. Materials and Reagents:
-
Human liver microsomes or recombinant CYP enzymes
-
CYP isoform-specific substrates
-
Test compound
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) or methanol (B129727) for reaction termination
-
LC-MS/MS system
2. Procedure:
-
Incubation Mixture Preparation:
-
Prepare a solution of human liver microsomes or recombinant CYP enzyme in phosphate buffer.
-
Prepare various concentrations of the test compound.
-
-
Incubation:
-
Pre-incubate the enzyme and test compound mixture at 37°C.
-
Initiate the reaction by adding the isoform-specific substrate and the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
-
Reaction Termination:
-
Stop the reaction by adding a cold organic solvent like acetonitrile or methanol.
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each test compound concentration compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the test compound concentration.
-
Histone Demethylase (HDM) Inhibition Assay
This protocol describes a method to measure the inhibition of histone demethylase activity.[8][9]
1. Materials and Reagents:
-
Recombinant histone demethylase (e.g., a KDM family member)
-
Methylated histone peptide substrate (biotinylated)
-
Test compound
-
Assay buffer
-
Cofactors (e.g., α-ketoglutarate, Fe(II) for JmjC domain-containing demethylases)
-
Detection reagents (e.g., antibody specific to the methylated state of the substrate, secondary antibody conjugated to a reporter like HRP or a fluorophore)
-
Streptavidin-coated microplate
2. Procedure:
-
Substrate Coating:
-
Coat a streptavidin-coated microplate with the biotinylated methylated histone peptide substrate.
-
-
Inhibition Reaction:
-
Add the test compound at various concentrations to the wells.
-
Add the histone demethylase enzyme and necessary cofactors.
-
Incubate the plate to allow for the demethylation reaction to occur.
-
-
Detection:
-
Wash the plate to remove the enzyme and reaction components.
-
Add the primary antibody that specifically recognizes the methylated substrate.
-
Incubate to allow antibody binding.
-
Wash the plate and add the enzyme- or fluorophore-conjugated secondary antibody.
-
Incubate and wash again.
-
-
Signal Measurement:
-
Add the appropriate substrate for the reporter enzyme (e.g., TMB for HRP) or measure the fluorescence.
-
The signal intensity is inversely proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value from the dose-response curve.
-
Visualizations
Experimental Workflow for Enzyme Inhibition Assay
Caption: General workflow for a typical enzyme inhibition assay.
Conceptual Signaling Pathway Inhibition
Caption: Conceptual diagram of enzyme inhibition within a signaling cascade.
Logical Relationship of Pyridinecarboxylic Acid Isomers and Their Derivatives
Caption: Relationship between isomers and their progression to therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. lnhlifesciences.org [lnhlifesciences.org]
- 8. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
A Comparative Guide to Analytical Methods for Quantifying Nicotinic Acid in Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quantification of Nicotinic Acid in Pharmaceutical Formulations.
This guide provides a detailed comparison of three widely used analytical methods for the quantification of nicotinic acid (Niacin) in pharmaceutical products: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Titrimetry. The performance of each method is evaluated based on key validation parameters to assist researchers and quality control analysts in selecting the most suitable method for their specific needs.
Comparison of Method Performance
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, accuracy, precision, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC, UV-Vis Spectrophotometry, and Titrimetry for the quantification of nicotinic acid.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry | Titrimetry |
| Principle | Separation based on partitioning between a stationary and mobile phase, followed by UV detection. | Measurement of the absorbance of UV light by nicotinic acid at a specific wavelength. | Neutralization reaction between the acidic nicotinic acid and a standardized basic solution. |
| Linearity Range | 3.2854 x 10⁻⁵ M to 1.36411 x 10⁻³ M[1] | 1-19 µg/mL[2] | Typically wide, dependent on titrant concentration. |
| Accuracy (% Recovery) | Average recovery of 101%[1] | 99.15% to 99.66%[2] | High accuracy expected as it is an absolute method. |
| Precision (%RSD) | Intraday: <5%, Interday: <5% | Intraday: 0.3677%, Interday: 0.3672%[2] | High precision, with low %RSD expected. |
| Limit of Detection (LOD) | 1.3685 x 10⁻⁵ M[1] | 0.64 µg/mL[2] | Not typically determined; less sensitive than other methods. |
| Limit of Quantification (LOQ) | 4.5616 x 10⁻⁵ M[1] | 1.94 µg/mL[2] | Not typically determined; less sensitive than other methods. |
| Specificity | High (separates nicotinic acid from excipients) | Moderate (potential for interference from other UV-absorbing compounds) | Low (any acidic or basic impurity can interfere) |
| Throughput | Moderate | High | Low to Moderate |
| Cost & Complexity | High | Low | Low |
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for the validation of an analytical method, a critical process to ensure the reliability and accuracy of results for any of the discussed techniques.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method provides high specificity and sensitivity for the quantification of nicotinic acid.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Detection Wavelength: The optimal wavelength for detecting nicotinic acid is around 261-265 nm.[1]
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Dissolve a quantity of the powder equivalent to a known amount of nicotinic acid in a suitable solvent (e.g., a mixture of water and methanol).
-
Sonicate the solution to ensure complete dissolution of the active ingredient.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Dilute the filtered solution to a known concentration within the calibration range.
-
-
Standard Preparation: Prepare a series of standard solutions of nicotinic acid of known concentrations in the same solvent as the sample.
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. The concentration of nicotinic acid in the sample is determined by comparing the peak area of the sample with the peak areas of the standards from the calibration curve.
UV-Vis Spectrophotometry
This method is simple, rapid, and cost-effective, making it suitable for routine quality control analysis.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: Ethanol (B145695) is a suitable solvent for nicotinic acid.[2]
-
Wavelength of Maximum Absorbance (λmax): The λmax of nicotinic acid in ethanol is approximately 262 nm.[2]
-
Sample Preparation:
-
Prepare a stock solution of the pharmaceutical formulation by dissolving a known weight of the powdered tablets in ethanol.
-
Filter the solution to remove any insoluble excipients.
-
Dilute the stock solution with ethanol to obtain a concentration within the linear range of the method.
-
-
Standard Preparation: Prepare a stock solution of pure nicotinic acid in ethanol and then prepare a series of dilutions of known concentrations.
-
Analysis: Measure the absorbance of both the sample and standard solutions at the λmax against a solvent blank. The concentration of nicotinic acid in the sample is calculated using the calibration curve generated from the standard solutions.
Titrimetry
This classical method is based on a neutralization reaction and is an official method in several pharmacopoeias.[3]
-
Principle: The carboxylic acid group of nicotinic acid is titrated with a standardized solution of a strong base, typically sodium hydroxide.
-
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Phenolphthalein (B1677637) indicator solution.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the powdered pharmaceutical formulation containing a known amount of nicotinic acid.
-
Dissolve the sample in a suitable volume of distilled water. Gentle heating may be required to aid dissolution.
-
-
Procedure:
-
Add a few drops of phenolphthalein indicator to the sample solution.
-
Titrate the solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed, indicating the endpoint of the titration.
-
Record the volume of NaOH solution consumed.
-
-
Calculation: The amount of nicotinic acid in the sample is calculated based on the stoichiometry of the reaction, where one mole of nicotinic acid reacts with one mole of sodium hydroxide.
Conclusion
The choice of an analytical method for the quantification of nicotinic acid in pharmaceuticals should be based on a careful consideration of the specific requirements of the analysis.
-
HPLC is the method of choice when high specificity and sensitivity are required, particularly for the analysis of complex formulations or for stability-indicating assays where the separation of degradation products is necessary.
-
UV-Vis Spectrophotometry offers a rapid, simple, and cost-effective alternative for routine quality control testing of simple formulations where interference from excipients is minimal.
-
Titrimetry , as an official pharmacopoeial method, is a reliable and accurate technique for the assay of bulk drug substance and high-dose formulations, although it lacks specificity and sensitivity compared to instrumental methods.
The validation data and experimental protocols provided in this guide serve as a valuable resource for researchers and analysts in the pharmaceutical industry to make informed decisions and to develop and validate robust analytical methods for the quality control of nicotinic acid products.
References
A Tale of Two Isomers: Pyridine-3-Carboxylic Acid vs. Isonicotinic Acid in MOF Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
The design and synthesis of Metal-Organic Frameworks (MOFs) are pivotal in fields ranging from gas storage and separation to catalysis and drug delivery. The choice of the organic linker is a critical determinant of the final structure and properties of the MOF. Among the vast library of available linkers, pyridine-based carboxylic acids are of particular interest due to their rigidity, potential for strong coordination, and the introduction of basic nitrogen sites into the framework. This guide provides a comparative analysis of two constitutional isomers: pyridine-3-carboxylic acid (nicotinic acid) and isonicotinic acid (pyridine-4-carboxylic acid), in the context of MOF synthesis. Understanding the subtle yet significant differences imparted by the position of the carboxyl group is crucial for the rational design of functional MOFs.
Chemical Structures and Properties
The key distinction between nicotinic acid and isonicotinic acid lies in the position of the carboxylic acid group on the pyridine (B92270) ring. In nicotinic acid, the carboxyl group is at the 3-position, leading to an angled disposition of the coordination vectors. In contrast, isonicotinic acid has the carboxyl group at the 4-position, resulting in a linear and more divergent orientation. This seemingly minor isomeric difference has profound implications for the resulting MOF architecture, influencing network topology, porosity, and ultimately, the material's performance in various applications.
| Property | This compound (Nicotinic Acid) | Isonicotinic Acid (Pyridine-4-Carboxylic Acid) |
| Chemical Formula | C₆H₅NO₂ | C₆H₅NO₂ |
| Molar Mass | 123.11 g/mol | 123.11 g/mol |
| Structure | Carboxyl group at the 3-position | Carboxyl group at the 4-position |
| Coordination Geometry | Angular/Bent | Linear/Divergent |
Impact on MOF Synthesis and Properties: A Comparative Overview
The geometric disparity between these two linkers directly translates into the formation of MOFs with distinct structural and functional attributes. While a direct, one-to-one comparison of MOFs synthesized under identical conditions with both linkers is scarce in the literature, we can infer the influence of each linker by examining representative examples.
Isonicotinic acid, with its linear geometry, is often employed to construct highly porous, three-dimensional frameworks with predictable topologies. The linear nature of the linker facilitates the formation of extended, robust networks. For instance, iron-based MOFs synthesized with isonicotinic acid have demonstrated ultramicroporosity, making them suitable for gas separation applications like CO₂/N₂ separation[1].
Nicotinic acid and its derivatives, such as 3,5-pyridinedicarboxylic acid, tend to produce more complex and varied structures due to the angular nature of the linker. This can lead to the formation of interpenetrated frameworks or lower-dimensional structures like 2D layers or 1D chains. The resulting MOFs may exhibit unique properties arising from their specific topologies, but achieving high porosity can be more challenging compared to their linear counterparts.
Quantitative Data Comparison
The following table summarizes key quantitative data for representative MOFs synthesized using isonicotinic acid and a derivative of nicotinic acid (3,5-pyridinedicarboxylic acid), as reported in the literature. It is important to note that the synthesis conditions and metal ions are different, which significantly influences the final properties.
| MOF Name/System | Linker | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| MUV-26α | Isonicotinic acid | Fe³⁺ | ~267 | Not Reported | Ultramicroporous iron-isonicotinate MOFs[1] |
| MUV-26β | Isonicotinic acid | Fe³⁺ | ~242 | Not Reported | Ultramicroporous iron-isonicotinate MOFs[1] |
| Zn(IN)₂ | Isonicotinic acid | Zn²⁺ | Not Reported | Not Reported | Zinc Metal Organic Frameworks from Isonicotinic Acid[2] |
| MOF-1 (from publication) | 3,5-Pyridinedicarboxylic acid | Cd²⁺ | Not Reported | Not Reported | MOFs from 3,5-Pyridinedicarboxylic Acid |
| MOF-2 (from publication) | 3,5-Pyridinedicarboxylic acid | Co²⁺ | Not Reported | Not Reported | MOFs from 3,5-Pyridinedicarboxylic Acid |
Note: The lack of comprehensive, directly comparable data highlights a gap in the current research literature.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and further development of MOF synthesis. Below are representative protocols for the synthesis of MOFs using isonicotinic acid and a derivative of nicotinic acid, extracted from published research.
Synthesis of an Iron-Isonicotinate MOF (MUV-26α)
This protocol is adapted from a study on ultramicroporous iron-isonicotinate MOFs[1].
-
Precursor Solution Preparation: Dissolve the iron precursor in a suitable solvent.
-
Linker Addition: Add isonicotinic acid to the solution and sonicate until a complete dispersion is achieved.
-
Solvothermal Synthesis: Place the dispersion in an oven and heat at 120 °C for 48 hours.
-
Cooling and Washing: Allow the reaction to cool to room temperature. The precipitated crystals are then washed multiple times with DMF.
-
Activation: For an activated sample, perform further washing with methanol, followed by overnight immersion in methanol. The final activation is carried out at 150 °C under vacuum for 24 hours.
Synthesis of a MOF using 3,5-Pyridinedicarboxylic Acid
This protocol is a general representation based on available literature.
-
Reactant Mixture: Mix the metal salt and 3,5-pyridinedicarboxylic acid in a 1:1 molar ratio in a small vial.
-
Solvent Addition: Suspend the mixture in N,N-dimethylformamide (DMF).
-
Solvothermal Reaction: Heat the mixture in a sand bath to 110°C and maintain for 24 hours.
-
Crystallization: Allow the solution to cool to room temperature for 24 hours to allow for the precipitation of the MOF crystals.
-
Isolation and Drying: Filter the precipitate and dry it under a vacuum for one hour.
Visualizing the Structural Impact and Synthesis Workflow
The following diagrams, generated using Graphviz, illustrate the fundamental structural differences arising from the linker isomerism and a typical workflow for MOF synthesis and characterization.
References
A Comparative Guide to Pharmacopeial Purity Standards of Synthesized Nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity standards for synthesized nicotinic acid as defined by the leading pharmacopeias: the United States Pharmacopeia (USP), the British Pharmacopoeia (BP), and the European Pharmacopoeia (EP). Adherence to these standards is critical for ensuring the quality, safety, and efficacy of nicotinic acid in pharmaceutical applications. This document outlines the key purity tests, their acceptance criteria, and the detailed experimental protocols mandated by each pharmacopeia.
Comparative Analysis of Pharmacopeial Standards
The purity requirements for nicotinic acid across the USP, BP, and EP are largely harmonized, reflecting a global standard for quality. However, subtle differences in test methodologies and acceptance criteria exist. The following tables summarize the key quantitative parameters for easy comparison.
Table 1: Assay and Identification
| Test | United States Pharmacopeia (USP) | British Pharmacopoeia (BP) / European Pharmacopoeia (EP) |
| Assay (dried basis) | 99.0% - 101.0% | 99.5% - 100.5% |
| Identification A | Infrared Absorption | Infrared Absorption |
| Identification B | Ultraviolet Absorption (Ratio A237/A262: 0.46 - 0.50) | Melting Point: 234 °C to 240 °C |
| Identification C | - | Ultraviolet and visible absorption spectrophotometry (Ratio A237/A262 = 0.46 to 0.50) |
Table 2: Impurity and Contaminant Limits
| Test | United States Pharmacopeia (USP) | British Pharmacopoeia (BP) / European Pharmacopoeia (EP) |
| Residue on Ignition | ≤ 0.1% | ≤ 0.1% (Sulphated Ash) |
| Chloride | ≤ 0.02% | ≤ 200 ppm |
| Sulfate | ≤ 0.02% | Not specified |
| Heavy Metals | ≤ 0.002% (Method I) | ≤ 20 ppm (Test C) |
| Loss on Drying | ≤ 1.0% (105 °C for 1 hour) | ≤ 1.0% (in an oven at 105 °C for 1 h) |
| Related Substances | To pass test | Any impurity: ≤ 0.5%, Total impurities: ≤ 1.0% |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for accurate assessment of nicotinic acid purity against pharmacopeial standards.
Assay (Titrimetry) - Harmonized Method
This method is a classic acid-base titration to determine the percentage of nicotinic acid.
-
Procedure:
-
Accurately weigh about 0.25 g of nicotinic acid.
-
Dissolve in 50 mL of water.
-
Titrate with 0.1 M sodium hydroxide (B78521), using phenolphthalein (B1677637) solution as an indicator, until a pink color is obtained.[1]
-
Perform a blank titration.
-
-
Calculation: 1 mL of 0.1 M sodium hydroxide is equivalent to 12.31 mg of C₆H₅NO₂.[1]
Related Substances (Liquid Chromatography) - BP/EP Method
This high-performance liquid chromatography (HPLC) method is employed to separate and quantify impurities.
-
Chromatographic Conditions:
-
Column: 0.25 m x 4.6 mm, packed with end-capped octadecylsilyl silica (B1680970) gel for chromatography compatible with 100% aqueous mobile phases (4 µm).[2]
-
Mobile Phase A: Dilute 2 mL of acetic acid in water and dilute to 1000 mL.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 262 nm.
-
Temperature: 15 °C.[2]
-
-
Procedure:
-
Test Solution: Dissolve 0.120 g of the substance in 200 µL of dilute ammonia (B1221849) and dilute to 10.0 mL with mobile phase A.[2]
-
Reference Solution (a): Dilute 1.0 mL of the test solution to 100.0 mL with mobile phase A. Dilute 1.0 mL of this solution to 10.0 mL with mobile phase A.[2]
-
Reference Solution (b): Dissolve nicotinic acid impurity mixture CRS in mobile phase A.[2]
-
Inject the test and reference solutions and record the chromatograms.
-
-
Acceptance Criteria:
-
Any impurity is not more than the area of the principal peak in the chromatogram obtained with reference solution (a) (0.5%).
-
The sum of the areas of all impurity peaks is not more than twice the area of the principal peak in the chromatogram obtained with reference solution (a) (1.0%).
-
Visualizing the Workflow and Standards
To better illustrate the processes and relationships involved in assessing nicotinic acid purity, the following diagrams are provided.
References
A Comparative Analysis of Nicotinic Acid and Nicotinamide in Biological Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between nicotinic acid (NA) and nicotinamide (B372718) (NAM) is critical for experimental design and therapeutic application. While both are forms of vitamin B3 and precursors to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), their distinct metabolic pathways and pharmacological effects lead to significantly different biological outcomes.
This guide provides an objective comparison of nicotinic acid and nicotinamide, summarizing key quantitative data, detailing experimental protocols for their assessment, and visualizing the core signaling pathways that differentiate their activity.
Core Differences in Biological Activity
Nicotinic acid and nicotinamide, despite their close chemical relationship, are not interchangeable in many biological contexts. The primary distinction lies in their interaction with the G protein-coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2). Nicotinic acid is a potent agonist of GPR109A, while nicotinamide is not. This difference is the foundation for their varying effects on lipid metabolism and the well-known "flushing" side effect associated with nicotinic acid.
Both compounds serve as precursors for the synthesis of NAD+, a critical coenzyme in cellular metabolism and signaling. However, they utilize distinct biosynthetic routes. Nicotinic acid is converted to NAD+ via the Preiss-Handler pathway, whereas nicotinamide is primarily utilized in the salvage pathway.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data from preclinical and clinical studies, highlighting the differential effects of nicotinic acid and nicotinamide.
Table 1: Comparative Efficacy in Elevating NAD+ Levels in Preclinical Models
| Compound | Model System | Tissue | Dose | Fold Increase in NAD+ (approx.) | Reference |
| Nicotinic Acid | Fischer-344 Rats | Liver | 1000 mg/kg diet | 1.44x | [1] |
| Nicotinamide | Fischer-344 Rats | Liver | 1000 mg/kg diet | 1.43x | [1] |
| Nicotinic Acid | Fischer-344 Rats | Blood | 1000 mg/kg diet | Elevated | [1] |
| Nicotinamide | Fischer-344 Rats | Blood | 1000 mg/kg diet | Elevated | [1] |
| Nicotinic Acid | Fischer-344 Rats | Heart | 1000 mg/kg diet | Elevated | [1] |
| Nicotinamide | Fischer-344 Rats | Heart | 1000 mg/kg diet | Not significantly elevated | [1] |
| Nicotinic Acid | Fischer-344 Rats | Kidney | 1000 mg/kg diet | Elevated | [1] |
| Nicotinamide | Fischer-344 Rats | Kidney | 1000 mg/kg diet | Not significantly elevated | [1] |
| Nicotinic Acid | Human Keratinocytes | In vitro | 10 µM | 1.3x | [2] |
| Nicotinamide | Human Keratinocytes | In vitro | Up to 100 µM | No significant increase | [2] |
Table 2: Comparative Effects on Plasma Lipid Profiles in Humans (Clinical Trial Data)
| Parameter | Nicotinic Acid | Nicotinamide | Reference |
| LDL Cholesterol | Significant reduction | No significant effect | [3][4] |
| HDL Cholesterol | Significant increase | No significant effect | [3][4] |
| Triglycerides | Significant reduction | No significant effect | [3][4] |
| Lipoprotein(a) | Reduction | No significant effect | [5] |
Table 3: Comparative Anti-inflammatory Effects in a Human Whole Blood Model
| Cytokine | Compound | Concentration | Inhibition of LPS-induced Cytokine Production | Reference |
| IL-1β | Nicotinamide | 40 mmol/L | >95% | [6] |
| IL-6 | Nicotinamide | 4 mmol/L | Significant reduction | [6] |
| IL-6 | Nicotinamide | 40 mmol/L | >95% | [6] |
| TNF-α | Nicotinamide | 40 mmol/L | >95% | [6] |
| IL-8 | Nicotinamide | 40 mmol/L | 85% | [6] |
Note: Data for a direct comparison with nicotinic acid at the same concentrations in this specific model is limited. However, nicotinic acid's anti-inflammatory effects are often linked to its GPR109A-mediated actions in immune cells.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic and signaling pathways differentiating nicotinic acid and nicotinamide, as well as a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols cited in the comparison of nicotinic acid and nicotinamide.
Quantification of NAD+ Levels by HPLC
Objective: To measure intracellular NAD+ concentrations in response to treatment with nicotinic acid or nicotinamide.
Methodology:
-
Sample Preparation: Cells or tissues are harvested and rapidly homogenized in an acidic extraction buffer (e.g., 0.5 M perchloric acid) to precipitate proteins and stabilize NAD+.
-
Neutralization: The acidic extract is neutralized with a potassium carbonate solution.
-
Chromatography: The neutralized supernatant is injected into a reverse-phase HPLC system.
-
Separation: NAD+ is separated from other nucleotides on a C18 column using an isocratic or gradient elution with a phosphate (B84403) buffer-based mobile phase.
-
Detection: NAD+ is detected by its UV absorbance at 260 nm.
-
Quantification: The concentration of NAD+ in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of NAD+.
GPR109A Activation Assay (cAMP Measurement)
Objective: To determine the ability of nicotinic acid and nicotinamide to activate GPR109A, which is a Gi-coupled receptor that inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture: A cell line stably expressing GPR109A (e.g., CHO-K1 or HEK293 cells) is used.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence or absence of varying concentrations of nicotinic acid or nicotinamide.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: A decrease in forskolin-stimulated cAMP levels in the presence of the test compound indicates GPR109A activation. The potency of the compound is determined by calculating the EC50 value from the dose-response curve.
In Vitro Anti-inflammatory Assay (Cytokine Measurement)
Objective: To compare the anti-inflammatory effects of nicotinic acid and nicotinamide by measuring their ability to inhibit the production of pro-inflammatory cytokines.
Methodology:
-
Cell Culture and Stimulation: Immune cells, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7), are cultured. Inflammation is induced by treating the cells with lipopolysaccharide (LPS).
-
Treatment: Cells are co-treated with LPS and varying concentrations of nicotinic acid or nicotinamide.
-
Sample Collection: After a specific incubation period, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are measured using ELISA kits specific for each cytokine.
-
Data Analysis: The inhibitory effect of the compounds is determined by comparing the cytokine levels in the treated groups to the LPS-only control. The IC50 value, the concentration at which 50% of the cytokine production is inhibited, can be calculated to compare the potency of the compounds.[6]
Measurement of Plasma Lipid Profile
Objective: To assess the in vivo effects of nicotinic acid and nicotinamide on plasma lipid levels in a clinical or preclinical setting.
Methodology:
-
Sample Collection: Blood samples are collected from subjects after an overnight fast. Plasma is separated by centrifugation.
-
Lipid Extraction: Lipids are extracted from the plasma using a solvent system, such as the Folch method (chloroform:methanol).
-
Quantification of Total Cholesterol, HDL, and Triglycerides:
-
Total Cholesterol: Measured using an enzymatic colorimetric assay.
-
HDL Cholesterol: HDL is separated from other lipoproteins by precipitation, and the cholesterol content in the supernatant is measured.
-
Triglycerides: Measured using an enzymatic assay that leads to the formation of a colored product.
-
-
Calculation of LDL Cholesterol: LDL cholesterol is typically calculated using the Friedewald equation: LDL = Total Cholesterol - HDL - (Triglycerides / 5).
-
Data Analysis: Changes in lipid levels are compared between treatment groups and baseline values.
Conclusion
The choice between nicotinic acid and nicotinamide for research or therapeutic development is highly dependent on the desired biological outcome. Nicotinic acid, through its action on GPR109A, is a potent modulator of lipid metabolism but is associated with the flushing side effect. Nicotinamide, while not affecting lipid profiles in the same manner, serves as a crucial NAD+ precursor via the salvage pathway and exhibits significant anti-inflammatory properties through different mechanisms. A thorough understanding of their distinct molecular pathways and a careful review of the quantitative data are essential for making informed decisions in the laboratory and the clinic.
References
- 1. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Niacin and Cholesterol – HealthyCell [healthycell.com]
- 4. Niacin for dyslipidemia: considerations in product selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nicotinamide is a potent inhibitor of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Binding Mode of Pyridine-3-Carboxylic Acid Derivatives to Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches to validate the binding mode of pyridine-3-carboxylic acid derivatives to their protein targets. It includes supporting experimental data for derivatives targeting Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunotherapy. Detailed methodologies for key validation techniques are also presented to aid in experimental design and data interpretation.
Introduction
This compound and its derivatives are versatile scaffolds in medicinal chemistry, known to interact with a wide range of biological targets.[1] Validating the precise binding mode of these compounds is crucial for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutics.[2] This guide focuses on Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that is a key therapeutic target in oncology.[3][4] The inhibition of IDO1 by small molecules, including this compound derivatives, can restore anti-tumor immunity.[5]
Comparison of this compound Derivatives as IDO1 Inhibitors
The following table summarizes the binding and inhibitory activities of selected this compound derivatives against IDO1. This data is compiled from various studies to provide a comparative overview.
| Compound Name/Reference | Structure | Target Protein | Assay Type | IC50 (nM) | Kd (nM) | PDB ID |
| Compound 14e [6] | 2H-benzo[b][7][8]oxazin-3(4H)-one derivative with 1,2,3-triazole | Human IDO1 | Enzymatic Assay | 3630 | Not Reported | Not Reported |
| MMG-0358 [5] | 4-aryl-1,2,3-triazole scaffold | Human IDO1 (cellular) | Cellular Assay | 80 | Not Reported | 6R63[9] |
| Mouse IDO1 (cellular) | Cellular Assay | 2 | Not Reported | |||
| Human IDO1 (enzymatic) | Enzymatic Assay | 330 | Not Reported | |||
| NLG919 analogue (Compound 24) [10] | Imidazoleisoindole derivative | Human IDO1 | Not Reported | Potent Activity | Not Reported | 5ETW[10] |
| Bicyclo[3.1.0]hexane core derivative (Compound 22) [11] | Conformationally constrained bicyclo[3.1.0]hexane core | Human IDO1 | Cellular Assay | Potent Activity | Not Reported | 7B1O[11] |
Experimental Protocols for Binding Mode Validation
Accurate determination of the binding mode of this compound derivatives requires a combination of biophysical and structural techniques. Below are detailed protocols for the most common and powerful methods.
X-Ray Crystallography
X-ray crystallography provides high-resolution structural information of the protein-ligand complex, revealing the precise binding orientation and key interactions.[12]
Protocol for Protein-Ligand Complex Crystallization: [13][14]
-
Protein Preparation: Express and purify the target protein to >95% purity. Ensure the protein is stable and monodisperse in a suitable buffer.
-
Ligand Preparation: Dissolve the this compound derivative in a compatible solvent (e.g., DMSO) at a high concentration.
-
Co-crystallization:
-
Incubate the purified protein with a 2-5 fold molar excess of the ligand for a defined period (e.g., 1 hour) on ice.
-
Set up crystallization screens using vapor diffusion (hanging or sitting drop) methods, mixing the protein-ligand complex with a variety of crystallization reagents.
-
Incubate plates at a constant temperature and monitor for crystal growth.
-
-
Crystal Soaking (for existing apo-protein crystals):
-
Prepare a soaking solution containing the crystallization buffer supplemented with the ligand at a concentration 5-10 times its Kd or IC50.
-
Transfer apo-protein crystals into the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Crystal Harvesting and Data Collection:
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and solve the structure using molecular replacement with a known structure of the target protein.
-
Build the ligand into the resulting electron density map and refine the protein-ligand complex structure.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique to study protein-ligand interactions in solution, providing information on the binding site, affinity, and conformational changes.[16]
Protocol for Ligand-Observed NMR: [17][18]
-
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a deuterated solvent (e.g., DMSO-d6).
-
Prepare a solution of the unlabeled target protein in a suitable NMR buffer (e.g., phosphate (B84403) buffer in 90% H2O/10% D2O).
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum of the ligand alone.
-
Titrate increasing concentrations of the target protein into the ligand solution and acquire a series of 1D ¹H NMR spectra.
-
-
Data Analysis:
-
Monitor changes in the ligand's NMR signals (chemical shift perturbations, line broadening) upon addition of the protein.
-
These changes indicate binding and can be used to identify the ligand protons involved in the interaction.
-
By fitting the chemical shift changes to a binding isotherm, the dissociation constant (Kd) can be determined.[19]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of protein-ligand interactions.[20][21]
Protocol for SPR Analysis: [7][22][23]
-
Sensor Chip Preparation:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
-
Ligand Immobilization:
-
Immobilize the target protein (ligand in SPR terminology) onto the activated sensor surface via amine coupling.
-
Deactivate the remaining active esters on the surface with an injection of ethanolamine.
-
-
Analyte Interaction Analysis:
-
Prepare a series of dilutions of the this compound derivative (analyte) in running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the change in the SPR signal (response units, RU).
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the complex.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[8][24][25]
Protocol for ITC Analysis: [26]
-
Sample Preparation:
-
Dialyze both the target protein and the this compound derivative against the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and ligand solutions.
-
-
ITC Experiment Setup:
-
Fill the sample cell with the protein solution (typically at a concentration 10-20 times the expected Kd).
-
Fill the injection syringe with the ligand solution (typically at a concentration 10-15 times the protein concentration).
-
-
Titration and Data Acquisition:
-
Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.
-
Continue the injections until the binding sites on the protein are saturated.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Visualizing Binding Validation Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key conceptual frameworks in the validation of protein-ligand binding.
Caption: Experimental workflow for validating ligand binding.
Caption: Logical relationship of experimental data.
Caption: IDO1 signaling pathway in cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fused Heterocyclic Compounds as Potent Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Inhibitors of Indoleamine 2,3-Dioxygenase 1: Molecular Modeling Studies, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SOP for Surface Plasmon Resonance (SPR) Studies – SOP Guide for Pharma [pharmasop.in]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 12. scienceopen.com [scienceopen.com]
- 13. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 20. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. dhvi.duke.edu [dhvi.duke.edu]
- 22. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 23. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 24. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 26. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
Stability of Coordination Complexes with Pyridinecarboxylic Acid Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of coordination complexes formed with the three isomers of pyridinecarboxylic acid: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). The stability of these complexes is a critical factor in their application in various fields, including catalysis, materials science, and particularly in drug development, where they can serve as metal-binding pharmacophores. This comparison is supported by experimental data from peer-reviewed literature, with a focus on providing researchers with the necessary information to select the appropriate isomer for their specific application.
Comparative Stability of Coordination Complexes
The stability of a coordination complex in solution is quantified by its stability constant (log β). A higher value indicates a more stable complex. The position of the carboxylic acid group on the pyridine (B92270) ring significantly influences the coordination behavior and, consequently, the stability of the metal complexes.
Picolinic acid, with the carboxyl group at the 2-position, can act as a bidentate chelating agent, coordinating to a metal ion through both the pyridine nitrogen and the carboxylate oxygen. This chelation leads to the formation of a stable five-membered ring, a phenomenon known as the chelate effect, which generally results in higher stability constants compared to its isomers. Nicotinic and isonicotinic acids, with the carboxyl group at the 3- and 4-positions respectively, typically act as monodentate or bridging ligands, as the carboxyl group is too distant from the pyridine nitrogen to form a stable chelate ring with a single metal ion.
The following table summarizes the stability constants (log β) for complexes of picolinic acid, nicotinic acid, and isonicotinic acid with various transition metal ions.
| Metal Ion | Picolinic Acid (log β) | Nicotinic Acid (log β) | Isonicotinic Acid (log β) | Reference |
| Co(II) | log β₁ = 6.19, log β₂ = 10.78 | log β₁ = 5.74 | log β₁ = 3.65, log β₂ = 6.43 | [1] |
| Cu(II) | - | log K₁ = 3.11, log β₂ = 6.22 | - | [2] |
| Ni(II) | - | log K₁ = 3.11, log β₂ = 6.26 | - | [2] |
| Zn(II) | - | log K = 6.48 | - | [3] |
Note: The data presented is compiled from various sources and experimental conditions may differ. For a direct comparison, the Co(II) data from Ramirez et al. (2023) is most indicative as it was determined under identical conditions.
Experimental Protocols
The determination of stability constants for metal complexes is predominantly carried out using potentiometric titration. This method involves monitoring the change in pH of a solution containing the ligand and metal ion as a standardized solution of a strong base is added.
General Protocol for Potentiometric Titration:
-
Solution Preparation:
-
Prepare stock solutions of the pyridinecarboxylic acid isomer, the metal nitrate (B79036) (e.g., Co(NO₃)₂, Cu(NO₃)₂, Ni(NO₃)₂, Zn(NO₃)₂), a strong acid (e.g., HNO₃), and a strong base (e.g., NaOH) of known concentrations.
-
The ionic strength of the solutions is typically maintained at a constant value (e.g., 0.1 M or 1.0 M) using an inert salt like NaNO₃ or KNO₃.[1]
-
-
Calibration of the Electrode:
-
Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 9.2) before each titration.
-
-
Titration Procedure:
-
A known volume of a solution containing the ligand and the strong acid is placed in a thermostatted titration vessel.
-
For the determination of metal-ligand stability constants, a known amount of the metal ion solution is added to the vessel.
-
The solution is then titrated with the standardized strong base solution.
-
The pH of the solution is recorded after each addition of the titrant.
-
-
Data Analysis:
-
The titration data (volume of base added vs. pH) is used to calculate the protonation constants of the ligand and the stability constants of the metal complexes.
-
This is typically done using computer programs that employ least-squares methods to fit the experimental data to a chemical model of the equilibria in solution.
-
Visualizing Stability and Experimental Workflow
The following diagrams illustrate the comparative stability of the Co(II) complexes and the general workflow for determining stability constants via potentiometric titration.
Caption: Comparative stability of Co(II) complexes with pyridinecarboxylic acid isomers.
Caption: Workflow for the potentiometric determination of stability constants.
Conclusion
The stability of coordination complexes with pyridinecarboxylic acid isomers is significantly influenced by the position of the carboxyl group. Picolinic acid consistently forms more stable complexes with transition metal ions due to its ability to act as a bidentate chelating ligand, benefiting from the chelate effect. Nicotinic and isonicotinic acids, which typically coordinate in a monodentate fashion, form complexes of lower stability. This fundamental difference in coordination behavior is crucial for the rational design of metal-based compounds in various applications, particularly in the development of new therapeutic agents where precise control over metal chelation is paramount. The provided experimental protocol for potentiometric titration serves as a foundational method for researchers to verify and expand upon these findings.
References
Cross-Validation of HPLC and Titration Methods for Nicotinic Acid Quantification: A Comparative Guide
In the realm of pharmaceutical analysis and quality control, the accurate quantification of active pharmaceutical ingredients (APIs) like nicotinic acid (Vitamin B3) is paramount. Both High-Performance Liquid Chromatography (HPLC) and titration are fundamental analytical techniques employed for this purpose. This guide provides a comprehensive comparison of these two methods, supported by experimental protocols and validation parameters, to assist researchers and drug development professionals in selecting the most suitable method for their specific needs.
Comparative Analysis of HPLC and Titration Methods
The choice between HPLC and titration for nicotinic acid quantification depends on various factors, including the required sensitivity, specificity, sample matrix, and throughput. While titration is a classic, cost-effective method, HPLC offers superior specificity and sensitivity, making it ideal for complex matrices and trace-level analysis.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Titration |
| Principle | Separation based on polarity and detection by UV absorbance or fluorescence. | Neutralization reaction between the acidic nicotinic acid and a standard base. |
| Specificity | High; can separate nicotinic acid from its related substances and degradation products.[1][2] | Low; any acidic or basic impurity can interfere with the endpoint detection. |
| Sensitivity | High; Limit of Detection (LOD) and Limit of Quantification (LOQ) can be in the ng/mL range.[3] | Low; typically suitable for quantifying higher concentrations of the analyte. |
| Linearity | Excellent over a wide concentration range (e.g., 0.1 - 50 µg/mL).[4] | Good over a narrower range, dependent on the titrant concentration. |
| Accuracy | High; recovery values are typically close to 100%.[5][6] | High for pure samples, but can be affected by interfering substances. |
| Precision | High; Relative Standard Deviation (RSD) is generally low (<2%).[7] | High for replicate titrations of the same sample. |
| Sample Throughput | High; modern autosamplers allow for the analysis of a large number of samples unattended. | Low to moderate; generally a manual and more time-consuming process. |
| Cost & Complexity | Higher initial instrument cost and requires skilled operators. | Lower instrument cost and simpler to perform. |
Experimental Protocols
Below are detailed methodologies for the quantification of nicotinic acid using both HPLC and titration.
This protocol is based on a reversed-phase HPLC method with UV detection, a common and robust approach for nicotinic acid analysis.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 20 mM phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) and methanol (B129727) (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
2. Reagents and Standard Preparation:
-
Nicotinic Acid Reference Standard: USP or equivalent grade.
-
Methanol: HPLC grade.
-
Potassium Dihydrogen Phosphate: Analytical grade.
-
Phosphoric Acid: Analytical grade.
-
Water: HPLC grade.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of nicotinic acid reference standard in 100 mL of water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
3. Sample Preparation:
-
Solid Dosage Forms (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 100 mg of nicotinic acid, transfer to a 100 mL volumetric flask, add about 70 mL of water, sonicate for 15 minutes, and then dilute to volume with water. Filter a portion of this solution through a 0.45 µm syringe filter. Further dilute an aliquot of the filtrate with water to obtain a final concentration within the calibration range.
-
Liquid Samples: Dilute an accurately measured volume of the liquid sample with water to obtain a final concentration within the calibration range.
4. Analysis:
-
Inject the standard solutions and the sample solutions into the chromatograph.
-
Record the peak areas for the nicotinic acid peak.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of nicotinic acid in the sample solution from the calibration curve.
This protocol describes a non-aqueous acid-base titration, which is suitable for the quantification of weakly acidic substances like nicotinic acid.[8]
1. Instrumentation and Reagents:
-
Titrator: An automatic potentiometric titrator with a suitable electrode (e.g., a pH electrode suitable for non-aqueous titrations) or manual titration setup with a burette.[8]
-
Solvent: Glacial acetic acid.[8]
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid.[8]
-
Standard for Titrant Standardization: Potassium hydrogen phthalate (B1215562) (KHP).
2. Standardization of 0.1 M Perchloric Acid:
-
Accurately weigh about 0.5 g of previously dried KHP and dissolve it in 50 mL of glacial acetic acid.
-
Add a few drops of crystal violet indicator.
-
Titrate with the 0.1 M perchloric acid solution to a blue-green endpoint.
-
Calculate the molarity of the perchloric acid solution.
3. Sample Preparation:
-
Accurately weigh a quantity of the nicotinic acid sample equivalent to about 0.3 g.[9]
-
Dissolve the sample in 50 mL of glacial acetic acid.[8]
4. Titration Procedure:
-
Titrate the prepared sample solution with the standardized 0.1 M perchloric acid.
-
Determine the endpoint potentiometrically or visually using an indicator like crystal violet (endpoint is a color change from violet to blue-green).
-
Perform a blank titration with 50 mL of glacial acetic acid and make any necessary corrections.
5. Calculation:
Calculate the percentage of nicotinic acid in the sample using the following formula:
Where:
-
V = Volume of perchloric acid consumed by the sample (mL)
-
Vb = Volume of perchloric acid consumed by the blank (mL)
-
M = Molarity of the perchloric acid solution
-
123.11 = Molecular weight of nicotinic acid
-
W = Weight of the sample (mg)
Cross-Validation Workflow
A cross-validation study is essential to ensure that both methods provide comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of the HPLC and titration methods.
Caption: Workflow for the cross-validation of HPLC and titration methods.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. A novel and sensitive method for determining vitamin B3 and B7 by pre-column derivatization and high-performance liquid chromatography method with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pickeringlabs.com [pickeringlabs.com]
- 5. Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ysi.com [ysi.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
evaluating the performance of different catalysts for pyridine-3-carboxylic acid synthesis
A Comparative Guide to Catalysts for Pyridine-3-Carboxylic Acid Synthesis
The synthesis of this compound, also known as nicotinic acid or niacin, is a critical process in the pharmaceutical and food industries. This guide provides a comparative evaluation of different catalytic systems for this synthesis, focusing on biocatalytic and heterogeneous chemical catalysis. The performance of these catalysts is compared based on key metrics such as yield, selectivity, and reaction conditions, supported by experimental data from recent literature.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of various catalysts in the synthesis of this compound.
| Catalyst Type | Catalyst | Substrate | Conversion (%) | Selectivity (%) | Yield (%) | Temperature (°C) | Time (h) |
| Biocatalyst | Rhodococcus rhodochrous J1 (resting cells) | 3-Cyanopyridine (B1664610) | 100 | - | 100 (as nicotinic acid) | 25 | 26 |
| Biocatalyst | Gordonia terrae MTCC8139 (whole cell nitrilase) | 3-Cyanopyridine | 100 | - | - | 40 | 0.25 |
| Biocatalyst | Recombinant E. coli expressing nitrilase | 3-Cyanopyridine | 100 | - | 90 (isolated) | - | - |
| Heterogeneous | Cu/13X Zeolite | 3-Methylpyridine (B133936) | 83.6 | 69.0 | 57.7 | 70 | - |
| Heterogeneous | V₂O₅/TiO₂ | 3-Picoline | 96 | 91 | - | 250-290 | Continuous |
| Homogeneous | Selenium | Nicotine | - | - | 77 | 230-320 | 0.4-3.75 |
| Homogeneous | Nitric Acid | 3-Methylpyridine | 36-90 | ~80 | 31-62 | 165-195 | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative examples derived from the literature.
Biocatalytic Synthesis using Whole-Cell Nitrilase
This protocol describes the synthesis of nicotinic acid from 3-cyanopyridine using whole-cell nitrilase from Gordonia terrae.
a. Catalyst Preparation (Cell Culture and Induction):
-
Culture Gordonia terrae MTCC8139 in a suitable growth medium.
-
Induce nitrilase production by adding an inducer, such as isobutyronitrile (B166230) (0.5% v/v), at different time intervals (e.g., 0, 16, and 24 hours) during cultivation.[1]
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 8.0).
-
The harvested cell paste constitutes the whole-cell biocatalyst.
b. Catalytic Reaction (Fed-Batch Process):
-
Suspend the whole-cell biocatalyst in a reaction vessel containing 0.1 M potassium phosphate buffer (pH 8.0) at 40°C.[1]
-
Initiate the reaction by adding an initial concentration of 3-cyanopyridine (e.g., 75 mM).
-
Employ a fed-batch strategy by intermittently feeding a concentrated solution of 3-cyanopyridine to the reaction mixture to maintain a non-inhibitory substrate concentration. For example, feed substrate every 15 minutes.[1]
-
Monitor the reaction progress by taking samples periodically and analyzing the concentration of nicotinic acid and 3-cyanopyridine using High-Performance Liquid Chromatography (HPLC).
-
Continue the reaction until the desired conversion is achieved.
Heterogeneous Catalytic Oxidation of 3-Methylpyridine
This protocol outlines the synthesis of nicotinic acid via the liquid-phase oxidation of 3-methylpyridine using a Cu-based zeolite catalyst.
a. Catalyst Preparation (Cu/13X Zeolite):
-
Prepare the Cu/13X zeolite catalyst via impregnation.
-
Dissolve a copper salt (e.g., CuSO₄, Cu(NO₃)₂, or Cu(CH₃COO)₂) in a minimal amount of deionized water.[2]
-
Add 13X zeolite powder to the copper salt solution and stir to ensure uniform impregnation.
-
Dry the impregnated zeolite overnight at a specified temperature (e.g., 100°C).
-
Calcine the dried material in air at a high temperature (e.g., 550°C for 6 hours) to obtain the final Cu/13X catalyst.[3]
b. Catalytic Reaction:
-
In a suitable reactor, combine the Cu/13X catalyst, 3-methylpyridine, and a solvent (if any).
-
Add the oxidizing agent, such as 30% hydrogen peroxide (H₂O₂), to the reaction mixture.[2]
-
Heat the reaction mixture to the desired temperature (e.g., 70°C) and stir.
-
Monitor the reaction by taking samples at regular intervals and analyzing them by a suitable analytical method like Gas Chromatography (GC) or HPLC to determine the conversion of 3-methylpyridine and the selectivity towards nicotinic acid.
-
Upon completion, separate the catalyst from the reaction mixture by filtration.
-
Isolate the product from the liquid phase.
Visualizations
Reaction Pathways
The synthesis of this compound can be achieved through different chemical transformations. The diagram below illustrates two common pathways: the biocatalytic hydrolysis of 3-cyanopyridine and the chemical oxidation of 3-methylpyridine.
Experimental Workflow for Catalyst Performance Evaluation
A generalized workflow for evaluating the performance of a heterogeneous catalyst is depicted below. This workflow includes catalyst preparation, characterization, performance testing, and data analysis.
References
Safety Operating Guide
Proper Disposal of Pyridine-3-Carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of pyridine-3-carboxylic acid, also known as niacin or nicotinic acid. Adherence to these procedures is vital for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is an irritant, and its dust can be harmful if inhaled.
Personal Protective Equipment (PPE): All personnel handling this compound waste should wear the following PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Respiratory Protection: A NIOSH-approved respirator is recommended if dust may be generated.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
Spill Procedures: In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Waste Classification and Regulatory Overview
The classification of this compound as a hazardous waste can be complex and depends on its form and any contaminants. While pure, unused niacin is not always federally classified as hazardous waste in the United States, it is the responsibility of the chemical waste generator to make a final determination based on its characteristics and any potential contaminants.[1] Pyridine (B92270) and many of its derivatives are classified as hazardous, with pyridine appearing under EPA hazardous waste code F005.[2][3][4]
Due to this, and the irritating nature of the compound, it is best practice to treat all this compound waste as hazardous unless confirmed otherwise by your institution's EHS department.
| Regulatory and Safety Data for this compound | |
| Synonyms | Niacin, Nicotinic Acid |
| CAS Number | 59-67-6 |
| Appearance | White crystalline powder |
| Primary Hazards | Eye, skin, and respiratory tract irritant |
| EPA Hazardous Waste Code | Not explicitly listed, but pyridine derivatives may fall under codes such as F005.[2][3][4] |
| DOT Classification | Not typically regulated as a hazardous material for transport.[5][6] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving chemical incineration.
-
Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., filter paper, pipette tips), should be classified as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless directed to do so by your EHS department.
-
-
Containerization:
-
Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical; a high-density polyethylene (B3416737) (HDPE) or glass container is suitable.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Store away from incompatible materials, such as strong oxidizing agents.
-
-
Disposal:
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.
-
The primary recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7] This should only be performed by a licensed and permitted facility.
-
Note: Do not attempt to treat or neutralize this compound waste in the laboratory without a specific, validated protocol and approval from your EHS department. Do not dispose of this compound down the drain or in regular trash.[8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. kirbyagri.com [kirbyagri.com]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. media.suweb.site [media.suweb.site]
- 4. wku.edu [wku.edu]
- 5. fishersci.com [fishersci.com]
- 6. tmmedia.in [tmmedia.in]
- 7. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Personal protective equipment for handling pyridine-3-carboxylic acid
Essential Safety and Handling Guide for Pyridine-3-Carboxylic Acid
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE, categorized by the area of protection.
| Body Part | PPE Recommendation | Specifications and Rationale |
| Eyes/Face | Safety Goggles with Side Shields or a Face Shield | This compound can cause serious eye irritation.[1][2] Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[1] A face shield should be used when there is a significant risk of splashing or dust generation. |
| Skin | Chemical-Resistant Gloves and Protective Clothing | Causes skin irritation.[2][3] Wear impervious clothing to prevent skin contact.[1][3] A lab coat or chemical-resistant apron is required. |
| Glove Selection: | While specific data for this compound is limited, based on its properties as an organic acid, the following glove materials are recommended for their general resistance to acids and organic compounds: Butyl Rubber or Neoprene gloves are recommended for extended contact. Nitrile gloves may be suitable for incidental splash protection but should be changed immediately upon contact.[4][5] Always inspect gloves for any signs of degradation before and during use. | |
| Respiratory | NIOSH/MSHA Approved Respirator | This compound is harmful if inhaled and can cause respiratory tract irritation.[2][3] A respirator is necessary when working outside of a fume hood, when dust is generated, or if exposure limits are exceeded.[3] |
| Respirator Cartridge: | Use a combination cartridge for Organic Vapors and Acid Gases .[1][3] Since this compound is a solid powder, a P100 (or N95 for dusts) particulate filter should also be included with the cartridge.[6][7] Respirator cartridges have a limited service life and must be replaced on a regular schedule.[1] |
II. Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is paramount to minimize the risk of exposure and accidents.
1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[3][8]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][9]
2. Handling Practices:
-
Avoid Dust Formation: Minimize the generation of dust when handling the solid material.[3][6]
-
Grounding: Ground and secure containers when dispensing or pouring the product to prevent static discharge.[2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2] Remove contaminated clothing immediately and wash it before reuse.[3]
3. Storage:
-
Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[3][10]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, acids, and reducing agents.[9]
III. Emergency and First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[3][6] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15-20 minutes. Seek medical attention if irritation persists.[2][6] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious and alert, give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6] |
IV. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Dispose of this chemical as hazardous waste.
-
Disposal Method: Waste must be disposed of in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service to dispose of this material.
-
Container Disposal: Empty containers should be triple-rinsed and offered for recycling or reconditioning, or disposed of in a sanitary landfill. Do not reuse empty containers.
Workflow for Safe Handling of this compound
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. northwestern.edu [northwestern.edu]
- 2. pksafety.com [pksafety.com]
- 3. White Cap | 3M Organic Vapor and Acid Gas Cartridge Filter [whitecap.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 6. parcilsafety.com [parcilsafety.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. multimedia.3m.com [multimedia.3m.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
